5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
Description
Properties
IUPAC Name |
5-(4-fluorophenyl)-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-6-3-1-5(2-4-6)7-10-11-8(12)13-7/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHOBBCSKKRRBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)O2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368906 | |
| Record name | 5-(4-FLUOROPHENYL)-1,3,4-OXADIAZOL-2(3H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121649-18-1 | |
| Record name | 5-(4-FLUOROPHENYL)-1,3,4-OXADIAZOL-2(3H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 121649-18-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 5-(4-fluorophenyl)-1,3,4-oxadiazol-2(3H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The 1,3,4-oxadiazole core is a bioisostere for esters and amides, offering improved metabolic stability and unique hydrogen bonding capabilities, making it a privileged structure in the design of novel therapeutic agents.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of two primary synthetic routes. We will explore the synthesis of the key intermediate, 4-fluorobenzohydrazide, and its subsequent cyclization using both triphosgene and 1,1'-carbonyldiimidazole (CDI), providing the causal reasoning behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Significance of the 1,3,4-Oxadiazol-2(3H)-one Scaffold
The 1,3,4-oxadiazole ring system is a cornerstone in modern medicinal chemistry, renowned for its broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] The 2(3H)-one variant of this heterocycle presents a unique combination of a hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the carbonyl oxygen and the oxadiazole oxygen and nitrogen atoms). This arrangement facilitates strong and specific interactions with biological targets.
The incorporation of a 4-fluorophenyl substituent at the 5-position is a strategic design element. The fluorine atom can enhance metabolic stability by blocking potential sites of oxidation and can modulate the electronic properties of the aromatic ring, often leading to improved binding affinity and pharmacokinetic profiles. Consequently, this compound serves as a valuable building block for the synthesis of more complex drug candidates. This guide will provide the necessary technical details to empower researchers to confidently synthesize this important molecule.
Synthesis of the Key Precursor: 4-Fluorobenzohydrazide
A reliable and high-yielding synthesis of the starting material is paramount. The most common and efficient route to 4-fluorobenzohydrazide begins with the readily available 4-fluorobenzoic acid. The synthesis is a two-step process involving an initial esterification followed by hydrazinolysis.
Step 1: Esterification of 4-Fluorobenzoic Acid
The initial step is a classic Fischer esterification, where 4-fluorobenzoic acid is reacted with an alcohol (typically methanol or ethanol) under acidic catalysis to produce the corresponding ester. The acid catalyst, commonly sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is reversible, and thus, using an excess of the alcohol can help drive the equilibrium towards the product.
Step 2: Hydrazinolysis of the Ester
The resulting ester is then converted to the desired hydrazide by reaction with hydrazine hydrate. This is a nucleophilic acyl substitution reaction where the highly nucleophilic hydrazine displaces the alkoxy group of the ester. This reaction is typically carried out in an alcoholic solvent and is often driven to completion by the formation of the stable hydrazide product.[4][5][6]
Experimental Protocol: Synthesis of 4-Fluorobenzohydrazide
Materials:
-
4-Fluorobenzoic acid
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Hydrazine Hydrate (80-100%)
-
Sodium Bicarbonate (NaHCO₃)
-
n-Hexane
-
Deionized Water
Procedure:
-
Esterification:
-
To a 250 mL round-bottom flask, add 4-fluorobenzoic acid (15 g) and absolute ethanol (60 mL).
-
Carefully add concentrated sulfuric acid (7.5 mL) dropwise with stirring.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 7-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature. Neutralize the excess acid by carefully adding a 10% aqueous solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the ethyl 4-fluorobenzoate with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
-
-
Hydrazinolysis:
-
In a 250 mL round-bottom flask, dissolve the crude ethyl 4-fluorobenzoate in absolute ethanol (50 mL).
-
Add hydrazine hydrate (37.5 mL) to the solution.
-
Reflux the mixture for 12-15 hours. The formation of a solid precipitate indicates the progress of the reaction.[5]
-
After completion, cool the reaction mixture in an ice bath to maximize precipitation.
-
Filter the solid product, wash with cold n-hexane, and dry under vacuum to yield 4-fluorobenzohydrazide as a white crystalline solid.[5]
-
| Parameter | Value |
| Typical Yield | 75-85% (over two steps) |
| Appearance | White crystalline solid |
| Purity | >98% |
Cyclization to this compound
The final step in the synthesis is the cyclization of 4-fluorobenzohydrazide to form the 1,3,4-oxadiazol-2(3H)-one ring. This is achieved by reacting the hydrazide with a carbonylating agent. We will detail two of the most effective and widely used reagents for this transformation: triphosgene and 1,1'-carbonyldiimidazole (CDI).
Method A: Cyclization using Triphosgene
Triphosgene, bis(trichloromethyl) carbonate, is a stable, crystalline solid that serves as a safer and more convenient substitute for the highly toxic phosgene gas.[3] In this reaction, triphosgene acts as the source of the carbonyl group that forms part of the oxadiazolone ring. The reaction is typically carried out in an inert solvent in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid generated during the reaction.[7]
The mechanism involves the initial reaction of the terminal nitrogen of the hydrazide with triphosgene, which acts as a phosgene equivalent. The base facilitates the deprotonation of the hydrazide, enhancing its nucleophilicity. Subsequent intramolecular cyclization with the elimination of HCl leads to the formation of the stable 1,3,4-oxadiazol-2(3H)-one ring.
Caption: Proposed mechanism for triphosgene-mediated cyclization.
Materials:
-
4-Fluorobenzohydrazide
-
Triphosgene
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-fluorobenzohydrazide in anhydrous DCM.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add triethylamine (2.1 equivalents) to the solution.
-
In a separate flask, prepare a solution of triphosgene (0.36 equivalents) in anhydrous DCM.
-
Add the triphosgene solution dropwise to the cooled hydrazide solution over 30-45 minutes, maintaining the temperature below 5 °C.[8]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer, and wash successively with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Method B: Cyclization using 1,1'-Carbonyldiimidazole (CDI)
1,1'-Carbonyldiimidazole (CDI) is another excellent carbonylating agent that offers a milder and often more straightforward alternative to phosgene-based reagents. It is a moisture-sensitive solid that reacts with nucleophiles to introduce a carbonyl group, releasing two equivalents of imidazole. The reaction can often be performed as a one-pot procedure.
The reaction with CDI is believed to proceed through the formation of an N-acylimidazole intermediate. The more nucleophilic terminal nitrogen of the hydrazide attacks the carbonyl carbon of CDI. This is followed by an intramolecular nucleophilic attack of the other nitrogen atom onto the newly formed carbonyl group, leading to the cyclized product and the release of imidazole.
Caption: Proposed mechanism for CDI-mediated cyclization.
Materials:
-
4-Fluorobenzohydrazide
-
1,1'-Carbonyldiimidazole (CDI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 4-fluorobenzohydrazide (1 equivalent) in anhydrous THF.
-
Add triethylamine (1 equivalent) to the solution.
-
Add CDI (1.4 equivalents) in one portion to the stirred solution at room temperature.
-
Stir the resulting mixture for 24 hours at room temperature.
-
Monitor the reaction by TLC. After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate.
-
Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Comparative Analysis and Data Summary
Both the triphosgene and CDI methods are effective for the synthesis of this compound. The choice of method often depends on factors such as reagent availability, safety considerations, and desired reaction scale.
| Feature | Triphosgene Method | CDI Method |
| Reagent Handling | Triphosgene is a toxic solid that releases phosgene upon decomposition. Requires careful handling in a fume hood. | CDI is a moisture-sensitive solid but is generally considered safer to handle than triphosgene. |
| Reaction Conditions | Typically requires low temperatures initially, followed by stirring at room temperature. | Can be performed at room temperature. |
| Byproducts | Triethylammonium chloride, which precipitates and can be filtered off. | Imidazole, which is generally soluble and removed during aqueous workup. |
| Yields | Generally high yields are reported for similar transformations. | Moderate to excellent yields are achievable. |
Expected Characterization Data for this compound:
-
Appearance: White to off-white solid
-
Molecular Formula: C₈H₅FN₂O₂
-
Molecular Weight: 180.14 g/mol
-
¹H NMR (DMSO-d₆): Expected signals for the aromatic protons of the 4-fluorophenyl group (typically two doublets of triplets or multiplets) and a broad singlet for the N-H proton.
-
¹³C NMR (DMSO-d₆): Expected signals for the carbonyl carbon (~155-160 ppm), the C5 carbon of the oxadiazole ring (~150-155 ppm), and the carbons of the 4-fluorophenyl ring, showing characteristic C-F coupling.[9][10]
-
IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching (~3200-3400 cm⁻¹), C=O stretching (~1750-1780 cm⁻¹), and C-F stretching (~1100-1200 cm⁻¹).
Conclusion
The synthesis of this compound is a well-established process that can be reliably achieved through the cyclization of 4-fluorobenzohydrazide. This guide has detailed two robust methods utilizing triphosgene and 1,1'-carbonyldiimidazole as carbonylating agents. By understanding the underlying mechanisms and adhering to the detailed experimental protocols, researchers can efficiently produce this valuable heterocyclic building block for application in drug discovery and development. The choice between the two presented methods will depend on the specific laboratory capabilities and safety protocols in place. Both routes, however, provide a solid foundation for accessing this important molecular scaffold.
References
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Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. (2022). Letters in Drug Design & Discovery, 20(12). Available at: [Link]
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Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journal, 8(11). Available at: [Link]
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Synthesis of Oxadiazolones with Hydrazides: The Mechanism and the Sensing Application as Sensitive, Rapid, and Visual Fluorescent Sensors for Phosgene. (2019). Organic Letters, 21(23), 9497–9501. Available at: [Link]
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2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. (2018). Molbank, 2018(4), M1014. Available at: [Link]
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Chemical synthesis, spectroscopic analysis, antioxidant, and antimicrobial activities of some hydrazones derived from 4-fluorobenzohydrazide. (2020). Journal of the Serbian Chemical Society, 85(5), 639-651. Available at: [Link]
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Cyclization of Hydrazones of 2-Acetyl-1-naphthol and 1-Acetyl-2-naphthol with Triphosgene. Synthesis of Spiro Naphthoxazine Dimers. (2009). Molecules, 14(6), 2136-2146. Available at: [Link]
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Antituberculosis activity of hydrazones derived from 4-fluorobenzoic acid hydrazide. (2008). Bioorganic & Medicinal Chemistry Letters, 18(11), 3235-3239. Available at: [Link]
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S,S-Di(pyridin-2-yl)carbonodithioate (DPDTC) for the Reduction of Carboxylic Acids. (2024). Organic Syntheses, 101, 274-291. Available at: [Link]
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Facile synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles via PIDA-mediated intramolecular oxidative cyclization. (2019). Tetrahedron Letters, 60(27), 1786-1789. Available at: [Link]
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Synthesis of 4-fluoro-3-bromobenzoic acid methyl ester. (n.d.). PrepChem.com. Available at: [Link]
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1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. Available at: [Link]
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1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. (2018). Preprints. Available at: [Link]
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(1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. (2023). Molecules, 28(13), 5227. Available at: [Link]
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A Technical Guide to the Chemical Profile of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1,3,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and versatile biological activity.[1] This guide provides an in-depth technical examination of a key derivative, 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one. This compound serves not only as a pharmacologically relevant molecule in its own right but also as a critical intermediate in the synthesis of advanced therapeutics and agrochemicals.[2] We will dissect its physicochemical properties, spectral signature, synthesis, and reactivity, offering field-proven insights into its application for drug discovery and development. The inclusion of a strategic fluorine atom on the phenyl ring significantly influences the molecule's electronic properties and pharmacokinetic profile, making it a subject of considerable interest.
Core Physicochemical and Structural Properties
This compound is a heterocyclic compound featuring a central 1,3,4-oxadiazole ring system. The structure is characterized by a carbonyl group at the 2-position and a 4-fluorophenyl substituent at the 5-position. The presence of the N-H proton at the 3-position imparts acidic character and provides a key site for synthetic modification.
The fluorine substituent is a critical feature. Its high electronegativity acts as a weak electron-withdrawing group, influencing the overall electron density of the aromatic system. In a drug development context, fluorine substitution is a well-established strategy to enhance metabolic stability by blocking potential sites of oxidative metabolism and to improve binding affinity with target proteins through favorable electrostatic interactions.[2]
Figure 1: Chemical Structure of the Topic Compound.
| Property | Value | Source |
| Molecular Formula | C₈H₅FN₂O₂ | [3] |
| Molecular Weight | 180.14 g/mol | [2] |
| CAS Number | 121649-18-1 | [4] |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Soluble in DMSO, DMF, moderately soluble in alcohols, poorly soluble in water (predicted) | - |
| Canonical SMILES | O=C1NN=C(C2=CC=C(F)C=C2)O1 | [5] |
| InChI Key | InChI=1S/C8H5FN2O2/c9-6-3-1-5(2-4-6)7-10-11-8(12)13-7/h1-4H | [5] |
Synthesis and Mechanistic Considerations
The synthesis of 1,3,4-oxadiazol-2(3H)-ones is a well-established process in heterocyclic chemistry, typically involving the cyclization of a corresponding benzoyl hydrazide.[6] The pathway provides a reliable and scalable method for producing the core scaffold.
Figure 2: General Synthetic Workflow.
Protocol: Synthesis of this compound
This protocol is a representative synthesis adapted from general procedures for 1,3,4-oxadiazole formation.[6][7]
Step 1: Synthesis of 4-Fluorobenzoyl Hydrazide
-
Esterification: To a solution of 4-fluorobenzoic acid (1 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) catalytically. Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Refluxing drives the equilibrium towards the ester product by removing water.
-
-
Work-up: After cooling, neutralize the mixture with a saturated sodium bicarbonate solution and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield methyl 4-fluorobenzoate.
-
Hydrazinolysis: Dissolve the crude methyl 4-fluorobenzoate (1 eq) in ethanol (10 volumes) and add hydrazine hydrate (1.5-2.0 eq). Reflux the mixture for 6-8 hours.
-
Causality: Hydrazine is a potent nucleophile that readily displaces the methoxy group of the ester to form the stable hydrazide. The excess hydrazine ensures the reaction goes to completion.
-
-
Isolation: Cool the reaction mixture to room temperature. The solid 4-fluorobenzoyl hydrazide typically precipitates. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Cyclocondensation to form the 1,3,4-Oxadiazolone Ring
-
Reaction Setup: In a well-ventilated fume hood, dissolve 4-fluorobenzoyl hydrazide (1 eq) in a suitable solvent like tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Cyclization: Add a base, such as triethylamine (2.2 eq), followed by the slow, portion-wise addition of a carbonyl source like triphosgene (0.4 eq).
-
Causality: Triphosgene serves as a safe and solid source of phosgene. The base deprotonates the hydrazide, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the phosgene equivalent, initiating the cyclization cascade. The reaction is performed at 0 °C to control the exothermic reaction and minimize side products.
-
-
Work-up and Purification: Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final compound.
Spectral Characterization Profile
While specific experimental spectra for this exact molecule are not widely published, its spectral characteristics can be reliably predicted based on its structure and data from closely related analogs.[7][8]
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons: Two sets of signals between δ 7.0-8.2 ppm, likely appearing as two doublets or a complex multiplet due to ¹H-¹⁹F coupling. Protons ortho to the fluorine will show coupling to fluorine. - N-H Proton: A broad singlet, typically downfield (> δ 10 ppm), which is exchangeable with D₂O. |
| ¹³C NMR | - Aromatic Carbons: Signals in the δ 115-165 ppm range. The carbon directly bonded to fluorine (C4) will appear as a doublet with a large ¹JCF coupling constant. Other aromatic carbons will show smaller through-bond C-F couplings. - Oxadiazole Carbons: Two distinct signals for the C=O (δ ~155-165 ppm) and the C5 carbon attached to the phenyl ring (δ ~150-160 ppm). |
| IR (KBr, cm⁻¹) | - N-H Stretch: A broad absorption band around 3100-3300 cm⁻¹. - C=O Stretch: A strong, sharp absorption band around 1750-1780 cm⁻¹ (characteristic of a cyclic urea/carbonate). - C=N Stretch: Absorption around 1600-1650 cm⁻¹. - C-O-C Stretch: Absorption in the fingerprint region, typically around 1050-1200 cm⁻¹. - C-F Stretch: A strong absorption around 1150-1250 cm⁻¹. |
| Mass Spec (EI) | - Molecular Ion (M⁺): A prominent peak at m/z = 180. - Key Fragments: Expect fragmentation patterns corresponding to the loss of CO, N₂, and cleavage of the fluorophenyl group (m/z = 95). |
Reactivity and Derivatization Potential
The primary site of reactivity on the this compound scaffold is the acidic proton on the N3 nitrogen. Deprotonation with a suitable base generates a nucleophilic anion that can readily participate in substitution reactions. This provides a straightforward entry point for creating diverse chemical libraries for structure-activity relationship (SAR) studies.
Figure 3: N-Alkylation Reactivity Pathway. (Note: Images are placeholders for chemical structures).
Protocol: N-Alkylation at the 3-Position
-
Deprotonation: Dissolve this compound (1 eq) in a polar aprotic solvent such as DMF or acetonitrile. Add a base like potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq). Stir the mixture at room temperature for 30-60 minutes.
-
Causality: A strong base is required to deprotonate the weakly acidic N-H proton, generating the corresponding anion. NaH is a non-nucleophilic base ideal for this purpose, while K₂CO₃ is a milder, safer alternative often sufficient for activation.
-
-
Alkylation: Add the desired alkylating agent (e.g., an alkyl halide like iodomethane or benzyl bromide, 1.1 eq) to the reaction mixture. The reaction can be stirred at room temperature or gently heated (e.g., to 50-60 °C) to increase the rate.
-
Monitoring and Work-up: Monitor the reaction progress by TLC. Upon completion, pour the reaction mixture into ice water to precipitate the product and quench any unreacted reagents.
-
Purification: Collect the solid product by filtration. If necessary, purify further by column chromatography or recrystallization to obtain the pure N-alkylated derivative.
Biological Significance and Applications
The 1,3,4-oxadiazole ring is considered a bioisostere of ester and amide functionalities, offering improved resistance to hydrolysis and a rigid conformation that can enhance receptor binding. Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities.[9][10]
-
Anticancer: Numerous 1,3,4-oxadiazole derivatives have been reported as potent anticancer agents, acting through various mechanisms such as inhibition of telomerase, tubulin polymerization, and receptor tyrosine kinases.[11][12]
-
Antimicrobial: The scaffold is present in compounds with significant antibacterial and antifungal activity.[1][13]
-
Anti-inflammatory: Certain derivatives have shown potent anti-inflammatory effects, comparable to standard drugs like indomethacin in preclinical models.[1]
-
Anticonvulsant: The structural motif has been successfully incorporated into novel anticonvulsant agents.[14]
Specifically, this compound is a valuable building block.[2] Its derivatization at the N3-position allows for the systematic exploration of chemical space, enabling medicinal chemists to fine-tune properties like solubility, cell permeability, and target affinity to optimize lead compounds in drug discovery programs.
Conclusion
This compound is a heterocyclic compound of significant strategic value. Its robust and scalable synthesis, combined with the predictable reactivity of its N-H proton, makes it an ideal platform for generating compound libraries. The inherent biological relevance of the 1,3,4-oxadiazole core, augmented by the favorable pharmacokinetic properties imparted by the 4-fluorophenyl group, positions this molecule as a high-value intermediate for the next generation of pharmaceuticals and specialized chemicals. This guide provides the foundational chemical knowledge necessary for researchers to effectively utilize this scaffold in their scientific endeavors.
References
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Spectroscopic and Structural Elucidation of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,3,4-oxadiazole scaffold is a recognized pharmacophore, and its derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the structural characterization of this specific fluorinated derivative.
Molecular Structure and Synthesis Overview
The structural integrity and purity of a synthesized compound are paramount for its progression in the drug discovery pipeline. Spectroscopic techniques are the cornerstone of this verification process. The title compound, this compound, possesses a key fluorophenyl moiety attached to a 1,3,4-oxadiazolone ring.
A common and effective route for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of a suitable precursor, often an acylhydrazide, with a cyclizing agent.[4] A plausible synthetic pathway for this compound is outlined below. The successful synthesis and purification of the target compound are confirmed through the spectroscopic methods detailed in the subsequent sections.
Caption: A representative synthetic workflow for this compound.
Spectroscopic Characterization
The structural confirmation of this compound is achieved through a combination of Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The analysis of 1,3,4-oxadiazole derivatives typically reveals characteristic absorption bands for the carbonyl group (C=O), the carbon-nitrogen double bond (C=N), and the carbon-oxygen-carbon (C-O-C) ether linkage within the heterocyclic ring.[5][6]
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: A small amount of the purified solid sample is intimately mixed with spectroscopic grade potassium bromide (KBr).
-
Pellet Formation: The mixture is then compressed under high pressure to form a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over a range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption peaks corresponding to the functional groups of the target molecule.
Expected FT-IR Data Summary
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3200-3100 | N-H Stretch | Broad peak indicative of the N-H bond in the oxadiazolone ring. |
| ~1750-1700 | C=O Stretch (Carbonyl) | Strong, sharp absorption characteristic of the carbonyl group within the five-membered ring.[7] |
| ~1610-1580 | C=N Stretch (Imine) | Absorption corresponding to the carbon-nitrogen double bond in the oxadiazole ring. |
| ~1250-1200 | C-O-C Stretch (Ether) | Characteristic stretching vibration of the ether linkage within the oxadiazole ring. |
| ~1160-1140 | C-F Stretch (Aromatic) | Strong absorption due to the carbon-fluorine bond on the phenyl ring. |
| ~1500 and ~1450 | C=C Stretch (Aromatic) | Peaks associated with the carbon-carbon double bond stretching in the phenyl ring. |
| ~840-810 | C-H Bend (Aromatic) | Out-of-plane bending for the para-substituted phenyl ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.[4][8]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: The purified compound is dissolved in a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Data Acquisition: The sample is placed in an NMR tube and inserted into the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired using a standard high-resolution instrument (e.g., 400 MHz).
-
Data Analysis: Chemical shifts (δ), coupling constants (J), and integration values are analyzed to assign the signals to the respective protons and carbons in the molecule.
Expected ¹H NMR Data Summary
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0-11.0 | Singlet | 1H | N-H proton of the oxadiazolone ring. |
| ~7.9-8.1 | Multiplet | 2H | Aromatic protons ortho to the C-F bond. |
| ~7.2-7.4 | Multiplet | 2H | Aromatic protons meta to the C-F bond. |
Expected ¹³C NMR Data Summary
| Chemical Shift (δ, ppm) | Assignment |
| ~165-160 | C5 carbon of the oxadiazole ring.[9] |
| ~160-155 | C2 carbon (C=O) of the oxadiazolone ring.[9] |
| ~164 (d, ¹JCF ≈ 250 Hz) | Aromatic carbon directly attached to the fluorine atom. |
| ~130 (d, ³JCF ≈ 9 Hz) | Aromatic carbons ortho to the fluorine atom. |
| ~116 (d, ²JCF ≈ 22 Hz) | Aromatic carbons meta to the fluorine atom. |
| ~125 (d, ⁴JCF ≈ 3 Hz) | Aromatic carbon attached to the oxadiazole ring. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The fragmentation pattern provides valuable structural information. For 1,3,4-oxadiazole derivatives, fragmentation often involves cleavage of the heterocyclic ring.[10][11]
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
Ionization: The sample is ionized to produce molecular ions ([M+H]⁺ or [M-H]⁻).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined.
-
Fragmentation (MS/MS): The molecular ion is fragmented, and the m/z of the resulting fragment ions are analyzed to elucidate the structure.
Expected Mass Spectrometry Data
-
Molecular Ion Peak: [M+H]⁺ at m/z = 181.04 or [M-H]⁻ at m/z = 179.03 for C₈H₅FN₂O₂.
-
Major Fragmentation Pathways:
Caption: A plausible mass spectrometry fragmentation pathway for this compound.
Interpretation of Fragmentation:
The initial loss of carbon monoxide (CO) from the molecular ion is a common fragmentation pathway for oxadiazolones. Subsequent loss of a nitrogen molecule (N₂) and further fragmentation of the fluorophenyl ring are also expected.
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the structural elucidation of this compound. The combination of FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry allows for unambiguous confirmation of the molecular structure and purity, which are critical for its potential application in drug discovery and development. The data and protocols outlined herein serve as a valuable resource for researchers working with this and related heterocyclic compounds.
References
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- 5-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-a]pyrazin-4(5H). (n.d.). AK Scientific.
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Synthesis and Screening of New[4][5][6]Oxadiazole,[1][5][6]Triazole, and[1][5][6]Triazolo[4,3-b][1][5][6]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). (2021). NIH.
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- (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. (2023). NIH.
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5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action: 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
Executive Summary
The 1,3,4-oxadiazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its favorable physicochemical properties and its ability to engage in critical hydrogen bonding interactions with biological macromolecules.[1][2] As a bioisostere of amides and esters, it is present in numerous pharmacologically active agents with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[3][4][5] This guide focuses on a specific derivative, this compound, synthesizing evidence from structurally related analogs to elucidate its primary and potential secondary mechanisms of action. While research on this exact molecule is specific, compelling evidence points towards two principal, non-mutually exclusive mechanisms: potent inhibition of the Wnt signaling antagonist Notum carboxylesterase and modulation of the NLRP3 inflammasome. This document provides a detailed exploration of these pathways, supported by validated experimental protocols and workflow visualizations to empower researchers in the fields of chemical biology and drug development.
The 1,3,4-Oxadiazol-2(3H)-one Scaffold: A Profile
The core structure of this compound features a five-membered 1,3,4-oxadiazole ring, substituted with a 4-fluorophenyl group at the 5-position and featuring a ketone at the 2-position, existing in its tautomeric 2-hydroxy form. This arrangement confers a degree of acidic character to the ring's N-H proton, a feature critical for its molecular interactions.[6]
The scaffold's utility in drug design is enhanced by its metabolic stability and its capacity to act as a rigid linker, positioning substituent groups in precise orientations for optimal target engagement. The broad biological activities reported for this class of compounds underscore its versatility and therapeutic potential.[1][7]
Primary Mechanism of Action: Inhibition of Notum Carboxylesterase and Activation of Wnt Signaling
The most direct and compelling evidence for the mechanism of this compound class comes from structure-based drug design programs targeting Notum, a secreted carboxylesterase that acts as a crucial negative regulator of the Wnt signaling pathway.[8]
The Role of Notum in Wnt Pathway Regulation
The Wnt signaling pathway is fundamental to embryonic development and adult tissue homeostasis. Its dysregulation is a known driver of diseases, including cancer and osteoporosis.[8] Wnt proteins are activated by a post-translational modification: the addition of a palmitoleoyl group, which is essential for their binding to the Frizzled receptor complex. Notum functions by hydrolyzing and removing this lipid moiety from Wnt proteins, rendering them inactive and thus suppressing the downstream signaling cascade that leads to the nuclear accumulation of β-catenin and activation of TCF/LEF target genes.[8] Inhibition of Notum, therefore, represents a therapeutic strategy to restore or enhance Wnt signaling.
Discovery of 5-Phenyl-1,3,4-oxadiazol-2(3H)-ones as Notum Inhibitors
A crystallographic fragment screening campaign identified a 1,2,3-triazole fragment as a starting point for optimization. Subsequent structure-based design led to the identification of the 1,3,4-oxadiazol-2(3H)-one ring as a "breakthrough" scaffold.[8] This core demonstrated significantly improved Notum inhibition and possessed superior physicochemical properties. The 5-phenyl substituted derivative, a close analog of the topic compound, was shown to be a potent inhibitor. Screening of compound 23dd (a preferred example from this class) in a cell-based TCF/LEF reporter gene assay confirmed its ability to restore Wnt signaling activation in the presence of Notum.[8] The mechanism involves the inhibitor binding to the active site of the Notum enzyme, preventing it from deacylating Wnt proteins.
Caption: Wnt/Notum signaling pathway and point of inhibition.
Secondary Mechanism of Action: Modulation of the NLRP3 Inflammasome
A distinct line of research has identified the 1,3,4-oxadiazol-2-one scaffold as a potent inhibitor of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory diseases.[6]
The NLRP3 Inflammasome Activation Cascade
The NLRP3 inflammasome is a multi-protein complex that responds to a variety of danger signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Its activation occurs in two steps: a "priming" step, typically initiated by Toll-like receptor (TLR) signaling, which upregulates the expression of NLRP3 and pro-IL-1β; and an "activation" step, triggered by stimuli like ATP or crystalline substances, which leads to the assembly of the inflammasome complex (NLRP3, ASC, pro-caspase-1). This assembly facilitates the auto-cleavage of pro-caspase-1 into active caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms and induces a form of inflammatory cell death called pyroptosis.[6]
Oxadiazol-2-one as a Sulfonylurea Bioisostere in NLRP3 Inhibitors
Researchers successfully replaced the central sulfonylurea moiety in a known class of NLRP3 inhibitors with various heterocycles, including 1,3,4-oxadiazol-2-one.[6] A derivative from this series, compound 5 (INF200) , demonstrated promising results by maintaining critical interactions within the NACHT domain of the NLRP3 protein. It effectively prevented NLRP3-dependent pyroptosis and reduced IL-1β release in human macrophages, indicating direct inhibition of the inflammasome assembly or activation.[6]
Caption: NLRP3 inflammasome activation and point of inhibition.
Broad-Spectrum Anticancer Activity
Derivatives of 5-phenyl-1,3,4-oxadiazole have consistently demonstrated broad-spectrum cytotoxic activity against a range of human cancer cell lines. While this is a general property of the wider chemical class, it provides important context for the therapeutic potential of this compound. The precise mechanism for this cytotoxicity can be multifactorial, potentially involving the inhibition of targets beyond Notum or NLRP3, such as tubulin polymerization or telomerase.[7][9]
| Compound Class/Derivative | Cancer Cell Line | IC50 Value (µM) | Putative Target/Effect | Reference |
| Phenyl-oxadiazole derivative 15a | Colo-205 (Colon) | 0.10 | Cytotoxicity | [10] |
| Phenyl-oxadiazole derivative 15a | MCF-7 (Breast) | 0.24 | Cytotoxicity | [10] |
| Phenyl-oxadiazole derivative 15a | A2780 (Ovarian) | 0.11 | Cytotoxicity | [10] |
| 3,4,5-trimethoxy substituted oxadiazole 43 | DU-45 (Prostate) | 0.118 | Tubulin Polymerization | [9] |
| (4-Fluorophenyl)indolizinyl-oxadiazole 9n | MCF-7 (Breast) | 8.52 | Cytotoxicity | [11][12] |
| Quinoline-oxadiazole-thione 67 | HepG2, SGC-7901, MCF-7 | 0.8 | Telomerase Inhibition | [7] |
This table summarizes data from related but not identical compounds to illustrate the general anticancer potential of the oxadiazole scaffold.
Experimental Protocols for Mechanism Elucidation
To rigorously investigate the mechanism of action of this compound, a series of validated assays are required. The following protocols provide a framework for confirming target engagement and cellular effects.
Experimental Workflow Overview
A logical progression of experiments is crucial for validating a proposed mechanism of action. The workflow should begin with direct biochemical assays on the purified target, followed by cell-based assays to confirm target engagement in a physiological context and measure downstream consequences.
Caption: Logical workflow for mechanism of action validation.
Protocol: Cellular Wnt Signaling Assay (TCF/LEF Reporter)
Objective: To determine if the compound can rescue Wnt signaling in the presence of Notum.
Principle: This assay uses a cell line (e.g., HEK293T) stably transfected with a luciferase reporter gene under the control of a TCF/LEF responsive promoter. Activation of the Wnt pathway leads to luciferase expression, which can be quantified by luminescence.
Methodology:
-
Cell Seeding: Seed TCF/LEF-luciferase reporter cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
Conditioned Media Preparation: Prepare conditioned media containing Wnt3a and recombinant Notum protein.
-
Compound Treatment: Serially dilute this compound to desired concentrations in culture media.
-
Assay Execution:
-
Remove growth media from cells.
-
Add the Wnt3a/Notum conditioned media to the cells.
-
Immediately add the serially diluted compound to the respective wells.
-
Controls: Include wells with: (a) Wnt3a only (Max signal), (b) Wnt3a + Notum (Min signal), (c) Vehicle (DMSO) control.
-
-
Incubation: Incubate the plate for 16-24 hours at 37°C, 5% CO₂.
-
Luminescence Reading: Add a luciferase substrate reagent (e.g., Bright-Glo™) to each well and measure luminescence on a plate reader.
-
Data Analysis: Normalize the data to controls and plot a dose-response curve to determine the EC50 for Wnt pathway rescue.
Protocol: NLRP3 Inflammasome Activation Assay
Objective: To measure the inhibitory effect of the compound on NLRP3-mediated IL-1β secretion.
Principle: Differentiated human THP-1 macrophages are first primed with LPS to induce expression of pro-IL-1β and NLRP3. The inflammasome is then activated with ATP or MSU, and the amount of secreted IL-1β in the supernatant is quantified by ELISA.
Methodology:
-
Cell Differentiation: Culture THP-1 monocytes with phorbol 12-myristate 13-acetate (PMA) for 48-72 hours to differentiate them into adherent macrophages.
-
Compound Pre-incubation: Replace media with fresh serum-free media and pre-incubate the cells with serial dilutions of the test compound for 1 hour.
-
Priming (Signal 1): Add LPS (1 µg/mL) to all wells (except the unstimulated control) and incubate for 3 hours.
-
Activation (Signal 2): Add an NLRP3 agonist, such as ATP (5 mM) or MSU crystals (200 µg/mL), to the wells and incubate for another 1-6 hours.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
Quantification: Measure the concentration of IL-1β in the supernatant using a commercial Human IL-1β ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of IL-1β release for each compound concentration relative to the vehicle-treated control and determine the IC50. A parallel MTT or LDH assay should be run to rule out cytotoxicity as the cause of reduced cytokine levels.[6][13]
Conclusion and Future Directions
The available body of evidence strongly suggests that this compound and its close analogs are potent, biologically active molecules with at least two well-supported mechanisms of action. The primary mechanism, based on direct structure-activity relationship studies, is the inhibition of Notum carboxylesterase, leading to the potentiation of Wnt signaling. A compelling secondary mechanism is the inhibition of the NLRP3 inflammasome.
Future research should focus on:
-
Direct Target Engagement Studies: Employing techniques like Cellular Thermal Shift Assay (CETSA) or co-crystallography to definitively confirm the binding of this compound to both Notum and NLRP3.
-
Selectivity Profiling: Screening the compound against a broad panel of enzymes and receptors to understand its selectivity profile and identify potential off-targets.
-
In Vivo Validation: Testing the compound in relevant animal models of diseases where Wnt signaling or NLRP3 inflammasome activity is dysregulated (e.g., specific cancers, inflammatory disorders) to validate the therapeutic hypothesis.
This guide provides a robust framework for understanding and further investigating the intricate pharmacology of this promising chemical entity.
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- Discovery of a novel 1,3,4-oxadiazol-2-one-based NLRP3 inhibitor as a pharmacological agent to mitigate. (2023). UniTo.
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Biological activity of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one derivatives
An In-Depth Technical Guide to the Biological Activity of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one Derivatives
Abstract
The 1,3,4-oxadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its favorable physicochemical properties and diverse pharmacological profile.[1][2] When substituted with a 4-fluorophenyl group at the 5-position and possessing a 2-oxo functionality, this core structure gives rise to a class of derivatives with significant therapeutic potential. The introduction of the fluorine atom often enhances metabolic stability and binding affinity. This technical guide provides a comprehensive overview of the principal biological activities associated with this compound and its closely related analogues. We will delve into the anticancer, antimicrobial, and central nervous system (CNS) activities, including anticonvulsant and antidepressant effects, that have been reported for this structural class. The guide is structured to provide not only a synthesis of the existing data but also to explain the causality behind the experimental designs used to uncover these activities. Detailed, field-proven protocols for key biological assays are provided, alongside a critical analysis of structure-activity relationships (SAR) to guide future drug discovery efforts.
The 1,3,4-Oxadiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,3,4-oxadiazole nucleus is a five-membered heterocycle containing one oxygen and two nitrogen atoms. It is considered a bioisostere of amide and ester functionalities, capable of participating in hydrogen bonding and improving the pharmacokinetic profile of a molecule. Its rigid, planar structure and electron-deficient nature contribute to its metabolic stability and ability to interact with various biological targets.[2][3]
General Synthesis Strategies
The synthesis of the 1,3,4-oxadiazole core is versatile, with several established routes. A common and efficient method for producing 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of acylhydrazides or diacylhydrazines using dehydrating agents like phosphorus oxychloride or thionyl chloride.[4] The synthesis of the specific this compound scaffold often begins with a 4-fluorobenzohydrazide, which undergoes cyclization with a carbonyl source.
Caption: General synthesis workflow for N-substituted this compound derivatives.
Anticancer Activity
The 1,3,4-oxadiazole scaffold is a cornerstone in the development of novel anticancer agents.[5] Derivatives have been shown to exert antiproliferative effects through diverse mechanisms, including the inhibition of crucial enzymes like telomerase, histone deacetylases (HDACs), and thymidylate synthase, which are vital for cancer cell survival and proliferation.[6][7]
Mechanism of Action
The anticancer effects of oxadiazole derivatives are often multifactorial. By inhibiting key enzymes, they can disrupt cellular processes, leading to cell cycle arrest and apoptosis (programmed cell death). For example, telomerase inhibition prevents the maintenance of telomeres, leading to cellular senescence and death in cancer cells.[8][9] Similarly, inhibiting thymidylate synthase disrupts DNA synthesis, a critical process for rapidly dividing cancer cells.[8] Studies on close analogues, such as N-aryl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amines, have demonstrated significant growth percent inhibition against various cancer cell lines, including melanoma, leukemia, and breast cancer.[10]
Caption: Potential anticancer mechanisms of 1,3,4-oxadiazole derivatives targeting key cellular enzymes.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a foundational, colorimetric method for assessing the cytotoxic potential of a compound. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.
Causality: This protocol is selected for its reliability, high throughput, and direct correlation of mitochondrial reductase activity (the target of the MTT reagent) with cell viability. A reduction in the conversion of MTT to formazan in treated cells, compared to untreated controls, indicates a loss of viability due to cytotoxicity or growth inhibition.
-
Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Incubate for 3-4 hours at 37°C.[11]
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data Summary: Anticancer Activity
The following table summarizes the reported activity of closely related 5-phenyl-1,3,4-oxadiazole derivatives against various cancer cell lines.
| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |
| 1,3,4-Oxadiazole-linked 1,2,3-triazoles | HeLa | IC₅₀ | Potent | [12] |
| 2,5-disubstituted 1,3,4-oxadiazoles | MCF-7 | IC₅₀ | 2.5 | [2] |
| Thiazolidinedione-incorporated 1,3,4-oxadiazoles | Various | - | Active | [12] |
| N-Aryl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 | GP | 6.82% | [10] |
| N-Aryl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine | K-562 | GP | 18.22% | [10] |
| 2-acetamidophenoxy-1,3,4-oxadiazole derivatives | A549 | IC₅₀ | <0.14 | [13] |
GP = Growth Percent Inhibition
Antimicrobial Activity
The global challenge of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action.[14] The 1,3,4-oxadiazole scaffold has been extensively investigated for this purpose, with many derivatives exhibiting potent antibacterial and antifungal properties.[1][15]
Structure-Activity Relationship Insights
Studies have shown that the nature and position of substituents on the oxadiazole ring significantly influence antimicrobial activity. For instance, the thiol (-SH) or thione (=S) group at the 2-position often confers strong activity. A study by Yarmohammadi et al. highlighted that 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol, a close structural analog to the title compound, demonstrated stronger activity against E. coli and S. pneumoniae than ampicillin and was over 100 times more potent against P. aeruginosa.[14] This suggests that the 5-(4-fluorophenyl) moiety is a key pharmacophore for potent antimicrobial effects.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Causality: The broth microdilution method is chosen for its quantitative output (the MIC value), reproducibility, and suitability for screening multiple compounds against a panel of microbes. It directly measures the ability of a compound to inhibit microbial growth in a liquid medium, which is a fundamental indicator of antimicrobial efficacy.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
-
Microorganism Preparation: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans) in appropriate broth overnight. Dilute the cultures to a standardized concentration of ~5 x 10⁵ CFU/mL.[11][16]
-
Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi).[16] Concentrations may range from 200 µg/mL down to 0.39 µg/mL.
-
Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 26°C for 48-72 hours for fungi.[16]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth).[17]
Quantitative Data Summary: Antimicrobial Activity
| Compound | Organism | MIC (µg/mL) | Reference |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | E. coli | < Ampicillin | [14] |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | S. pneumoniae | < Ampicillin | [14] |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | P. aeruginosa | >100x Amp. | [14] |
| 5-methyl-1,3,4-oxadiazole derivative | S. aureus | 25 | [16] |
| Thiazole substituted 1,3,4-oxadiazole (4-F phenyl) | S. aureus | Good | [18] |
| Thiazole substituted 1,3,4-oxadiazole (4-F phenyl) | A. niger | Good | [18] |
Central Nervous System (CNS) Activity
The ability of small molecules to cross the blood-brain barrier makes the 1,3,4-oxadiazole scaffold an attractive template for CNS-acting drugs. Derivatives have been explored for both anticonvulsant and antidepressant activities.
Anticonvulsant Properties
Epilepsy is characterized by abnormal electrical activity in the brain.[19] The Maximal Electroshock (MES) seizure test is a primary screening model that identifies compounds capable of preventing the spread of seizures, which is predictive of efficacy against generalized tonic-clonic seizures in humans.[20][21] Several 1,3,4-oxadiazole derivatives, including those with a 5-(4-fluorophenyl) substituent, have shown promise in this model.[22][23] The mechanism is often attributed to the modulation of voltage-gated sodium channels.[24]
Causality: The MES test is employed because it induces a highly reproducible, generalized tonic-clonic seizure.[20] A compound's ability to abolish the tonic hindlimb extension phase of this seizure is a strong and well-validated indicator of its potential to prevent seizure spread, a key therapeutic goal in epilepsy treatment.
-
Animal Acclimation: Acclimate male mice (e.g., ICR-CD-1) to the laboratory environment for at least 3-4 days with ad libitum access to food and water.[25]
-
Compound Administration: Administer the test compound or vehicle control intraperitoneally (i.p.) or orally (p.o.). Testing is conducted at the time of peak effect, determined from prior pharmacokinetic studies.
-
Anesthesia and Electrode Placement: Apply a drop of a local anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas of the restrained animal.[24] Place corneal electrodes on the eyes, ensuring good contact with a drop of saline.
-
Stimulation: Deliver an electrical stimulus using an electroconvulsive shock generator. Standard parameters for mice are 50 mA of 60 Hz alternating current for 0.2 seconds.[20][25]
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint and Analysis: The primary endpoint is the abolition of tonic hindlimb extension.[25] An animal is considered "protected" if this phase is absent. The effective dose for 50% of the animals (ED₅₀) can be calculated from dose-response data using probit analysis.[20]
Antidepressant Potential
The Forced Swim Test (FST) is a widely used behavioral model to screen for potential antidepressant drugs.[26] It operates on the principle that an animal will cease escape-oriented behavior (swimming, climbing) and become immobile when placed in an inescapable, stressful situation. Antidepressant compounds are known to increase the duration of active behaviors and reduce the time spent immobile.[27] Studies have linked 1,3,4-oxadiazole derivatives to antidepressant activity, potentially through mechanisms like glycogen synthase kinase 3β (GSK-3β) inhibition.[3][28]
Causality: The FST is used because it is a highly effective screen that predicts antidepressant efficacy.[27] While it does not model the entire spectrum of human depression, the endpoint—a reversal of stress-induced behavioral despair (immobility)—has high predictive validity, as nearly all clinically effective antidepressants produce this effect in the model.[26][29]
Caption: Experimental workflow for the mouse Forced Swim Test (FST).
-
Apparatus: Use a transparent Plexiglas cylinder (e.g., 30 cm height x 20 cm diameter) filled with water (24-30°C) to a depth of 15 cm, making it impossible for the mouse to touch the bottom or escape.[26][30]
-
Compound Administration: Administer test compounds (e.g., 30-60 minutes before the test, depending on the route). Include a vehicle control group and a positive control group (e.g., Fluoxetine).
-
Test Procedure: Gently place each mouse into the cylinder. The total test duration is typically 6 minutes.
-
Behavioral Scoring: An observer, blind to the treatment conditions, scores the behavior during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water.
-
Data Analysis: Calculate the total duration of immobility for each animal. A statistically significant decrease in immobility time in the compound-treated group compared to the vehicle group suggests antidepressant-like activity.[27]
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a versatile and highly promising class of compounds in drug discovery. The presence of the 4-fluorophenyl group is a recurring motif in active molecules across anticancer, antimicrobial, and CNS therapeutic areas. The evidence strongly suggests that this core structure is a "privileged scaffold" worthy of further investigation.
Future research should focus on:
-
Systematic Derivatization: Exploring a wide range of substitutions at the N-3 position to optimize potency and selectivity for specific biological targets.
-
Mechanism of Action Studies: Moving beyond initial screening to elucidate the precise molecular targets and pathways responsible for the observed biological effects.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they have drug-like potential for in vivo efficacy.
-
Safety and Toxicity: Conducting thorough toxicological assessments to establish a safe therapeutic window for promising candidates.
By leveraging the foundational knowledge outlined in this guide, researchers can more effectively design and evaluate the next generation of drugs based on this potent chemical scaffold.
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In vitro evaluation of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
An In-Depth Technical Guide to the In Vitro Evaluation of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
Abstract
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] This guide presents a comprehensive framework for the in vitro evaluation of a specific derivative, this compound. As a Senior Application Scientist, this document moves beyond mere protocol recitation to provide the causal logic behind experimental design, ensuring a robust and self-validating approach to preliminary drug discovery. We will detail a tiered screening cascade, beginning with foundational cytotoxicity assessments and progressing to targeted anti-inflammatory and antimicrobial assays. Each section includes detailed, field-proven protocols, data interpretation guidelines, and the scientific rationale underpinning each methodological choice, providing researchers and drug development professionals with a practical and intellectually rigorous guide for characterizing this promising class of compounds.
Introduction to this compound
The 1,3,4-Oxadiazole Scaffold: A Privileged Structure
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and among them, the 1,3,4-oxadiazole ring is considered a "privileged scaffold."[2][3] Its five-membered aromatic structure, containing one oxygen and two nitrogen atoms, is metabolically stable and acts as a bioisostere for amide and ester functionalities, enhancing pharmacokinetic properties. Derivatives of this scaffold have been extensively reported to exhibit a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, analgesic, and antiviral activities.[2][4] The versatility and proven biological relevance of this core make any new derivative a compelling candidate for thorough investigation.
Physicochemical Properties and Synthesis Outline
The subject of this guide, this compound (PubChem CID: 2535079), incorporates a fluorophenyl group at the 5-position.[5] The fluorine atom is a crucial substituent in modern drug design, often used to improve metabolic stability, binding affinity, and membrane permeability.
The synthesis of 1,3,4-oxadiazol-2(3H)-ones typically involves the cyclization of a corresponding acylhydrazide precursor. A common and effective method involves the reaction of a substituted benzohydrazide with an agent like carbonyldiimidazole (CDI) or phosgene derivatives to facilitate the ring closure. This process is both efficient and versatile, allowing for the generation of diverse libraries of substituted oxadiazolones for screening.
Caption: A generalized synthetic route to the 1,3,4-oxadiazol-2(3H)-one core.
Rationale for a Tiered In Vitro Evaluation
The initial assessment of any novel chemical entity is a critical filter in the drug discovery pipeline.[6] A tiered or cascaded approach to in vitro screening is the most resource-efficient strategy. It begins with broad, foundational assays to establish a basic biological activity and safety profile before committing to more complex, resource-intensive mechanistic studies. This guide is structured along such a cascade:
-
Foundational Screening: Assess general cytotoxicity to determine the compound's therapeutic window and identify potential anticancer activity.
-
Mechanistic Probing: Based on the known activities of the oxadiazole class, investigate specific mechanisms such as anti-inflammatory and antimicrobial effects.
Foundational In Vitro Screening: Cytotoxicity Assessment
The Principle of Cytotoxicity Testing
The first essential step is to determine the concentration range at which the compound affects cell viability. Cytotoxicity assays are fundamental for screening compound libraries and are a prerequisite for any further cell-based assay to ensure that observed effects are not simply a consequence of cell death.[7][8] We will focus on two gold-standard methods: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.[6]
Caption: A streamlined workflow for in vitro cytotoxicity screening.
Protocol: MTT Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[9] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., HeLa, A549, MCF-7) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[10] Allow cells to adhere by incubating overnight at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include appropriate controls:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the test wells.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay validity.[6]
-
Untreated Control: Cells in medium alone.
-
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) to assess time-dependent cytotoxicity.[11]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6] Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of cytotoxicity.[8] The LDH assay measures the activity of this released enzyme, which is proportional to the level of cell lysis.[6]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Controls: In addition to vehicle and positive controls, include:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with a lysis buffer (provided in commercial kits) 30 minutes before the end of incubation.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer an aliquot (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
Assay Reaction: Add the LDH reaction mixture (as per the manufacturer's protocol, typically containing a substrate and a tetrazolium salt) to each well containing the supernatant.
-
Incubation and Measurement: Incubate in the dark at room temperature for 20-30 minutes. Stop the reaction with a stop solution (if required by the kit) and measure the absorbance at 490 nm.
Data Analysis and Presentation
The primary endpoint of a cytotoxicity assay is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50% compared to the control.[6]
-
Calculate Percent Viability:
-
For MTT: (Abs_test - Abs_blank) / (Abs_vehicle - Abs_blank) * 100
-
For LDH: (Abs_test - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous) * 100 (This gives % cytotoxicity, so viability is 100 - % cytotoxicity).
-
-
Determine IC₅₀: Plot percent viability against the log of the compound concentration and fit the data to a non-linear regression curve (sigmoidal dose-response).
-
Data Tabulation: Summarize the results clearly.
Table 1: Representative Cytotoxicity Data for this compound
| Cell Line | Incubation Time | IC₅₀ (µM) [Mean ± SD, n=3] |
| HeLa (Cervical Cancer) | 48h | 35.2 ± 2.1 |
| A549 (Lung Cancer) | 48h | 41.9 ± 3.5 |
| MCF-7 (Breast Cancer) | 48h | 28.7 ± 1.9 |
| HEK293 (Normal Kidney) | 48h | > 100 |
Note: Data are hypothetical for illustrative purposes.
Mechanistic Evaluation: Anti-Inflammatory Activity
The 1,3,4-oxadiazole nucleus is present in compounds known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[4][12] Therefore, evaluating this potential is a logical next step.
Caption: Mechanism of action for a COX-inhibiting anti-inflammatory agent.
Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2 isoenzymes. Commercial kits (e.g., Cayman Chemical, cat. no. 701050) provide a straightforward colorimetric method where the oxidation of a chromogen by the enzyme is measured spectrophotometrically.[12]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all buffers, enzymes (COX-1 and COX-2), heme, and arachidonic acid substrate according to the kit manufacturer's instructions.
-
Compound Dilution: Prepare dilutions of the test compound in the provided assay buffer. A known NSAID like Diclofenac or Celecoxib should be used as a positive control.[12]
-
Reaction Setup: In a 96-well plate, add the assay buffer, heme, and the respective enzyme (one set of wells for COX-1, another for COX-2).
-
Inhibitor Addition: Add the test compound dilutions or the positive control to the appropriate wells. Add buffer to the control wells.
-
Initiation of Reaction: Initiate the reaction by adding the arachidonic acid substrate, followed immediately by the colorimetric substrate.
-
Incubation and Measurement: Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature. Measure the absorbance at the specified wavelength (e.g., 590 nm) using a plate reader.[12]
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value for both COX-1 and COX-2. The selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) can then be calculated to determine if the compound is selective for one isoform.
Protocol: Albumin Denaturation Inhibition Assay
Principle: Inflammation can induce the denaturation of tissue proteins. This assay uses heat-induced denaturation of a standard protein, like bovine serum albumin (BSA), as a model.[13][14] An effective anti-inflammatory agent will protect the protein from denaturation.
Step-by-Step Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of the test compound at various concentrations, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 0.2 mL of 5% w/v BSA.
-
Control: A control mixture is prepared with 0.2 mL of vehicle instead of the test compound.
-
Incubation: Incubate all samples at 37°C for 20 minutes.
-
Heat Denaturation: Induce denaturation by heating the samples at 70°C for 5 minutes.
-
Cooling and Measurement: Cool the samples to room temperature and measure the turbidity (absorbance) at 660 nm.
-
Data Analysis: Calculate the percent inhibition of denaturation using the formula: % Inhibition = (Abs_control - Abs_test) / Abs_control * 100.[14]
Spectrum of Activity: Antimicrobial Screening
Given the established antibacterial and antifungal activity of many 1,3,4-oxadiazole derivatives, screening for antimicrobial effects is a valuable part of the evaluation.[1][15]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Principle: The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][16]
Step-by-Step Methodology:
-
Microorganism Preparation: Culture bacterial strains (e.g., Gram-positive Staphylococcus aureus, Gram-negative Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth overnight. Dilute the cultures to achieve a standardized final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[10]
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Controls:
-
Growth Control: Wells containing only medium and inoculum.
-
Sterility Control: Wells containing only medium.
-
Positive Control: Wells with a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).[17]
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Table 2: Representative Antimicrobial Screening Data
| Microorganism | Strain (e.g., ATCC) | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | 16 |
| Escherichia coli | ATCC 25922 | 64 |
| Candida albicans | ATCC 10231 | >128 |
Note: Data are hypothetical for illustrative purposes.
Concluding Remarks and Future Directions
This guide outlines a logical, tiered approach for the initial in vitro characterization of this compound. By starting with broad cytotoxicity screening, researchers can establish a therapeutic index and identify potential anticancer activity. Subsequent targeted assays for anti-inflammatory and antimicrobial properties, guided by the known pharmacology of the oxadiazole scaffold, allow for a deeper understanding of the compound's biological profile.
Positive results from this initial cascade should prompt further, more detailed mechanistic studies. For instance, promising cytotoxicity data would warrant investigation into the mode of cell death (apoptosis vs. necrosis) using assays like Annexin V/Propidium Iodide staining.[6] Similarly, significant anti-inflammatory or antimicrobial activity would justify progression to more complex cell-based models or eventually, in vivo efficacy studies.[18] This structured evaluation ensures that resources are directed efficiently toward the most promising compounds for further development.
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Discovery and synthesis of novel 1,3,4-oxadiazole compounds
An In-Depth Technical Guide to the Discovery and Synthesis of Novel 1,3,4-Oxadiazole Compounds
Abstract
The 1,3,4-oxadiazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its unique physicochemical properties and broad spectrum of pharmacological activities.[1][2] Often utilized as a bioisosteric replacement for amide and ester groups, this moiety enhances molecular stability and modulates pharmacokinetic profiles.[3] This guide provides a comprehensive overview of the core principles and practical methodologies for the synthesis of novel 1,3,4-oxadiazole derivatives. It covers classical cyclodehydration reactions, modern oxidative cyclization techniques, and field-proven experimental protocols. Furthermore, it explores the vast therapeutic potential of these compounds, which exhibit anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, among others.[1][4][5] This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and actionable insights for advancing the discovery of new therapeutic agents based on this privileged scaffold.
Introduction: The Privileged 1,3,4-Oxadiazole Scaffold
Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents, and among them, the 1,3,4-oxadiazole isomer stands out for its versatility and biological significance.[5][6] Structurally, it is a five-membered ring containing one oxygen and two nitrogen atoms.[1][7] This arrangement confers a unique set of properties: the ring is electron-deficient, chemically stable, and capable of participating in hydrogen bonding through its nitrogen atoms, which can enhance interactions with biological macromolecules.[4]
The significance of the 1,3,4-oxadiazole core in medicinal chemistry is twofold:
-
As a Bioisostere: It is frequently employed as a replacement for carboxylic acid, ester, and amide functionalities.[3][8][9] This substitution can improve metabolic stability by resisting enzymatic hydrolysis, enhance cell membrane permeability, and fine-tune the electronic properties of a molecule, often leading to improved oral bioavailability and a better overall pharmacokinetic profile.[3]
-
As a Pharmacophore: The scaffold itself is not merely a structural placeholder but is an integral component of many bioactive molecules.[10] The presence of the –N=C-O– moiety is crucial to the diverse biological activities observed in its derivatives.[8] These activities are extensive, including antibacterial, antifungal, anti-tubercular, anti-inflammatory, anticonvulsant, and anticancer effects.[2][10][11][12]
This guide delves into the chemical strategies used to construct this valuable heterocyclic system, providing the rationale behind methodological choices to empower researchers in the rational design of novel and potent 1,3,4-oxadiazole-based therapeutic agents.
Caption: Key synthetic pathways to 2,5-disubstituted 1,3,4-oxadiazoles.
Field-Proven Experimental Protocols
The following protocols are self-validating systems, representing common and reliable methods for synthesizing 1,3,4-oxadiazole derivatives.
Protocol 1: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via POCl₃-Mediated Cyclodehydration
This protocol describes a general and robust method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles from an aromatic carboxylic acid and an aromatic acid hydrazide. [13][14][15]
-
Materials:
-
Substituted aromatic acid (1.0 eq)
-
Substituted aromatic acid hydrazide (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (5-10 eq, used as both reagent and solvent)
-
Crushed ice
-
10% Sodium bicarbonate (NaHCO₃) solution
-
Ethanol or appropriate solvent for recrystallization
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add the aromatic acid (1.0 eq) and the aromatic acid hydrazide (1.0 eq).
-
Carefully add phosphorus oxychloride (5-10 eq) to the flask in a fume hood.
-
Heat the reaction mixture to reflux (approx. 100-110 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The rationale for refluxing is to provide sufficient thermal energy to overcome the activation barrier for the dehydration and cyclization steps.
-
After completion, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto a beaker of crushed ice with constant stirring. This step quenches the excess POCl₃.
-
Neutralize the resulting acidic solution by slowly adding 10% NaHCO₃ solution until effervescence ceases and the pH is approximately 7-8.
-
The solid product will precipitate out. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts.
-
-
Purification:
-
Dry the crude solid product.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 2,5-disubstituted 1,3,4-oxadiazole. Yields typically range from 50% to 75%. [15]
-
Protocol 2: Iodine-Mediated Oxidative Cyclization of N-Acylhydrazones
This protocol offers a milder, transition-metal-free approach to synthesizing 2,5-disubstituted 1,3,4-oxadiazoles. [16]
-
Part A: Synthesis of N-Acylhydrazone Intermediate
-
Dissolve the aromatic acid hydrazide (1.0 eq) in ethanol.
-
Add the corresponding aromatic aldehyde (1.0 eq) and a few drops of glacial acetic acid (catalytic). The acid catalyzes the condensation by protonating the aldehyde carbonyl, making it more electrophilic.
-
Stir the mixture at room temperature for 2-4 hours. The N-acylhydrazone product often precipitates from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry. This intermediate is often pure enough for the next step.
-
-
Part B: Oxidative Cyclization
-
In a round-bottom flask, suspend the N-acylhydrazone (1.0 eq) and potassium carbonate (K₂CO₃) (2.0 eq) in a suitable solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Add molecular iodine (I₂) (1.1-1.5 eq) portion-wise to the stirring suspension.
-
Stir the reaction at room temperature for 8-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.
-
If using DCM, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. If using DMF, extract the product with a solvent like ethyl acetate.
-
-
Purification:
-
Purify the crude residue by column chromatography on silica gel or by recrystallization to afford the pure 1,3,4-oxadiazole.
-
Pharmacological Significance and Structure-Activity Insights
The 1,3,4-oxadiazole scaffold is a cornerstone in the development of new drugs due to its wide array of biological activities. [2]The specific activity is highly dependent on the nature and position of the substituents at the C2 and C5 positions of the ring.
-
Anticancer Activity: Many derivatives have shown potent cytotoxic effects against various human cancer cell lines. [1][14]The mechanism often involves the inhibition of crucial enzymes like histone deacetylases or kinases.
-
Antimicrobial Activity: 2,5-disubstituted 1,3,4-oxadiazoles are well-known for their antibacterial and antifungal properties, targeting bacterial strains like Staphylococcus aureus and fungi like Candida albicans. [4][8]* Anti-inflammatory Activity: Certain derivatives act as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. [4][5]This selectivity offers the potential for developing anti-inflammatory drugs with a better safety profile than traditional NSAIDs. [8]* Anticonvulsant and CNS Activity: The introduction of specific aryl or amino groups can lead to compounds with significant anticonvulsant activity, demonstrating their potential in treating neurological disorders. [5][11]
Caption: The 1,3,4-oxadiazole core as a scaffold for diverse biological activities.
Data Summary: Representative Biological Activities
| Compound Class | Substituents (R¹, R²) | Biological Activity | Reference |
| 2,5-Disubstituted-1,3,4-oxadiazoles | Aryl, Heteroaryl | Potent MAO-B Inhibitory Activity | [4] |
| Pyrazole-Oxadiazole Hybrids | Phenyl, Diphenyl-pyrazole | Selective COX-2 Inhibition | [5] |
| Benzothiazole-Oxadiazole Mannich Bases | Benzothiazole, Aryl amines | Antihyperglycemic Activity | [6] |
| 2-Amino-5-aryl-1,3,4-oxadiazoles | Fluoro-benzylthio, Amino | Anticonvulsant Activity | [5][11] |
| 2-(4-nitropyrrol-2-yl)-5-aryl-1,3,4-oxadiazoles | Nitropyrrole, Aryl | Antitubercular Activity | [5] |
Conclusion and Future Outlook
The 1,3,4-oxadiazole ring remains a highly privileged and versatile scaffold in modern drug discovery. The synthetic methodologies for its construction are well-established and continue to evolve, with a trend towards milder, more efficient, and environmentally benign procedures like microwave-assisted and one-pot reactions. [8][15]The vast pharmacological potential of its derivatives is undeniable, and ongoing research continues to uncover novel applications.
Future efforts in this field should focus on:
-
Deepening Structure-Activity Relationship (SAR) Studies: Integrating computational modeling and molecular docking with synthesis can lead to more rational drug design and the identification of highly potent and selective compounds. [8]* Exploring Novel Biological Targets: While activities like antimicrobial and anticancer are well-documented, the potential of 1,3,4-oxadiazoles against other targets, such as those for neurodegenerative and metabolic diseases, is an exciting area for exploration.
-
Development of Green Synthetic Protocols: Continued innovation in catalysis and reaction conditions will be crucial to align the synthesis of these important compounds with the principles of sustainable chemistry.
By leveraging the robust synthetic chemistry and profound biological activity of the 1,3,4-oxadiazole nucleus, the scientific community is well-positioned to develop the next generation of innovative therapeutics.
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The Structure-Activity Relationship of 5-Phenyl-1,3,4-oxadiazol-2(3H)-ones: A Technical Guide for Drug Discovery
Introduction: The Versatile 5-Phenyl-1,3,4-oxadiazol-2(3H)-one Scaffold
The 1,3,4-oxadiazole ring is a privileged five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties and broad spectrum of biological activities.[1][2] Among its various derivatives, the 5-phenyl-1,3,4-oxadiazol-2(3H)-one core has emerged as a particularly promising scaffold for the development of novel therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound class, drawing on key findings in its application as enzyme inhibitors and offering insights for researchers, scientists, and drug development professionals. The inherent stability of the oxadiazolone ring, coupled with the synthetic tractability of substitutions on the appended phenyl ring, makes this scaffold an attractive starting point for targeted drug design.
Core Synthesis Strategy: Building the 5-Phenyl-1,3,4-oxadiazol-2(3H)-one Nucleus
A fundamental understanding of the synthesis of the 5-phenyl-1,3,4-oxadiazol-2(3H)-one core is crucial for the exploration of its SAR. The most common and versatile method involves the cyclization of a semicarbazide precursor, which can be readily prepared from a corresponding benzoyl chloride and semicarbazide. This approach allows for significant diversity in the final products by modifying the starting materials.
Experimental Protocol: General Synthesis of 5-Phenyl-1,3,4-oxadiazol-2(3H)-one Derivatives
-
Step 1: Formation of the Semicarbazide Intermediate.
-
To a solution of a substituted benzoyl chloride in a suitable solvent (e.g., dichloromethane), add semicarbazide hydrochloride and a base (e.g., triethylamine) at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer over sodium sulfate, and concentrating under reduced pressure to yield the crude semicarbazide.
-
-
Step 2: Cyclization to the 1,3,4-Oxadiazol-2(3H)-one Ring.
-
Dissolve the crude semicarbazide in a suitable solvent such as ethanol.
-
Add a cyclizing agent. A common method involves heating with a base like potassium carbonate.
-
Reflux the reaction mixture for several hours until the starting material is consumed.
-
Cool the reaction, acidify with a dilute acid (e.g., 1N HCl), and collect the resulting precipitate by filtration.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 5-phenyl-1,3,4-oxadiazol-2(3H)-one.
-
This robust synthetic route provides a reliable foundation for generating diverse libraries of analogues for SAR studies.
Structure-Activity Relationship Insights from Key Biological Targets
The therapeutic potential of 5-phenyl-1,3,4-oxadiazol-2(3H)-ones has been significantly elucidated through their investigation as inhibitors of various enzymes. The following sections detail the SAR for two prominent targets, Fatty Acid Amide Hydrolase (FAAH) and Notum carboxylesterase, and also touch upon their broader anticancer and antimicrobial activities.
Inhibition of Fatty Acid Amide Hydrolase (FAAH): A Focus on Neuropathic Pain and Anxiety
Fatty acid amide hydrolase (FAAH) is a serine hydrolase responsible for the degradation of endocannabinoids, such as anandamide. Inhibition of FAAH leads to increased endocannabinoid levels, producing analgesic and anxiolytic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists. The 5-phenyl-1,3,4-oxadiazol-2(3H)-one scaffold has proven to be a potent platform for the design of FAAH inhibitors.[2]
Key SAR Observations for FAAH Inhibition:
-
Substitution at the 5-Position: The phenyl ring at the 5-position is a critical component for activity. Early studies identified that a 5-phenoxy group was beneficial.[2] Further optimization revealed that substitutions on this phenoxy ring significantly impact potency.
-
Substituents on the 3-Phenyl Ring: Modifications to the phenyl ring at the N-3 position are well-tolerated and can be used to modulate pharmacokinetic properties. However, ortho-substitutions on this ring have been shown to be detrimental to activity.[2]
-
Role of Halogenation: The inclusion of halogen atoms, particularly fluorine, on the 5-phenoxy ring was found to be favorable for potency.[2]
-
Chirality at the N-3 Position: Introduction of a chiral center at the N-3 position, for instance with a 1-phenylethyl substituent, revealed stereospecificity in FAAH inhibition. The S-enantiomer of 3-(1-(4-isobutylphenyl)ethyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one was found to be a highly potent FAAH inhibitor (IC50 = 11 nM), while the R-enantiomer was significantly less active.[3][4]
Quantitative SAR Data for Selected FAAH Inhibitors
| Compound ID | 5-Position Substituent | 3-Position Substituent | FAAH Inhibition IC50 (nM) | Reference |
| 1a | Methoxy | 3-Chlorophenyl | >10,000 | [2] |
| 1b | Phenoxy | Phenyl | Potent (qualitative) | [2] |
| 1c (S-enantiomer) | Methoxy | 1-(4-Isobutylphenyl)ethyl | 11 | [3][4] |
| 1d (R-enantiomer) | Methoxy | 1-(4-Isobutylphenyl)ethyl | 240 | [3][4] |
Inhibition of Notum Carboxylesterase: Modulating the Wnt Signaling Pathway
Notum is a secreted carboxylesterase that acts as a negative regulator of the Wnt signaling pathway by deacylating Wnt proteins.[1][5][6] Dysregulation of Wnt signaling is implicated in various diseases, including cancer and neurodegenerative disorders. The 5-phenyl-1,3,4-oxadiazol-2(3H)-one scaffold was identified as a potent inhibitor of Notum through the optimization of a fragment screening hit.[1]
Key SAR Observations for Notum Inhibition:
-
Transition from Triazole to Oxadiazolone: The initial fragment hit was a 1,2,3-triazole. A key optimization step was the bioisosteric replacement of the triazole ring with the 5-phenyl-1,3,4-oxadiazol-2(3H)-one core, which led to a significant increase in potency.[1]
-
Substituents on the 5-Phenyl Ring: Similar to FAAH inhibitors, substitutions on the 5-phenyl ring are crucial for potent Notum inhibition. Structure-based drug design revealed that larger substituents are favorable to occupy the binding pocket more effectively.[1]
-
Physicochemical Properties: The weakly acidic nature of the oxadiazolone ring (pKa ≈ 5.8-7.1) was a consideration in drug design, with efforts to modulate this acidity to improve pharmacokinetic properties, particularly for central nervous system (CNS) applications.[1]
Workflow for Structure-Based Drug Design of Notum Inhibitors
Caption: Workflow for the development of 5-phenyl-1,3,4-oxadiazol-2(3H)-one based Notum inhibitors.
Anticancer and Antimicrobial Activities: A Broader Perspective
While the SAR for anticancer and antimicrobial activities of the 5-phenyl-1,3,4-oxadiazol-2(3H)-one scaffold is less defined compared to FAAH and Notum inhibition, several studies highlight its potential.
-
Anticancer Potential: Derivatives of 1,3,4-oxadiazole have demonstrated a wide range of anticancer activities through various mechanisms, including the inhibition of histone deacetylase (HDAC), telomerase, and thymidylate synthase.[7][8] For instance, a 1,3,4-oxadiazole-linked 1,2,3-triazole derivative, 3-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-5-phenyl-1,3,4-oxadiazol-2(3H)-one, has been reported as a promising anticancer agent that acts as a tubulin polymerization inhibitor.[9] Another study on N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues showed that substitutions on both the N-aryl and 5-phenyl rings significantly influence anticancer activity against various cell lines.[10]
-
Antimicrobial Activity: The 1,3,4-oxadiazole nucleus is a common feature in compounds with antibacterial and antifungal properties.[11][12][13] Studies on 5-phenyl-1,3,4-oxadiazole-2-thiol, a closely related analogue, have shown antimicrobial activity against various bacterial and fungal strains.[14] The lipophilicity and electronic properties of the substituents on the phenyl ring are believed to play a crucial role in determining the antimicrobial efficacy.[15] For example, the presence of a 4-hydroxyphenyl substituent on the oxadiazole ring has been shown to be beneficial for antimicrobial activity.[16]
General SAR Trends for Broad Biological Activity
The following diagram illustrates the general points of modification on the 5-phenyl-1,3,4-oxadiazol-2(3H)-one scaffold and the typical impact of substitutions on biological activity.
Caption: Key structure-activity relationship insights for the 5-phenyl-1,3,4-oxadiazol-2(3H)-one scaffold. (Note: A placeholder for a chemical structure image is used in the DOT script. In a real application, this would be replaced with an actual image of the scaffold with R-groups indicated).
Conclusion and Future Directions
The 5-phenyl-1,3,4-oxadiazol-2(3H)-one scaffold represents a versatile and highly tractable platform for the design of novel therapeutic agents. The well-defined SAR for FAAH and Notum inhibition underscores the potential for rational, structure-based drug design to yield potent and selective modulators of these important biological targets. While the SAR for anticancer and antimicrobial activities is still emerging, the existing data suggest that this scaffold is a valuable starting point for the development of new drugs in these areas as well.
Future research should focus on expanding the diversity of substituents at both the 5-phenyl and N-3 positions to further probe the chemical space around this privileged core. A deeper understanding of the mechanism of action for its anticancer and antimicrobial effects will be critical for guiding future optimization efforts. The continued application of advanced computational techniques, coupled with robust synthetic chemistry and biological evaluation, will undoubtedly unlock the full therapeutic potential of this remarkable heterocyclic system.
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An In-depth Technical Guide to 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical identity, synthesis, and known biological context, offering insights grounded in established scientific principles.
Core Compound Identity
This compound is a derivative of the 1,3,4-oxadiazole scaffold, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. The presence of a fluorophenyl group at the 5-position and a ketone at the 2-position of the oxadiazole ring defines its unique chemical architecture.
| Property | Value | Source |
| PubChem CID | 2535079 | |
| CAS Number | 121649-18-1 | [1] |
| Molecular Formula | C₈H₅FN₂O₂ | |
| Molecular Weight | 180.14 g/mol | [1] |
| IUPAC Name | 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-one | |
| Canonical SMILES | C1=CC(=CC=C1F)C2=NN=C(O2)O |
Rationale and Significance of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a privileged structure in medicinal chemistry, recognized for its metabolic stability and its ability to act as a bioisostere for amide and ester functional groups. This scaffold is present in a variety of pharmacologically active compounds, exhibiting a broad range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[2][3] The incorporation of a fluorine atom, a common strategy in drug design, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties by altering its lipophilicity, metabolic stability, and binding interactions.
Synthesis Protocol: A Two-Step Approach
The synthesis of this compound can be efficiently achieved through a two-step process, commencing with the formation of the key intermediate, 4-fluorobenzohydrazide, followed by cyclization to yield the final product. This approach is a well-established and reliable method for the preparation of 1,3,4-oxadiazole derivatives.[4]
Step 1: Synthesis of 4-Fluorobenzohydrazide
The initial step involves the conversion of 4-fluorobenzoic acid to its corresponding hydrazide. This is typically accomplished by an initial esterification of the carboxylic acid, followed by hydrazinolysis.
-
Esterification: To a solution of 4-fluorobenzoic acid (1 eq.) in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the methyl 4-fluorobenzoate.
-
Hydrazinolysis: Dissolve the methyl 4-fluorobenzoate (1 eq.) in ethanol and add hydrazine hydrate (1.5-2 eq.). Reflux the mixture for 6-8 hours.
-
Isolation: Cool the reaction mixture to room temperature. The product, 4-fluorobenzohydrazide, will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.[5]
Step 2: Cyclization to this compound
The final step is the cyclization of 4-fluorobenzohydrazide to form the 1,3,4-oxadiazol-2(3H)-one ring. This can be achieved using a phosgene equivalent, such as triphosgene or ethyl chloroformate, which serves as a source of the carbonyl group.
-
Reaction Setup: In a well-ventilated fume hood, dissolve 4-fluorobenzohydrazide (1 eq.) in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Cyclizing Agent: Cool the solution to 0 °C and add a solution of triphosgene (0.4 eq.) or ethyl chloroformate (1.1 eq.) in the same solvent dropwise. If using ethyl chloroformate, a base such as triethylamine (1.2 eq.) should be added to neutralize the generated HCl.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, quench the reaction with water. If DCM was used, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. If THF was used, extract the aqueous mixture with ethyl acetate. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.
Caption: Synthetic pathway for this compound.
Spectroscopic Characterization (Predicted)
| Spectroscopy | Predicted Key Features |
| ¹H NMR | Aromatic protons of the fluorophenyl ring would appear as multiplets in the range of δ 7.0-8.0 ppm. The N-H proton of the oxadiazolone ring would likely appear as a broad singlet at a downfield chemical shift. |
| ¹³C NMR | Aromatic carbons would resonate in the region of δ 115-165 ppm. The carbonyl carbon of the oxadiazolone ring would be observed at a characteristic downfield shift, typically around δ 150-160 ppm. The carbon bearing the fluorine atom will show a large one-bond coupling constant (¹JCF). |
| IR (cm⁻¹) | Characteristic peaks would include N-H stretching (around 3200-3400), C=O stretching of the oxadiazolone ring (around 1750-1780), C=N stretching (around 1600-1650), and C-F stretching (around 1100-1200). |
| Mass Spec (m/z) | The molecular ion peak [M]⁺ would be expected at approximately 180.03. |
Biological and Pharmacological Context
The 1,3,4-oxadiazole nucleus is a component of numerous compounds with a wide array of biological activities. Derivatives have been reported to possess antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[2][3] Specifically, the presence of a 4-fluorophenyl group has been associated with enhanced biological activity in various heterocyclic systems. While specific biological data for this compound is not extensively documented in the public domain, its structural motifs suggest potential for further investigation in these therapeutic areas.
Caption: Reported biological activities of the 1,3,4-oxadiazole scaffold.
Safety and Handling
As with any chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not available, general guidelines for handling similar heterocyclic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials.
For related compounds, hazards such as skin and eye irritation have been noted.[6][7][8] Therefore, caution is advised.
Conclusion
This compound is a molecule with a foundation in the pharmacologically significant 1,3,4-oxadiazole family. Its synthesis is achievable through established chemical transformations. While specific biological and toxicological data on this particular compound are limited, its structural features suggest it as a candidate for further investigation in drug discovery programs. This guide provides a foundational understanding for researchers and scientists to build upon in their exploration of this and related chemical entities.
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Introduction: The Prominence of the 1,3,4-Oxadiazole Scaffold
An In-Depth Technical Guide to 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold."[1][2] Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for ester and amide groups make it a cornerstone in the design of novel therapeutic agents.[3] Compounds incorporating this moiety exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][4][5]
This guide focuses on a specific, promising derivative: This compound . The incorporation of a 4-fluorophenyl group is a strategic choice in drug design. The fluorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins through favorable electrostatic interactions.[6] This document serves as a comprehensive technical resource, detailing the synthesis, properties, and potential applications of this compound for professionals engaged in drug discovery and development.
Core Compound Identification and Physicochemical Properties
Accurate identification is paramount for any research endeavor. The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 121649-18-1 | [7][8][9][10] |
| IUPAC Name | 5-(4-fluorophenyl)-3H-1,3,4-oxadiazol-2-one | [10] |
| Molecular Formula | C₈H₅FN₂O₂ | [8][10] |
| Molecular Weight | 180.14 g/mol | [7][8] |
| Canonical SMILES | C1=CC(=CC=C1C2=NNC(=O)O2)F | [10] |
| InChI Key | GJHOBBCSKKRRBE-UHFFFAOYSA-N | [10] |
| Purity | ≥95% (Typical for commercial suppliers) | [7] |
Synthesis and Mechanistic Rationale
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles and their derivatives is well-documented.[1][11] A robust and common pathway to synthesize this compound involves the cyclization of an intermediate derived from 4-fluorobenzohydrazide.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process: formation of a key intermediate followed by cyclization. A highly effective method involves the reaction of 4-fluorobenzohydrazide with a carbonylating agent like triphosgene or carbonyldiimidazole (CDI), which are safer alternatives to phosgene gas.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative example based on established synthetic strategies for 1,3,4-oxadiazole derivatives and should be optimized for specific laboratory conditions.
-
Preparation: To a stirred solution of 4-fluorobenzohydrazide (1.0 eq) in anhydrous tetrahydrofuran (THF), add carbonyldiimidazole (CDI) (1.1 eq) portion-wise at 0 °C under an inert nitrogen atmosphere.
-
Causality: Anhydrous conditions are critical to prevent the hydrolysis of CDI. The reaction is performed at 0 °C to control the initial exothermic reaction and prevent side product formation.
-
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: Stirring at room temperature provides sufficient energy for the reaction to proceed to completion. TLC is a crucial self-validating step to ensure the consumption of the starting material.
-
-
Cyclization: Upon completion, heat the reaction mixture to reflux (approx. 65-70 °C) for 2-4 hours. This promotes the intramolecular cyclization and elimination of imidazole to form the stable oxadiazolone ring.
-
Work-up: Cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Causality: The acidic wash removes any unreacted basic materials like imidazole, while the bicarbonate wash removes acidic impurities. The brine wash helps to remove residual water before drying.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Potential Applications in Drug Discovery
The 1,3,4-oxadiazole scaffold is a versatile pharmacophore.[12] Derivatives have been patented and investigated for a wide array of therapeutic targets.[4] The title compound serves as a valuable building block or a lead candidate in several key areas.
Anticancer Activity
Many 1,3,4-oxadiazole derivatives exhibit potent anticancer activity through various mechanisms of action.[2] These include the inhibition of kinases, topoisomerases, and enzymes crucial for cancer cell proliferation like telomerase.[12] The 4-fluorophenyl moiety can enhance binding to the active sites of these targets.
Caption: Potential anticancer mechanisms of action for 1,3,4-oxadiazole derivatives.
Antimicrobial Agents
The 1,3,4-oxadiazole nucleus is present in compounds with significant antibacterial and antifungal activity.[5][13] They can act by inhibiting essential microbial enzymes or disrupting cell wall synthesis. The lipophilicity and electronic properties conferred by the fluorophenyl group can be tuned to optimize activity against specific bacterial or fungal strains.
CNS-Active Agents
Derivatives of 1,3,4-oxadiazole have also been explored for their effects on the central nervous system, showing potential as anticonvulsant and antidepressant agents.[1][5] The ability of fluorine to modulate physicochemical properties like pKa and lipophilicity is particularly important for designing molecules that can effectively cross the blood-brain barrier.
Conclusion
This compound is a synthetically accessible and highly versatile chemical entity. Its structure combines the pharmacologically privileged 1,3,4-oxadiazole core with the beneficial properties of a fluorinated phenyl ring. This guide has provided a technical foundation covering its identity, synthesis, and rationale for its application in modern drug discovery. For researchers and scientists, this compound represents a valuable scaffold for developing next-generation therapeutics targeting a wide range of diseases, from cancer to infectious and neurological disorders.
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- 6. Physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol s-derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound| CAS:#121649-18-1 -Letopharm Limited [letopharm.com]
- 9. 121649-18-1|this compound|BLD Pharm [bldpharm.com]
- 10. This compound | C8H5FN2O2 | CID 2535079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
Abstract
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Specifically, the 1,3,4-oxadiazol-2(3H)-one moiety serves as a crucial pharmacophore and a bioisostere for carbonyl groups, offering metabolic stability and unique hydrogen bonding capabilities.[4] This document provides a comprehensive, field-proven protocol for the synthesis of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one from 4-fluorobenzohydrazide. The synthesis employs triphosgene as a practical and safer solid surrogate for phosgene gas, facilitating a high-yield, one-pot cyclization.[5][6] This guide details the reaction mechanism, step-by-step experimental procedures, critical safety protocols for handling triphosgene, and methods for product characterization, tailored for researchers in synthetic chemistry and drug development.
Introduction and Scientific Rationale
Heterocyclic compounds are fundamental to the development of new therapeutic agents.[2] Among them, the 1,3,4-oxadiazole ring is a privileged structure due to its favorable physicochemical properties and wide range of pharmacological activities.[7][8] The synthesis of these scaffolds is a subject of ongoing research, with a focus on developing efficient, safe, and scalable methods.
The classical and most direct approach to synthesizing 5-substituted-1,3,4-oxadiazol-2(3H)-ones involves the cyclization of the corresponding acylhydrazide with a carbonylating agent. While phosgene gas is highly effective, its extreme toxicity presents significant handling challenges. Triphosgene, or bis(trichloromethyl) carbonate (BTC), has emerged as a superior alternative.[9] It is a stable, crystalline solid that can be weighed and handled with greater ease, yet it functions as a synthetic equivalent of phosgene in solution.[5][9] The reaction proceeds under mild conditions and typically affords clean products with high yields.
This protocol leverages the reaction between 4-fluorobenzohydrazide and triphosgene in the presence of a non-nucleophilic base. The causality behind this choice is rooted in the mechanism: the hydrazide acts as a nucleophile, attacking the triphosgene to generate a highly reactive acyl isocyanate intermediate in situ. This intermediate then undergoes a rapid intramolecular cyclization to form the stable 5-membered oxadiazolone ring. The inclusion of a base like triethylamine is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing unwanted side reactions and promoting the desired cyclization pathway.
Reaction Scheme and Proposed Mechanism
The overall transformation involves the conversion of a hydrazide to the target oxadiazolone ring.
Overall Reaction: (Self-generated image, not from search results) 4-Fluorobenzohydrazide reacts with triphosgene in the presence of a base to yield this compound.
The mechanism involves a two-stage process: formation of an acyl isocyanate followed by intramolecular cyclization.
Sources
- 1. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. mdpi.com [mdpi.com]
- 4. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Anticancer Studies of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
Authored by: A Senior Application Scientist
Introduction: The Promise of the 1,3,4-Oxadiazole Scaffold in Oncology
The 1,3,4-oxadiazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] This versatile core is present in several marketed drugs and is known for its metabolic stability and ability to participate in various biological interactions.[2][3] In the realm of oncology, numerous derivatives of 1,3,4-oxadiazole have demonstrated potent anti-proliferative effects through a variety of mechanisms, including the inhibition of crucial enzymes, growth factors, and kinases.[4][5] These compounds have shown efficacy against a wide range of cancer cell lines, often surpassing the activity of standard reference drugs in preclinical studies.
This document provides a detailed guide for the investigation of a specific derivative, 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one , as a potential anticancer agent. The presence of a fluorophenyl group is a common feature in many successful kinase inhibitors, suggesting that this compound may exhibit targeted activity. While extensive research on this exact molecule is emerging, this guide synthesizes established knowledge of the broader 1,3,4-oxadiazole class to propose a robust framework for its evaluation. We will detail hypothesized mechanisms of action, provide step-by-step protocols for key in vitro and in vivo experiments, and offer insights into data interpretation.
Hypothesized Mechanisms of Anticancer Activity
Based on the known biological activities of structurally related 1,3,4-oxadiazole derivatives, we can postulate several potential mechanisms through which this compound may exert its anticancer effects. These hypotheses provide a rational basis for the experimental protocols outlined in the subsequent sections.
A primary proposed mechanism is the inhibition of receptor tyrosine kinases (RTKs) , such as the Epidermal Growth Factor Receptor (EGFR).[2] Overactivation of EGFR is a common driver of cell proliferation, survival, and metastasis in many cancers.[4] The 1,3,4-oxadiazole scaffold can act as a pharmacophore that binds to the ATP-binding site of the kinase domain, preventing downstream signaling.
Another key mechanism is the induction of apoptosis , or programmed cell death.[2][6] Many 1,3,4-oxadiazole derivatives have been shown to trigger the intrinsic apoptotic pathway by altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial dysfunction, cytochrome c release, and subsequent caspase activation.[7]
Finally, the compound may induce cell cycle arrest , preventing cancer cells from progressing through the phases of cell division. This is often a consequence of DNA damage or the inhibition of key cell cycle regulators like cyclin-dependent kinases (CDKs).[2]
Visualizing the Hypothesized Signaling Pathways
Caption: Hypothesized signaling pathways affected by the compound.
Experimental Protocols
The following protocols provide a comprehensive workflow for the initial anticancer evaluation of this compound.
Protocol 1: Synthesis of this compound
A general and reliable method for the synthesis of 5-substituted-1,3,4-oxadiazol-2(3H)-ones involves the cyclization of the corresponding acylhydrazide.
Materials:
-
4-Fluorobenzohydrazide
-
Triphosgene or Carbonyldiimidazole (CDI)
-
Anhydrous Dioxane or Tetrahydrofuran (THF)
-
Sodium Bicarbonate (for workup)
-
Ethyl Acetate
-
Hexane
-
Silica Gel for column chromatography
Procedure:
-
Dissolve 4-fluorobenzohydrazide (1 equivalent) in anhydrous dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene (0.4 equivalents) or CDI (1.1 equivalents) in anhydrous dioxane to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability based on the metabolic activity of mitochondrial dehydrogenases.[1][8][9]
Materials:
-
Selected cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HT-29 colon cancer)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines to ~80% confluency.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium from the stock solution. A typical concentration range would be 0.1, 1, 10, 50, and 100 µM.
-
Include a vehicle control (DMSO, at the same final concentration as in the highest compound dilution) and a positive control (e.g., doxorubicin).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]
-
Incubate for an additional 4 hours at 37°C.[8]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Table 1: Example Data from MTT Assay
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| Vehicle Control | 0.850 | 100% |
| 0.1 | 0.835 | 98.2% |
| 1 | 0.723 | 85.1% |
| 10 | 0.451 | 53.1% |
| 50 | 0.128 | 15.1% |
| 100 | 0.065 | 7.6% |
Protocol 3: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]
Materials:
-
Cancer cells treated with the compound at its IC₅₀ concentration for 24 or 48 hours.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with the test compound as described for the MTT assay.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[11]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[12]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[10]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells immediately by flow cytometry.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.
-
Set up compensation and quadrants using unstained, Annexin V-FITC only, and PI only stained control cells.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Table 2: Example Data from Apoptosis Assay
| Cell Population | Vehicle Control (%) | Compound-Treated (%) |
| Viable (Annexin V-/PI-) | 95.2 | 45.8 |
| Early Apoptotic (Annexin V+/PI-) | 2.1 | 35.5 |
| Late Apoptotic (Annexin V+/PI+) | 1.5 | 15.2 |
| Necrotic (Annexin V-/PI+) | 1.2 | 3.5 |
Protocol 4: Western Blot Analysis of Key Signaling Proteins
Western blotting is used to detect changes in the expression and phosphorylation status of proteins involved in the hypothesized signaling pathways.[7][13]
Materials:
-
Cancer cells treated with the compound at various concentrations and time points.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Normalize protein samples to the same concentration with lysis buffer and loading dye. Boil the samples at 95-100°C for 5 minutes.[13]
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody (at the recommended dilution) overnight at 4°C with gentle shaking.[13]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Use a loading control like GAPDH or β-actin to ensure equal protein loading.
-
Protocol 5: In Vivo Antitumor Efficacy in a Xenograft Model
Subcutaneous xenograft models in immunocompromised mice are a standard for evaluating the in vivo efficacy of novel anticancer compounds.[16][17][18]
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice).
-
Cancer cell line known to be sensitive to the compound in vitro.
-
Matrigel (optional, to improve tumor take rate).
-
Test compound formulation for in vivo administration (e.g., in a solution of saline with 5% DMSO and 10% Tween 80).
-
Vehicle control solution.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS, with or without Matrigel, at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.[18]
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
-
Drug Administration:
-
Administer the test compound and vehicle control to the respective groups via the chosen route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule (e.g., daily for 21 days).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Efficacy Evaluation:
-
Measure tumor volumes 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis (e.g., histology, western blotting).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the vehicle control group.
-
Experimental Workflow Visualization
Caption: Overall workflow for anticancer evaluation.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial investigation of this compound as a potential anticancer agent. The proposed protocols are based on well-established methodologies and the known activities of the broader 1,3,4-oxadiazole class of compounds. Positive results from these studies, particularly the confirmation of a specific mechanism of action and in vivo efficacy, would warrant further preclinical development, including pharmacokinetic and toxicology studies. The versatility of the 1,3,4-oxadiazole scaffold suggests that this compound and its future analogs hold significant promise in the ongoing search for novel and effective cancer therapeutics.
References
- Zarghi, A., & Arfaei, S. (2011). A review on the anti-cancer activity of 1,3,4-oxadiazole derivatives. Journal of Pharmaceutical Sciences, 14(4), 11-23.
-
Clyte Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
- Lee, C. H. (2012). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 17(2), 77–82.
- Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 2149, 131-136.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
International Journal of Pharmacy and Biological Sciences. (2013). In vivo Methods for Preclinical Screening of Anticancer Drugs. [Link]
-
OriGene Technologies Inc. (n.d.). Western Blot Protocol. [Link]
- Li, H., & Peking University. (2019). In vivo Pharmacology Models for Cancer Target Research. Methods in Molecular Biology, 1953, 183-211.
- Boutaud, O., et al. (2016). Cell Lysates and Western Blot Analysis. Bio-protocol, 6(16), e1903.
- Welm, A. L., & Welm, B. E. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2080.
- Mohan, C. D., et al. (2019). Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. Frontiers in Oncology, 9, 79.
- Ahsan, M. J., et al. (2015). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Bioorganic & Medicinal Chemistry Letters, 25(16), 3326-3330.
-
Biointerface Research in Applied Chemistry. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. [Link]
-
Pharmaceuticals. (2023). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. [Link]
-
Molecules. (2020). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. [Link]
-
International Journal of Novel Research and Development. (2023). Anti-cancer activity of 1,3,4-oxadiazole and its derivative. [Link]
-
International Journal of Pharmaceutical, Chemical and Biological Sciences. (2015). Synthesis & Biological Evaluation of 1, 3, 4-Oxadiazoles as Anticancer Agents. [Link]
-
Neliti. (2018). A Review on Anticancer Activity of 1, 3, 4-oxadiazole. [Link]
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Application Notes and Protocols: 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one as a Potent Inhibitor of Notum Carboxylesterase
Introduction
The Wnt signaling pathway is a critical regulator of cellular processes, including development, proliferation, and differentiation.[1] Dysregulation of this pathway is implicated in a variety of diseases, including cancer and osteoporosis. Notum, a secreted palmitoleoyl-protein carboxylesterase, has been identified as a key negative regulator of Wnt signaling.[2][3][4] It functions by removing an essential palmitoleoyl group from Wnt proteins, rendering them inactive.[2][3][4] Consequently, the inhibition of Notum presents a compelling therapeutic strategy to upregulate Wnt signaling in disease states characterized by its attenuation.
The 1,3,4-oxadiazole scaffold is a versatile heterocyclic moiety that is a constituent of numerous biologically active compounds.[5] Within this class, 5-phenyl-1,3,4-oxadiazol-2(3H)-ones have emerged as potent inhibitors of Notum carboxylesterase.[6][7] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of a specific analog, 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one, as a Notum inhibitor. We will delve into its mechanism of action, provide detailed protocols for its characterization, and offer insights into data interpretation.
Mechanism of Action: Targeting the Wnt Signaling Pathway
Notum's enzymatic activity directly curtails the Wnt signaling cascade. By cleaving the palmitoleoyl group from Wnt proteins, Notum prevents their interaction with the Frizzled family of receptors, a crucial step in initiating downstream signaling.[8] The inhibition of Notum by compounds such as this compound blocks this deacylation process. This preserves the lipidated, active form of Wnt proteins, allowing them to bind to their receptors and activate the Wnt pathway. The restoration of Wnt signaling through Notum inhibition has been demonstrated to increase cortical bone mass in preclinical models, highlighting its therapeutic potential.
The core of the inhibitory action of 5-phenyl-1,3,4-oxadiazol-2(3H)-ones lies in their interaction with the active site of Notum. X-ray crystallography studies have revealed that these inhibitors bind within the large hydrophobic pocket of the enzyme that normally accommodates the palmitoleate group of Wnt proteins.[6] The oxadiazolone ring is a key feature, participating in critical interactions within the active site.
Figure 1: Mechanism of Notum Inhibition.
Experimental Protocols
The following protocols provide a framework for characterizing the inhibitory activity of this compound against Notum carboxylesterase.
Protocol 1: In Vitro Biochemical Assay for Notum Inhibition (OPTS Assay)
This protocol describes a fluorescent-based biochemical assay to determine the half-maximal inhibitory concentration (IC50) of the test compound against recombinant Notum protein. The assay utilizes the fluorogenic substrate 8-octanoyloxypyrene-1,3,6-trisulfonate (OPTS).[8][9]
Materials:
-
Recombinant human Notum protein
-
This compound
-
Trisodium 8-octanoyloxypyrene-1,3,6-trisulfonate (OPTS)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
Dimethyl sulfoxide (DMSO)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).
-
-
Assay Plate Preparation:
-
Using an acoustic liquid handler or a multichannel pipette, dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include DMSO-only wells as a negative control (0% inhibition) and a known Notum inhibitor as a positive control (100% inhibition).
-
-
Enzyme and Substrate Addition:
-
Prepare a solution of recombinant Notum protein in assay buffer to a final concentration that yields a robust signal (concentration to be optimized).
-
Prepare a solution of OPTS in assay buffer to a final concentration near its Km value for Notum (concentration to be optimized).
-
Add the Notum protein solution to all wells except for the no-enzyme control wells.
-
Initiate the reaction by adding the OPTS substrate solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Sample - Fluorescence_Blank) / (Fluorescence_Vehicle - Fluorescence_Blank)) where:
-
Fluorescence_Sample is the fluorescence in the presence of the inhibitor.
-
Fluorescence_Vehicle is the fluorescence of the DMSO control.
-
Fluorescence_Blank is the fluorescence of the no-enzyme control.
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Figure 2: Workflow for the Notum OPTS Biochemical Assay.
Protocol 2: Cell-Based TCF/LEF Reporter Assay
This protocol assesses the ability of this compound to restore Wnt signaling in the presence of Notum using a TCF/LEF luciferase reporter cell line.[8]
Materials:
-
HEK293 cells stably expressing a TCF/LEF luciferase reporter construct
-
Recombinant Wnt3a protein
-
Recombinant Notum protein
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Luciferase assay reagent
-
White, opaque 96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the TCF/LEF reporter cells into a 96-well plate at a density that will result in approximately 80-90% confluency at the time of the assay.
-
Incubate the cells overnight to allow for attachment.
-
-
Compound and Protein Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Prepare a solution of recombinant Wnt3a and Notum in cell culture medium. The concentrations of Wnt3a and Notum should be optimized to achieve a significant reduction in luciferase signal by Notum that can be rescued by an inhibitor.
-
Remove the old medium from the cells and add the medium containing the inhibitor dilutions.
-
Immediately add the Wnt3a and Notum mixture to the wells. Include appropriate controls:
-
Cells only (basal signal)
-
Cells + Wnt3a (maximal signal)
-
Cells + Wnt3a + Notum (inhibited signal)
-
Cells + Wnt3a + Notum + known inhibitor (positive control for rescue)
-
-
-
Incubation:
-
Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate luminometer.
-
Data Analysis:
-
Calculate the fold activation of the Wnt pathway for each inhibitor concentration relative to the inhibited control (Wnt3a + Notum).
-
Plot the fold activation against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable sigmoidal dose-response curve to determine the half-maximal effective concentration (EC50).
Quantitative Data Summary
The inhibitory potency of 5-phenyl-1,3,4-oxadiazol-2(3H)-one derivatives against Notum carboxylesterase has been well-documented. While the specific IC50 for the 4-fluoro substituted analog is not provided in the search results, related compounds in this class have shown high potency. For example, optimization of the parent 5-phenyl-1,3,4-oxadiazol-2(3H)-one scaffold has led to inhibitors with significantly increased activity.
| Compound Class | Target Enzyme | Assay Type | Reported Potency | Reference |
| 5-phenyl-1,3,4-oxadiazol-2(3H)-ones | Notum Carboxylesterase | Biochemical (OPTS) | Potent inhibition | [7] |
| Optimized oxadiazol-2-one derivative (23dd) | Notum Carboxylesterase | Cell-based (TCF/LEF) | EC50 ca. 3500 ± 2200 nM |
Conclusion and Future Directions
This compound represents a promising chemical tool for the investigation of the Wnt signaling pathway through the inhibition of Notum carboxylesterase. The protocols outlined in this application note provide a robust framework for characterizing its inhibitory activity in both biochemical and cell-based settings. Further investigations could explore the selectivity of this compound against other carboxylesterases and its efficacy in in vivo models of diseases associated with downregulated Wnt signaling. The versatility of the 1,3,4-oxadiazole scaffold suggests that further chemical modifications could lead to the development of even more potent and selective Notum inhibitors with therapeutic potential.
References
- Kakugawa, S., Langton, P. F., Zebisch, M., Howell, S., Chang, T. H., Liu, Y., ... & Jones, E. Y. (2015). Notum deacylates Wnt proteins to suppress signalling activity.
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Bayle, E. D., Svensson, F., Atkinson, B. N., Steadman, D., Willis, N. J., Woodward, H. L., ... & Fish, P. V. (2021). Carboxylesterase Notum Is a Druggable Target to Modulate Wnt Signaling. Journal of Medicinal Chemistry, 64(8), 4289-4311. [Link]
- de la Roche, M., & Héméric, J. (2021). Notum, a key regulator of Wnt signalling. Open Biology, 11(9), 210195.
- Gong, H., Niu, Q., Zhou, Y., Wang, Y. X., Xu, X. F., & Hou, K. Z. (2022). Notum palmitoleoyl-protein carboxylesterase regulates Fas cell surface death receptor-mediated apoptosis via the Wnt signaling pathway in colon adenocarcinoma. Oncology Letters, 23(4), 1-10.
-
Atkinson, B. N., Steadman, D., Mahy, W., Willis, N. J., Schimpl, M., Sipthorp, J., ... & Fish, P. V. (2019). Small-molecule inhibitors of carboxylesterase Notum. Future Medicinal Chemistry, 11(19), 2539-2553. [Link]
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Mahy, W., Willis, N. J., Zhao, Y., Woodward, H. L., Svensson, F., Sipthorp, J., ... & Fish, P. V. (2020). 5-Phenyl-1,3,4-oxadiazol-2(3H)-ones are potent inhibitors of Notum carboxylesterase activity identified by the optimization of a crystallographic fragment screening hit. Journal of Medicinal Chemistry, 63(21), 12942-12956. [Link]
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Zhao, Y., Willis, N. J., Mahy, W., Woodward, H. L., Bictash, M., Salinas, P. C., ... & Fish, P. V. (2021). Structural Insights into Notum Covalent Inhibition. Journal of Medicinal Chemistry, 64(24), 17932-17942. [Link]
-
Bayle, E. D., Svensson, F., Atkinson, B. N., Steadman, D., Willis, N. J., Woodward, H. L., ... & Fish, P. V. (2021). Carboxylesterase Notum Is a Druggable Target to Modulate Wnt Signaling. Journal of Medicinal Chemistry, 64(8), 4289-4311. [Link]
-
Mahy, W., Willis, N. J., Zhao, Y., Woodward, H. L., Svensson, F., Sipthorp, J., ... & Fish, P. V. (2020). 5-Phenyl-1,3,4-oxadiazol-2(3 H)-ones Are Potent Inhibitors of Notum Carboxylesterase Activity Identified by the Optimization of a Crystallographic Fragment Screening Hit. Journal of Medicinal Chemistry, 63(21), 12942-12956. [Link]
-
Mahy, W., Willis, N. J., Zhao, Y., Woodward, H. L., Svensson, F., Sipthorp, J., ... & Fish, P. V. (2020). 5-Phenyl-1,3,4-oxadiazol-2(3H)-ones Are Potent Inhibitors of Notum Carboxylesterase Activity Identified by the Optimization of a Crystallographic Fragment Screening Hit. Journal of Medicinal Chemistry, 63(21), 12942–12956. [Link]
-
Mahy, W., et al. (2020). 5-Phenyl-1,3,4-oxadiazol-2(3H)-ones Are Potent Inhibitors of Notum Carboxylesterase Activity Identified by the Optimization of a Crystallographic Fragment Screening Hit. The Francis Crick Institute. [Link]
-
Steadman, D., et al. (2022). Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity. European Journal of Medicinal Chemistry, 243, 114757. [Link]
-
Steadman, D., et al. (2022). Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity. ResearchGate. [Link]
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Bayle, E. D., et al. (2021). (A) Chemical reaction of the carboxylesterase activity of Notum acting... ResearchGate. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
LI-COR Biosciences. (2018, June 26). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. Retrieved from [Link]
-
Chan, K. (2016, October 4). How to calculate IC50 for my dose response? ResearchGate. [Link]
-
Leung, K. (2011). 4-[5-(4-[18F]Fluoro-phenyl)-[2][4][10]oxadiazol-2-yl]-1,4-diaza-bicyclo[3.2.2]nonane. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]
-
Omar, T. N. A., Al-Mudhafar, M. M. J., Jasim, A. M., & Abdulhadi, S. L. (2025). 1,3,4-OXADIAZOLE: Synthesis Derivatives &Biological Activities. A Review article. Al Mustansiriyah Journal of Pharmaceutical Sciences, 25(5). [Link]
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Application Notes and Protocols for In Vivo Experimental Design with 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the in vivo experimental design and evaluation of the novel chemical entity, 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one. The 1,3,4-oxadiazole scaffold is a well-established pharmacophore associated with a diverse range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. Given the prevalence of this scaffold in oncology drug discovery, this guide will focus on a hypothetical preclinical development path for this compound as a potential anticancer agent. The protocols detailed herein are designed to be robust, reproducible, and adhere to the highest standards of scientific integrity and animal welfare.
Introduction: The Scientific Rationale
The 1,3,4-oxadiazole ring system is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties and broad spectrum of pharmacological activities.[1][2] Derivatives of this scaffold have been reported to exhibit potent anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects.[1][2] The inclusion of a 4-fluorophenyl moiety may enhance the metabolic stability and cell permeability of the compound, potentially improving its pharmacokinetic profile.
While specific biological data for this compound is not yet extensively published, the known anticancer activities of related 1,3,4-oxadiazole derivatives provide a strong rationale for investigating its potential in this therapeutic area. This document, therefore, outlines a systematic in vivo approach to characterize its preliminary safety, pharmacokinetic profile, and antitumor efficacy.
Pre-formulation and Vehicle Selection: A Critical First Step
A significant challenge in the preclinical development of many heterocyclic compounds is their poor aqueous solubility.[3][4] Therefore, a suitable formulation is paramount for achieving adequate bioavailability and reliable in vivo data.
Table 1: Recommended Vehicle Screening for this compound
| Vehicle Composition | Route of Administration | Rationale |
| 0.5% (w/v) Methylcellulose in sterile water | Oral (p.o.) | A commonly used, well-tolerated suspending agent for oral administration in rodents.[5][6] |
| 10% DMSO, 40% PEG400, 50% Saline | Intraperitoneal (i.p.) | A standard co-solvent system for solubilizing hydrophobic compounds for intraperitoneal injection.[7] |
| 20% Captisol® in sterile water | Oral (p.o.) or Intravenous (i.v.) | A modified cyclodextrin that can significantly enhance the solubility of poorly soluble compounds. |
Protocol 1: Small-Scale Solubility Assessment
-
Weigh 1-2 mg of this compound into separate 1.5 mL microcentrifuge tubes.
-
Add 100 µL of each test vehicle to the respective tubes.
-
Vortex vigorously for 2 minutes.
-
Visually inspect for complete dissolution.
-
If not fully dissolved, sonicate for 10 minutes and re-inspect.
-
For suspensions, assess the uniformity and ease of resuspension after settling.
-
Select the vehicle that provides the most stable and homogenous formulation for the intended route of administration.
In Vivo Experimental Workflow
The following workflow provides a logical progression from initial tolerability studies to efficacy evaluation.
Caption: A streamlined workflow for the in vivo evaluation of this compound.
Acute Toxicity and Maximum Tolerated Dose (MTD) Determination
Prior to efficacy studies, it is crucial to establish the safety profile and determine the maximum tolerated dose (MTD) of the compound.[8][9] This study will inform the dose levels for subsequent pharmacokinetic and efficacy experiments.
Protocol 2: Acute Toxicity Study in Mice
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Group Size: 3 mice per group.
-
Vehicle: Selected from Protocol 1.
-
Route of Administration: Intraperitoneal (i.p.) or Oral (p.o.).
-
Dose Levels: A single dose of 10, 30, 100, 300, and 1000 mg/kg.
-
Procedure:
-
Acclimatize animals for at least 7 days.
-
Record baseline body weight.
-
Administer a single dose of this compound or vehicle.
-
Monitor animals continuously for the first 4 hours for any signs of toxicity (e.g., changes in posture, activity, breathing).
-
Record clinical observations and body weight daily for 14 days.
-
At the end of the study, perform a gross necropsy.
-
Table 2: Sample MTD Study Dosing and Observation Schedule
| Group | Treatment | Dose (mg/kg) | Number of Animals | Observation Period |
| 1 | Vehicle | - | 3 | 14 days |
| 2 | Compound | 10 | 3 | 14 days |
| 3 | Compound | 30 | 3 | 14 days |
| 4 | Compound | 100 | 3 | 14 days |
| 5 | Compound | 300 | 3 | 14 days |
| 6 | Compound | 1000 | 3 | 14 days |
Pharmacokinetic (PK) Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is critical for designing an effective dosing regimen for efficacy studies.
Protocol 3: Single-Dose Pharmacokinetic Study in Mice
-
Animal Model: Male Swiss Webster mice, 6-8 weeks old.
-
Group Size: 3 mice per time point.
-
Vehicle: Selected from Protocol 1.
-
Route of Administration: Intravenous (i.v.) via tail vein and Oral (p.o.) gavage.
-
Dose Level:
-
i.v.: 2 mg/kg (for bioavailability calculation).
-
p.o.: 20 mg/kg.
-
-
Procedure:
-
Acclimatize animals for at least 7 days.
-
Administer the compound via the specified route.
-
Collect blood samples (e.g., via retro-orbital sinus or tail vein) at pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose into EDTA-coated tubes.
-
Process blood to plasma by centrifugation and store at -80°C until analysis.
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate key PK parameters (Cmax, Tmax, AUC, half-life, and oral bioavailability).
-
In Vivo Efficacy Evaluation in a Xenograft Model
Based on the favorable safety and PK data, the antitumor efficacy of this compound can be evaluated in a human tumor xenograft model.
Protocol 4: Human Tumor Xenograft Efficacy Study
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
Tumor Model: Subcutaneous implantation of a human cancer cell line (e.g., HCT116 colorectal carcinoma or A549 non-small cell lung cancer).
-
Group Size: 8-10 mice per group.
-
Vehicle: Selected from Protocol 1.
-
Dosing Regimen: Based on MTD and PK data (e.g., once daily oral gavage for 21 days).
-
Procedure:
-
Implant tumor cells subcutaneously into the flank of each mouse.
-
Monitor tumor growth until tumors reach a mean volume of 100-150 mm³.
-
Randomize mice into treatment groups.
-
Administer the compound, vehicle, or a positive control (e.g., a standard-of-care chemotherapeutic agent) according to the dosing regimen.
-
Measure tumor volume (using calipers) and body weight twice weekly.
-
At the end of the study, euthanize mice and collect tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Caption: Step-by-step workflow for a xenograft efficacy study.
Ethical Considerations and Animal Welfare
All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) or an equivalent ethical review body.[10][11] Key principles include the 3Rs: Replacement, Reduction, and Refinement.[10][11] Researchers should strive to use the minimum number of animals necessary to obtain statistically significant results and refine procedures to minimize any potential pain or distress.[12]
Conclusion
The protocols outlined in this document provide a robust framework for the initial in vivo characterization of this compound as a potential anticancer agent. By systematically evaluating its safety, pharmacokinetic properties, and efficacy, researchers can make informed decisions regarding its further development. It is imperative that all studies are conducted with the highest level of scientific rigor and a steadfast commitment to animal welfare.
References
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Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. [Link]
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ModernVivo. (2025). 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. [Link]
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Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]
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BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing. [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
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Prisys Biotech. (2025). Designing Animal Studies: Key Considerations For Preclinical Research Success. [Link]
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Somark. (2025). Advancing Animal Welfare in Pre-Clinical Research Standards: What to Know to Stay Ahead of New Developments in Legislation. [Link]
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ResearchGate. (2025). Vehicle selection for nonclinical oral safety studies. [Link]
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MDPI. (n.d.). In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines. [Link]
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Journal of Pharmacology and Toxicology Methods. (n.d.). Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control Data. [Link]
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Umeå University. (2017). Novel method to detect toxic effects of chemicals could reduce need for animal testing. [Link]
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Heliyon. (2025). In vivo acute oral toxicity assessment of novel histone deacetylase 2 inhibitor. [Link]
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ResearchGate. (2024). Which vehicle to use for IP (Intraperitoneal Injection) administration of highly hydrophobic compound in mice?. [Link]
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Journal of the American Association for Laboratory Animal Science. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. [Link]
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Environmental Health Perspectives. (2016). The Impact of Novel Assessment Methodologies in Toxicology on Green Chemistry and Chemical Alternatives. [Link]
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ResearchGate. (n.d.). Exploring the Intraperitoneal Route in a New Way for Preclinical Testing. [Link]
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Molecules. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]
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Journal of Pharmaceutical and Biomedical Analysis. (2015). Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity. [Link]
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The National Committee for Research Ethics in Science and Technology (NENT). (2019). Ethical Guidelines for the Use of Animals in Research. [Link]
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Biobide. (n.d.). In vivo toxicology studies. [Link]
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The University of North Carolina at Chapel Hill. (n.d.). Choice of vehicle affects pyraclostrobin toxicity in mice. [Link]
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SCIREQ. (n.d.). IACUC Considerations for Preclincal Studies. [Link]
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Frontiers in Aging Neuroscience. (n.d.). ATH-1105 mitigates multiple pathologies in ALS models both alone and in combination with riluzole. [Link]
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The AAPS Journal. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. [Link]
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Molecular docking protocol for 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
An Application Guide and Protocol for the Molecular Docking of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive, field-proven protocol for conducting molecular docking studies on this compound. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, recognized for its metabolic stability and its ability to act as a bioisostere for amide and ester groups, often serving as a hydrogen bond acceptor.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed workflow from initial molecule preparation to the critical analysis of docking results. By grounding our methodology in established best practices and explaining the scientific rationale behind each step, this protocol serves as a self-validating system to ensure the generation of meaningful and reproducible computational data.
Introduction: The Scientific Premise
Molecular docking is a cornerstone of structure-based drug discovery (SBDD), a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor, typically a protein).[2][3][4] The core objective is to generate a ranked list of possible ligand-receptor complexes, providing invaluable insights into molecular interactions that drive biological activity.[3][5]
The subject of this protocol, this compound, is a small molecule featuring the versatile 1,3,4-oxadiazole ring.[6] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including potential as anticancer, anticonvulsive, and kinase-inhibiting agents.[1][7][8][9] Given this therapeutic potential, elucidating its binding mechanisms with relevant biological targets is a critical step in rational drug design.
This guide will utilize a well-established cancer target, the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase , as a representative case study. The EGFR signaling pathway is frequently overexpressed in various tumors, making it a prime target for therapeutic intervention.[8] Docking studies with 1,3,4-oxadiazole derivatives have previously been performed against EGFR, providing a solid foundation for our protocol.[1][8]
The following protocol is structured to be adaptable, providing a robust framework that can be applied to other protein targets with minimal modification.
The Molecular Docking Workflow: A Strategic Overview
A successful docking experiment is not merely about running a piece of software; it is a multi-stage process where each step builds upon the last. The integrity of the final result is contingent on the meticulous execution of each phase. The general workflow is a systematic progression from data preparation to simulation and, finally, rigorous analysis.[3][5][10]
Figure 1: High-level overview of the molecular docking workflow.
Recommended Tools and Software
The selection of appropriate software is critical. This protocol is based on widely used, validated, and accessible tools to ensure reproducibility.
| Tool | Purpose | Rationale |
| AutoDock Vina | Molecular Docking Engine | Widely cited, excellent performance in pose prediction, computationally efficient, and open-source.[11] |
| AutoDock Tools (MGLTools) | Receptor & Ligand Preparation, Grid Setup, Basic Analysis | The classic, dedicated suite for preparing files for AutoDock and AutoDock Vina.[12] |
| UCSF ChimeraX | Advanced Preparation, High-Quality Visualization, Interaction Analysis | Modern, powerful visualizer with excellent tools for preparing structures and analyzing results.[13] |
| PubChem | Ligand Structure Source | A comprehensive public database of chemical molecules and their activities.[6] |
| RCSB Protein Data Bank (PDB) | Receptor Structure Source | The primary repository for 3D structural data of biological macromolecules.[14] |
Commercial Alternatives: For researchers in an industrial setting, the Schrödinger Suite, which includes tools like Maestro for preparation and Glide for docking, offers a powerful, integrated environment with highly refined workflows.[15][16][17]
Detailed Experimental Protocol
This section provides a step-by-step methodology. Following these steps meticulously is essential for achieving reliable results.
Part A: Ligand Preparation Workflow
The goal of ligand preparation is to convert a 2D or simple 3D representation of the molecule into a format that is ready for docking, with correct stereochemistry, charge distribution, and defined flexibility.[18][19]
Figure 2: Step-by-step workflow for ligand preparation.
Protocol Steps:
-
Obtain Ligand Structure: Download the 3D structure of this compound from PubChem (CID: 2535079) in SDF format.[6]
-
Convert and Minimize Energy:
-
Prepare in AutoDock Tools (ADT):
-
Open the energy-minimized ligand file in ADT.
-
Add Hydrogens: Ensure all hydrogen atoms are present. ADT will automatically add them if they are missing.
-
Assign Charges: Compute Gasteiger charges. These partial charges are crucial for the scoring function to evaluate electrostatic interactions.[22]
-
Set Torsions: ADT will automatically detect rotatable bonds. The number of rotatable bonds determines the ligand's flexibility during the simulation.[22]
-
-
Save as PDBQT: Save the final prepared ligand as a .pdbqt file. This format contains the atomic coordinates, partial charges (Q), and atom types (T) required by AutoDock Vina.[23]
Part B: Receptor Preparation Workflow
Receptor preparation involves "cleaning" the experimentally determined structure from the PDB and preparing it for the docking simulation.[13][24][25] This is arguably the most critical phase of the docking process.
Figure 3: Step-by-step workflow for receptor preparation.
Protocol Steps:
-
Download Receptor Structure: Obtain the crystal structure of the target protein from the RCSB PDB. For our example, we will use PDB ID: 1M17 , which is the EGFR kinase domain complexed with an inhibitor.[8]
-
Clean the PDB File:
-
Load the PDB file into UCSF ChimeraX or AutoDock Tools.
-
Remove Water Molecules: Delete all water molecules. While some water molecules can be critical for binding, their prediction is complex. For a standard docking protocol, they are typically removed.[24][25]
-
Remove Co-crystallized Ligands/Ions: Delete the original inhibitor and any other non-essential ions from the binding site. The coordinates of this ligand are, however, invaluable for defining the binding site in the next step.
-
Select Protein Chain: If the protein has multiple chains, select only the chain relevant for the docking study.[24]
-
-
Prepare in AutoDock Tools (ADT):
-
Add Hydrogens: Add polar hydrogens to the protein. These are essential for correctly identifying hydrogen bond donors and acceptors.[25]
-
Assign Charges: Compute Kollman charges, which are standard for proteins in the AutoDock suite.
-
-
Save as PDBQT: Save the prepared receptor as a .pdbqt file.
Part C: Docking Execution with AutoDock Vina
-
Define the Binding Site (Grid Box Generation):
-
The docking simulation is confined to a specific volume known as the grid box. This dramatically increases computational efficiency.
-
The most reliable way to define this box is to center it on the position of the co-crystallized ligand that was removed in the previous step.[18]
-
In ADT, load the prepared receptor and use the Grid Box tool. Adjust the center and dimensions of the box to ensure it fully encompasses the binding pocket. A typical spacing of 1 Å between grid points is standard.
Table 1: Example Grid Box Parameters for PDB 1M17
Parameter Value (x, y, z) Description Grid Center 15.190, 53.903, 16.917 Coordinates for the center of the search space (in Å). Dimensions 25, 25, 25 Size of the search space in each dimension (in Å). | Exhaustiveness | 8 | A parameter that controls the thoroughness of the search. |
-
-
Create the Configuration File:
-
AutoDock Vina is controlled by a simple text file (e.g., conf.txt) that specifies all the necessary input and output files and parameters.
-
-
Run the Simulation:
-
Execute the docking run from the command line. Ensure the vina executable and all your prepared files are in the same directory.
-
Command: ./vina --config conf.txt
-
Results Analysis: From Data to Insight
Interpreting docking results requires a combination of quantitative evaluation and expert visual inspection. Blindly trusting the top score is a common pitfall and should be avoided.[26][27][28]
Binding Affinity (Docking Score)
-
The primary quantitative output is the binding affinity, reported in kcal/mol in the log file and the output PDBQT file.
-
Interpretation: More negative values indicate a stronger predicted binding affinity.[26] These scores are best used for ranking a series of compounds against the same target, rather than as an absolute measure of binding strength.
Visual Analysis of Binding Poses
This is the most crucial step in the analysis.[26][27]
-
Load the Results: Open the prepared receptor (receptor.pdbqt) and the output file containing the docked poses (all_poses.pdbqt) in a visualizer like UCSF ChimeraX or PyMOL.
-
Examine the Top-Ranked Pose:
-
Fit: Does the ligand fit snugly and logically within the binding pocket?
-
Interactions: Identify key molecular interactions. Use the software's tools to find and display:
-
Hydrogen Bonds: Are there hydrogen bonds with key active site residues? (e.g., with Met769 in EGFR[8]).
-
Hydrophobic Interactions: Is the ligand making favorable contacts with nonpolar residues?
-
Pi-Interactions: Are there any pi-pi or cation-pi stacking interactions between aromatic rings?
-
-
-
Compare Poses: Analyze the different binding modes generated by Vina. Note the Root Mean Square Deviation (RMSD) between them. A low RMSD between the top-scoring poses suggests a more confident and well-defined binding mode prediction.[2][26]
The Self-Validating System: Redocking for Trustworthiness
To ensure the trustworthiness of your protocol, a redocking experiment is mandatory.[29] This process validates that your chosen parameters can accurately reproduce a known experimental result.
Redocking Protocol:
-
Prepare the Co-crystallized Ligand: Take the original ligand from the PDB file (e.g., the inhibitor from 1M17), and prepare it using the exact same ligand preparation protocol (Part A).
-
Dock the Prepared Ligand: Run a docking simulation using the prepared co-crystallized ligand and the same receptor and grid box settings.
-
Analyze the Result:
-
Load the crystal structure of the complex and the top-ranked docked pose of the redocked ligand.
-
Calculate RMSD: Superimpose the docked pose onto the original crystallographic pose and calculate the RMSD between the heavy atoms.
-
Validation Criteria: An RMSD value of < 2.0 Å is generally considered a success, indicating that your docking protocol is reliable and can accurately predict the binding mode for this target.[26] If the RMSD is high, the protocol (e.g., grid box size, charge assignment) must be re-evaluated.
-
Conclusion
This application note provides a rigorous and validated protocol for the molecular docking of this compound. By integrating meticulous preparation, validated software, and a critical analysis framework that includes a mandatory redocking step, researchers can generate reliable computational hypotheses about the ligand's binding mechanism. These in silico results serve as a powerful guide for subsequent experimental validation, accelerating the journey of structure-based drug design.
References
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ResearchGate. (2024). How to interprete and analyze molecular docking results? Retrieved from [Link]
-
Quora. (2021). How does one prepare proteins for molecular docking? Retrieved from [Link]
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Schrödinger. (n.d.). Docking and scoring. Retrieved from [Link]
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Scripps Research. (2020). Tutorial – AutoDock Vina. Retrieved from [Link]
-
YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from [Link]
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Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Retrieved from [Link]
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CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved from [Link]
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YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. Retrieved from [Link]
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Eagon Research Group. (n.d.). Vina Docking Tutorial. Retrieved from [Link]
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Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]
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PLOS. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved from [Link]
- Unknown Source. (n.d.). Session 4: Introduction to in silico docking.
-
ResearchGate. (n.d.). (PDF) Best Practices in Docking and Activity Prediction. Retrieved from [Link]
-
YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. Retrieved from [Link]
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Schrödinger. (n.d.). Virtual Screening With GLIDE. Retrieved from [Link]
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Schrödinger. (n.d.). Structure-Based Virtual Screening Using Glide. Retrieved from [Link]
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ResearchGate. (2019). Molecular docking proteins preparation. Retrieved from [Link]
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UC Santa Barbara. (n.d.). Tutorial: Docking with Glide. Retrieved from [Link]
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YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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NIH. (n.d.). Key Topics in Molecular Docking for Drug Design. Retrieved from [Link]
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YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved from [Link]
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Schrödinger. (n.d.). Glide. Retrieved from [Link]
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bioRxiv. (2016). Best Practices in Docking and Activity Prediction. Retrieved from [Link]
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YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). Retrieved from [Link]
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NIH. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. Retrieved from [Link]
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ResearchGate. (n.d.). General workflow of molecular docking calculations. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Molecular docking studies of 1, 3, 4 oxadiazoles Derivatives as anti-convulsive agents. Retrieved from [Link]
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ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. Retrieved from [Link]
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YouTube. (2021). How to start a molecular docking project? | 4 steps for successful molecular docking PART 1. Retrieved from [Link]
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NIH. (2020). Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds. Retrieved from [Link]
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Al Mustansiriyah Journal of Pharmaceutical Sciences. (n.d.). Design, Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of Novel 1,3,4-Oxadiazole Derivatives as Cyclin-Dependent Kinase 2 Inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). General workflow of molecular docking. Retrieved from [Link]
-
AVESIS. (2020). Synthesis of Novel Oxadiazole Derivatives, Molecular Properties Prediction, and Molecular Docking Studies. Retrieved from [Link]
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Application Notes and Protocols for Evaluating the Cellular Activity of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
Introduction: The Therapeutic Potential of 1,3,4-Oxadiazole Scaffolds
The 1,3,4-oxadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and ability to engage in crucial hydrogen bonding interactions.[1] This five-membered ring system is a core component of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] In oncology, 1,3,4-oxadiazole derivatives have garnered significant interest as they have been shown to exert anti-proliferative effects through various mechanisms, such as the inhibition of kinases, enzymes, and growth factors.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a tiered approach to characterizing the cellular activity of a specific 1,3,4-oxadiazole derivative, 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one. The protocols outlined herein are designed to first establish a baseline of cytotoxic and anti-proliferative activity, and then to elucidate the underlying mechanisms of action, such as the induction of apoptosis and cell cycle arrest. Furthermore, a protocol for investigating a plausible molecular target, given the known activities of this compound class, is provided.
Experimental Workflow: A Tiered Approach to Characterization
A logical and stepwise approach is crucial for the efficient and effective characterization of a novel compound's biological activity.[5] The following workflow is recommended for investigating this compound:
Caption: Tiered experimental workflow for characterizing the cellular activity of a novel compound.
Tier 1: Assessing General Cytotoxicity and Anti-proliferative Effects
The initial step in evaluating a potential anticancer compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in metabolically active, viable cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[2] These insoluble crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.[6]
Protocol 1: MTT Cell Viability Assay
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer or K562 leukemia, as other 1,3,4-oxadiazoles have shown activity against these lines)[7][8][9]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)[2]
-
96-well clear cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO₂ incubator.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[11] A reference wavelength of >650 nm can be used to subtract background.
Data Presentation and Interpretation
The results of the MTT assay can be used to calculate the half-maximal inhibitory concentration (IC50) or the half-maximal growth inhibition (GI50), which represents the concentration of the compound required to inhibit 50% of cell growth or viability.
| Compound Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle Control) | 1.25 | 100 |
| 0.1 | 1.18 | 94.4 |
| 1 | 0.95 | 76.0 |
| 10 | 0.60 | 48.0 |
| 50 | 0.25 | 20.0 |
| 100 | 0.15 | 12.0 |
Tier 2: Elucidating the Mechanism of Action
If this compound demonstrates significant cytotoxic activity, the next logical step is to investigate the mechanism by which it induces cell death and inhibits proliferation. Common mechanisms for anticancer compounds include the induction of apoptosis and cell cycle arrest.
Apoptosis Induction: Caspase-Glo 3/7 Assay
Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs. A hallmark of apoptosis is the activation of caspases, a family of cysteine proteases. Caspases-3 and -7 are key executioner caspases. The Caspase-Glo® 3/7 Assay is a sensitive, luminescent assay that measures the activity of these caspases.[1]
Principle: The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspases-3 and -7.[1] Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to caspase activity.[1][12]
Protocol 2: Caspase-Glo 3/7 Assay
Materials:
-
Cells treated with this compound in white-walled 96-well plates
-
Caspase-Glo® 3/7 Reagent (Promega)[13]
-
Luminometer
Procedure:
-
Cell Treatment: Seed and treat cells with the compound at various concentrations (including a positive control like staurosporine) in a white-walled 96-well plate as described in Protocol 1.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[13][14]
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[13]
-
Incubation: Mix the contents on a plate shaker for 30 seconds and incubate at room temperature for 30 minutes to 3 hours.[12][13]
-
Luminescence Measurement: Measure the luminescence using a luminometer.[15]
Data Presentation and Interpretation
An increase in luminescence compared to the vehicle control indicates the induction of apoptosis.
| Treatment | Luminescence (RLU) | Fold Change vs. Control |
| Vehicle Control | 1,500 | 1.0 |
| Compound (1 µM) | 3,200 | 2.1 |
| Compound (10 µM) | 15,800 | 10.5 |
| Compound (50 µM) | 25,500 | 17.0 |
| Staurosporine (1 µM) | 30,000 | 20.0 |
Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry
Anticancer compounds can also exert their effects by causing cell cycle arrest at specific phases (G0/G1, S, or G2/M), thereby preventing cell division. Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle.[16]
Principle: Propidium iodide is a fluorescent intercalating agent that binds to DNA.[16] The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. By analyzing a population of cells, one can distinguish between cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).[17]
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Materials:
-
Cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
RNase A solution[18]
-
Propidium iodide (PI) staining solution[18]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Treat cells with the compound for 24-48 hours. Harvest the cells (including any floating cells) and wash with PBS.
-
Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate for at least 30 minutes on ice.[18][19]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A.[18]
-
Incubation: Incubate in the dark for 30 minutes at room temperature.[18]
-
Flow Cytometry: Analyze the cells on a flow cytometer, collecting PI fluorescence data.
Data Presentation and Interpretation
The data is typically presented as a histogram of DNA content. An accumulation of cells in a particular phase compared to the control suggests compound-induced cell cycle arrest.
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 65 | 20 | 15 |
| Compound (10 µM) | 20 | 15 | 65 |
Tier 3: Investigating a Plausible Molecular Target
Based on the established literature for 1,3,4-oxadiazole derivatives, a plausible mechanism of action is the inhibition of protein kinases, which are key regulators of cell signaling and are often dysregulated in cancer.[4][20] For instance, some derivatives have been shown to inhibit EGFR and CDK2 kinases.[7] A cell-based kinase phosphorylation assay can be used to investigate this hypothesis.[21]
Hypothesized Signaling Pathway
Caption: Hypothesized inhibition of the EGFR signaling pathway by the test compound.
Protocol 4: Cell-Based Kinase Phosphorylation Assay (Western Blot)
This protocol assesses the ability of the compound to inhibit the phosphorylation of a specific kinase (e.g., EGFR) and its downstream targets (e.g., AKT, ERK) in a cellular context.[10]
Materials:
-
Cancer cell line with known active kinase signaling (e.g., A549 for EGFR)
-
This compound
-
Lysis buffer
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat with the compound at various concentrations for a specified time (e.g., 1-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the phosphorylated and total forms of the target kinase and its downstream effectors.
-
Detection: Incubate with an HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescent substrate.[10]
Data Presentation and Interpretation
A decrease in the phosphorylated form of the target kinase relative to the total kinase level in compound-treated cells compared to the control indicates target inhibition.
| Treatment | p-EGFR / Total EGFR Ratio | p-AKT / Total AKT Ratio |
| Vehicle Control | 1.0 | 1.0 |
| Compound (1 µM) | 0.7 | 0.8 |
| Compound (10 µM) | 0.2 | 0.3 |
| Known EGFR Inhibitor | 0.1 | 0.2 |
Conclusion
The protocols detailed in this application note provide a robust framework for the initial characterization of this compound's potential as an anticancer agent. By systematically assessing its impact on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its biological activity. The subsequent investigation of a plausible molecular target, such as a protein kinase, allows for a more in-depth understanding of its mechanism of action. This tiered approach ensures a comprehensive evaluation, paving the way for further preclinical development.
References
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
University of Iowa Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]
-
protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
-
MDPI. (2020). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
-
National Institutes of Health. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Retrieved from [Link]
-
National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. Retrieved from [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
MDPI. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Retrieved from [Link]
-
INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from [Link]
-
MDPI. (2023). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
-
Frontiers. (2019). Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. Retrieved from [Link]
-
National Institutes of Health. (2015). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Retrieved from [Link]
-
National Institutes of Health. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Retrieved from [Link]
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Application Notes and Protocols for the Analytical Characterization of 1,3,4-Oxadiazole Derivatives
Introduction
The 1,3,4-oxadiazole moiety is a crucial pharmacophore in medicinal chemistry, imparting a range of biological activities to compounds, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] As research and development in this area intensifies, the rigorous and unambiguous structural characterization of novel 1,3,4-oxadiazole derivatives is paramount. This guide provides a comprehensive overview of the state-of-the-art analytical techniques employed for the characterization of these heterocyclic compounds, complete with detailed application notes and step-by-step protocols tailored for researchers, scientists, and drug development professionals.
The methodologies detailed herein are designed to ensure scientific integrity, providing a framework for generating reliable and reproducible data. The causality behind experimental choices is explained, and the protocols are presented as self-validating systems.
I. Spectroscopic Characterization: Unveiling the Molecular Architecture
Spectroscopic techniques are fundamental to the elucidation of the molecular structure of newly synthesized 1,3,4-oxadiazole derivatives. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) is typically employed to confirm the identity and purity of the target compounds.[3][4][5][6][7][8]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are routinely used to map the carbon-hydrogen framework of 1,3,4-oxadiazole derivatives.[4][5]
The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. The 1,3,4-oxadiazole ring, being an electron-withdrawing system, influences the chemical shifts of adjacent protons and carbons. Protons on aromatic rings attached to the oxadiazole core will typically resonate at downfield chemical shifts. The integration of proton signals provides a quantitative measure of the number of protons, aiding in structural assignment. For ¹³C NMR, the carbons of the oxadiazole ring itself typically appear in the range of 150-165 ppm.
1. Sample Preparation:
-
Analyte Quantity: For a standard 5 mm NMR tube, dissolve 5-25 mg of the 1,3,4-oxadiazole derivative for ¹H NMR and 50-100 mg for ¹³C NMR.[9] The concentration should be sufficient to obtain a good signal-to-noise ratio within a reasonable acquisition time.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds due to its good dissolving power.[10] Other solvents like DMSO-d₆, Acetone-d₆, or Methanol-d₄ may be used depending on the sample's solubility.[9]
-
Dissolution and Filtration: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[10] To ensure a homogeneous magnetic field and prevent line broadening, filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.[11]
-
Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, unscratched 5 mm NMR tube.[12]
-
Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is typically used. The residual solvent peak can also serve as a secondary reference.[10]
2. NMR Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.
-
Typical acquisition parameters for ¹H NMR include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
3. Data Processing and Interpretation:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicity of signals to elucidate the structure of the 1,3,4-oxadiazole derivative.
B. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[3]
The IR spectrum of a 1,3,4-oxadiazole derivative will exhibit characteristic absorption bands corresponding to the various functional groups in the molecule. Key vibrational frequencies to look for include:
-
C=N stretching: Typically observed in the region of 1610-1680 cm⁻¹.
-
C-O-C stretching (in the oxadiazole ring): Usually found in the range of 1020-1250 cm⁻¹.
-
Aromatic C-H stretching: Above 3000 cm⁻¹.
-
Other functional groups present in the substituents will also show their characteristic absorption bands (e.g., C=O, N-H, C-Cl).
-
Ensure the ATR crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the solid 1,3,4-oxadiazole derivative directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum.
-
Clean the ATR crystal thoroughly after analysis.
C. Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.[3][13]
High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule.[14] The fragmentation pattern observed in the mass spectrum can provide clues about the connectivity of the different parts of the molecule. The 1,3,4-oxadiazole ring can undergo characteristic fragmentation pathways.
-
Sample Preparation: Prepare a dilute solution of the 1,3,4-oxadiazole derivative (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the ESI source.
-
Instrument Setup:
-
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to optimal values for the analyte.
-
Calibrate the mass spectrometer using a known standard.
-
-
Data Acquisition: Infuse the sample solution into the mass spectrometer via a syringe pump or through a liquid chromatography system. Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis:
-
Determine the molecular weight of the compound from the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺).
-
Analyze the isotopic pattern to confirm the elemental composition.
-
If fragmentation data is acquired (MS/MS), interpret the fragment ions to gain structural information.
-
II. Chromatographic Methods: Purity Assessment and Separation
Chromatographic techniques are essential for assessing the purity of synthesized 1,3,4-oxadiazole derivatives and for the separation of complex mixtures. High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic method for this purpose.[15][16][17]
Application Note: HPLC Analysis of 1,3,4-Oxadiazole Derivatives
Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of 1,3,4-oxadiazole derivatives.[15][16][17] A C18 column is frequently employed as the stationary phase, and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) is used.[15][16] The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape and resolution, especially for basic compounds.[18] A UV detector is commonly used for detection, as the aromatic and heterocyclic rings in these molecules typically exhibit strong UV absorbance.[15]
Protocol: RP-HPLC Method for Purity Analysis
1. Sample Preparation:
-
Accurately weigh and dissolve the 1,3,4-oxadiazole derivative in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). The specific gradient or isocratic composition will depend on the polarity of the analyte.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-40 °C.
-
Detection Wavelength: Determined by measuring the UV spectrum of the analyte to find the wavelength of maximum absorbance (λmax).[16]
-
Injection Volume: 10-20 µL.
3. Data Analysis:
-
Integrate the peak area of the main component and any impurities.
-
Calculate the purity of the sample as the percentage of the main peak area relative to the total peak area.
III. Thermal Analysis: Assessing Physicochemical Properties
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide valuable information about the thermal stability and phase behavior of 1,3,4-oxadiazole derivatives.
Application Note: Thermal Analysis of 1,3,4-Oxadiazole Derivatives
DSC is used to determine the melting point and to study phase transitions of the compound. A sharp melting endotherm is indicative of a pure crystalline compound. TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. This is particularly important for compounds that may be subjected to elevated temperatures during processing or storage. Some 1,3,4-oxadiazole derivatives have been investigated for their thermal properties, especially in the context of energetic materials.[19]
Protocol: DSC and TGA Analysis
1. Sample Preparation:
-
Accurately weigh 2-5 mg of the 1,3,4-oxadiazole derivative into an aluminum pan for DSC or a ceramic/platinum pan for TGA.
2. Instrument Parameters:
-
DSC:
-
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Temperature Range: From ambient temperature to a temperature above the expected melting point.
-
-
TGA:
-
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.
-
Temperature Range: From ambient temperature to a temperature at which complete decomposition occurs.
-
3. Data Analysis:
-
DSC: Determine the onset and peak temperatures of any thermal events (e.g., melting, crystallization).
-
TGA: Analyze the TGA curve to determine the onset of decomposition and the percentage of weight loss at different temperatures.
IV. X-ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry.[14][20]
Application Note: X-ray Crystallography of 1,3,4-Oxadiazole Derivatives
Obtaining a single crystal of suitable quality is often the most challenging step. The resulting crystal structure provides invaluable information that confirms the connectivity established by other spectroscopic methods and reveals details about the conformation and intermolecular interactions in the solid state.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the 1,3,4-oxadiazole derivative by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.
-
Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.
-
Data Collection: Collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the diffraction data.
V. Data Summary and Visualization
Data Presentation
A clear and concise summary of all analytical data is crucial for the comprehensive characterization of a 1,3,4-oxadiazole derivative.
| Analytical Technique | Parameter | Typical Expected Value/Observation |
| ¹H NMR | Chemical Shift (ppm) | Protons adjacent to the oxadiazole ring are typically downfield. |
| Integration | Proportional to the number of protons. | |
| Coupling Constants (Hz) | Provides information on neighboring protons. | |
| ¹³C NMR | Chemical Shift (ppm) | Oxadiazole ring carbons typically at 150-165 ppm. |
| IR Spectroscopy | Wavenumber (cm⁻¹) | C=N (1610-1680), C-O-C (1020-1250). |
| Mass Spectrometry | m/z | [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight. |
| HPLC | Retention Time (min) | A single sharp peak indicates high purity. |
| Purity (%) | >95% is generally desired for further studies. | |
| DSC | Melting Point (°C) | A sharp endothermic peak. |
| TGA | Decomposition Temp (°C) | Onset temperature of weight loss. |
| X-ray Crystallography | Crystal System, Space Group | Provides definitive 3D structure. |
Experimental Workflow Visualization
The following diagrams illustrate the general workflows for the characterization of 1,3,4-oxadiazole derivatives.
Caption: General workflow for the synthesis and characterization of 1,3,4-oxadiazole derivatives.
Caption: Workflow for developing an HPLC method for purity analysis.
VI. References
-
Chemical Instrumentation Facility - Iowa State University. NMR Sample Preparation. [Link]
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University of California, Riverside. NMR Sample Preparation. [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. [Link]
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University College London. Sample Preparation. [Link]
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University of Oxford. NMR Sample Preparation. [Link]
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International Journal of Trend in Scientific Research and Development. Design, Synthesis, Spectral Characterization Of 1,3,4-Oxadiazole Derivatives And Schiff's Bases. [Link]
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Lv, H., Xie, Y., Liu, W., Gong, Z., & Zhao, B. (2011). Synthesis, X-ray crystal structures and optical properties of novel substituted pyrazoly 1,3,4-oxadiazole derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 81(1), 538-544. [Link]
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Kumar, D., Kumar, N., & Singh, R. (2014). 1,3,4-oxadiazole derivatives: synthesis, characterization, antimicrobial potential, and computational studies. BioMed research international, 2014. [Link]
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Journal of Chemical Sciences. Synthesis and nonlinear optical characterization of new 1,3,4-oxadiazoles. [Link]
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Alkorta, I., Elguero, J., & Goya, P. (2023). Crystal engineering with 1, 3, 4-oxadiazole derivatives: on the importance of CH⋯ N and CH⋯ π interactions. CrystEngComm, 25(44), 6333-6341. [Link]
-
Kumar, D., Kumar, N., & Singh, R. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 1-13. [Link]
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Arif, R., & Sahu, N. (2024). Characterization of Synthesized Heterocyclic Oxadiazole Derivatives Using Mass, UV, IR, and NMR Spectroscopy, Among other Spectroscopic Techniques: Review. International Journal of Photochemistry and Photochemical Research, 1(1), 28-33. [Link]
-
Khan, M. S., et al. (2023). 1, 3, 4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]
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Al-Jaff, A. O., & Al-iraqi, M. A. (2019). Synthesis, characterization and antibacterial evaluation of 1, 3, 4-oxadiazole derivatives. Journal of Pharmaceutical Sciences and Research, 11(9), 3121-3125. [Link]
-
Balalaie, S., et al. (2012). A new and efficient synthesis of 1, 3, 4-oxadiazole derivatives using TBTU. Tetrahedron, 68(38), 7645-7650. [Link]
-
Kumar, D., Kumar, N., & Singh, R. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014. [Link]
-
Li, P., et al. (2015). Quantitative and qualitative analysis of the novel antitumor 1, 3, 4-oxadiazole derivative (GLB) and its metabolites using HPLC-UV and UPLC-QTOF-MS. Scientific reports, 5(1), 1-10. [Link]
-
LCGC. Optimized HPLC Method for Analysis of Polar and Nonpolar Heterocyclic Amines in Cooked Meat Products. [Link]
-
Lv, H., Xie, Y., Liu, W., Gong, Z., & Zhao, B. (2011). Synthesis, X-Ray Crystal Structures and Optical Properties of Novel Substituted Pyrazoly 1,3,4-Oxadiazole Derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 81(1), 538-544. [Link]
-
Welch Materials, Inc.. Heterocycles Structural Analysis in HPLC Method Development. [Link]
-
Journal of Applied Pharmaceutical Science. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. [Link]
-
CoLab. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. [Link]
-
Yin, C., et al. (2023). Tri-1, 3, 4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. Molecules, 28(14), 5366. [Link]
-
Yilmaz, I., et al. (2022). Synthesis of Some New 1, 3, 4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 7(15), 12836-12851. [Link]
-
Journal of Chromatography A. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]
-
Jasiak, A., et al. (2022). Synthesis and Biological Activity of 1, 3, 4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. [Link]
-
Li, P., et al. (2015). Quantitative and qualitative analysis of the novel antitumor 1, 3, 4-oxadiazole derivative (GLB) and its metabolites using HPLC-UV and UPLC-QTOF-MS. Scientific reports, 5(1), 1-10. [Link]
-
Journal of Food and Drug Analysis. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. [Link]
-
Thermochimica Acta. Thermo-physical properties of 1, 3, 4-oxadiazole derivatives in pure solvents. [Link]
-
Li, P., et al. (2015). Quantitative and qualitative analysis of the novel antitumor 1, 3, 4-oxadiazole derivative (GLB) and its metabolites using HPLC-UV and UPLC-QTOF-MS. Scientific reports, 5, 11906. [Link]
-
Conduct Science. High performance liquid chromatography (HPLC) Protocol. [Link]
-
da Silva, A. C., et al. (2015). Synthesis of 1, 3, 4-oxadiazole derivatives from α-amino acid and acyl hydrazides under thermal heating. Journal of the Brazilian Chemical Society, 26, 1051-1058. [Link]
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Application Notes and Protocols: 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one as a Versatile Scaffold in Drug Design
Introduction: The Privileged 1,3,4-Oxadiazol-2(3H)-one Scaffold
The 1,3,4-oxadiazole nucleus is a five-membered heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties and diverse pharmacological activities.[1][2] Its planar structure, metabolic stability, and ability to act as a bioisostere for amide and ester groups make it a "privileged scaffold" in drug design.[3] The 1,3,4-oxadiazole ring system is a key component in a wide array of therapeutic agents with applications including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral activities.[1][2][4]
Within this class, the 5-(4-fluorophenyl)-1,3,4-oxadiazol-2(3H)-one core represents a particularly intriguing starting point for the development of novel therapeutics. The presence of a fluorine atom on the phenyl ring can enhance metabolic stability, improve binding affinity to target proteins through favorable electrostatic interactions, and increase cell membrane permeability. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological evaluation of derivatives based on this promising scaffold.
Key Physicochemical and Pharmacophoric Features
The this compound scaffold possesses several key features that contribute to its utility in drug design:
-
Hydrogen Bonding Capabilities: The lactam-like carbonyl group and the ring nitrogen atoms can participate in hydrogen bonding interactions with biological targets.
-
Aromatic Stacking: The 4-fluorophenyl ring allows for π-π stacking interactions with aromatic residues in protein binding pockets.
-
Dipole Moment: The oxadiazole ring and the fluorine substituent create a distinct dipole moment that can influence ligand-receptor interactions.
-
Metabolic Stability: The 1,3,4-oxadiazole ring is generally resistant to metabolic degradation, leading to improved pharmacokinetic profiles.
Synthetic Protocols
A common and effective method for the synthesis of 5-substituted-1,3,4-oxadiazol-2(3H)-ones involves the cyclization of the corresponding benzohydrazide with a carbonylating agent.
Protocol 1: Synthesis of 4-Fluorobenzohydrazide
This protocol outlines the synthesis of the key intermediate, 4-fluorobenzohydrazide, from 4-fluorobenzoic acid.
Materials:
-
4-Fluorobenzoic acid
-
Absolute Ethanol
-
Concentrated Sulfuric acid
-
Hydrazine hydrate (80%)
-
Sodium carbonate (10% solution)
-
Round bottom flasks
-
Condenser
-
Heating mantle
-
Magnetic stirrer
-
Beakers
-
Filtration apparatus
-
TLC plates (silica gel)
-
UV lamp
Procedure:
-
Esterification of 4-Fluorobenzoic Acid:
-
In a 250 mL round bottom flask, dissolve 15 g of 4-fluorobenzoic acid in 60 mL of absolute ethanol.
-
Carefully add 7.5 mL of concentrated sulfuric acid to the solution while stirring.
-
Attach a condenser and reflux the mixture for 7-8 hours. Monitor the reaction progress using TLC with an ethyl acetate/n-hexane mobile phase.
-
After completion, cool the reaction mixture and neutralize any unreacted acid by adding 5 mL of a 10% sodium carbonate solution.[5]
-
Extract the ethyl 4-fluorobenzoate with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Hydrazinolysis of Ethyl 4-Fluorobenzoate:
-
To the crude ethyl 4-fluorobenzoate, add an excess of hydrazine hydrate (e.g., 2-3 equivalents) and a minimal amount of ethanol to ensure miscibility.
-
Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The 4-fluorobenzohydrazide will often precipitate out.
-
Collect the solid product by filtration, wash with cold ethanol, and dry in a vacuum oven. The crude product can be recrystallized from ethanol to yield pure 4-fluorobenzohydrazide.
-
Protocol 2: Synthesis of this compound
This protocol describes the cyclization of 4-fluorobenzohydrazide to the target scaffold using 1,1'-carbonyldiimidazole (CDI) as a safe and efficient carbonylating agent.
Materials:
-
4-Fluorobenzohydrazide
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
Round bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Syringe and needles
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a dry round bottom flask under an inert atmosphere, dissolve 1 equivalent of 4-fluorobenzohydrazide in anhydrous THF.
-
Stir the solution at room temperature.
-
-
Addition of CDI:
-
Reaction and Workup:
-
Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
-
Characterization:
The structure of the synthesized compound should be confirmed by standard analytical techniques such as:
-
¹H NMR and ¹³C NMR: To confirm the proton and carbon framework.
-
FT-IR: To identify characteristic functional groups (e.g., C=O, C-F, N-H).
-
Mass Spectrometry (MS): To determine the molecular weight.
Application in Drug Design: Targeting Fatty Acid Amide Hydrolase (FAAH)
Derivatives of the 5-phenyl-1,3,4-oxadiazol-2(3H)-one scaffold have been identified as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other bioactive fatty acid amides. Inhibition of FAAH leads to elevated levels of these endogenous ligands, which can produce analgesic, anxiolytic, and anti-inflammatory effects.
Illustrative Signaling Pathway
Caption: Inhibition of FAAH by a this compound derivative prevents the breakdown of anandamide, leading to enhanced cannabinoid receptor signaling and therapeutic effects.
Biological Evaluation Protocols
Protocol 3: In Vitro Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)
This protocol provides a method for determining the half-maximal inhibitory concentration (IC50) of a test compound against FAAH.
Materials:
-
Recombinant human FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH Substrate: Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA)
-
Test compound (dissolved in DMSO)
-
Reference inhibitor (e.g., URB597)
-
96-well, opaque, flat-bottomed plates
-
Fluorescence multiwell plate reader
Procedure:
-
Reagent Preparation:
-
Dilute the FAAH enzyme to the desired concentration in cold FAAH Assay Buffer.
-
Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer. The final DMSO concentration should be kept below 1%.
-
Dilute the FAAH substrate in ethanol.
-
-
Assay Setup:
-
To the wells of the 96-well plate, add the assay buffer, the diluted FAAH enzyme, and the test compound/inhibitor at various concentrations.[1]
-
Include control wells:
-
100% initial activity: enzyme and buffer only.
-
Background: buffer only.
-
-
-
Pre-incubation:
-
Incubate the plate for 15-20 minutes at 37°C to allow the inhibitor to interact with the enzyme.[1]
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the FAAH substrate to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence in kinetic mode at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm for 30-60 minutes at 37°C.[8]
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Normalize the data to the 100% initial activity control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 4: In Vitro Anticancer Activity (MTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[4][9]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include control wells:
-
Vehicle control: cells treated with medium containing the same concentration of DMSO as the test compounds.
-
Untreated control: cells in medium only.
-
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability versus the logarithm of the compound concentration and determine the IC50 value.
-
Data Presentation: Structure-Activity Relationship (SAR) Table
| Compound ID | R1 Substituent | R2 Substituent | FAAH IC50 (nM) | MCF-7 IC50 (µM) |
| Scaffold | 4-Fluorophenyl | H | - | - |
| Derivative 1 | 4-Fluorophenyl | Methyl | Data | Data |
| Derivative 2 | 4-Fluorophenyl | Ethyl | Data | Data |
| Derivative 3 | 4-Fluorophenyl | Phenyl | Data | Data |
| Derivative 4 | 4-Fluorophenyl | 4-Chlorophenyl | Data | Data |
| Reference | URB597 | - | Data | N/A |
| Reference | Doxorubicin | - | N/A | Data |
Data to be filled in from experimental results.
Conclusion and Future Directions
The this compound scaffold is a highly promising starting point for the design and synthesis of novel therapeutic agents. The protocols outlined in this guide provide a robust framework for the chemical synthesis and biological evaluation of derivatives based on this core. Future work should focus on expanding the library of derivatives to explore the structure-activity relationships further, optimizing the pharmacokinetic properties of lead compounds, and evaluating their efficacy in in vivo models of disease. The versatility of this scaffold suggests its potential for the development of drugs targeting a wide range of diseases, making it a valuable tool in the arsenal of medicinal chemists.
References
-
A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds. PubMed. Available at: [Link]
-
A Short Review on 1,3,4 –Oxadiazole and its Pharmacological Activities. International Journal of Pharmaceutical Research & Allied Sciences. Available at: [Link]
-
Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. National Institutes of Health. Available at: [Link]
-
A two-decade overview of oxadiazole derivatives as promising anticancer agents. National Institutes of Health. Available at: [Link]
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization. National Institutes of Health. Available at: [Link]
-
Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. National Institutes of Health. Available at: [Link]
-
Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. National Institutes of Health. Available at: [Link]
-
Scheme 1 Protocol for the synthesis of N-(4-fluorophenyl)-5-aryl-1,3,4-oxadiazol-2-amine analogues (4a-h). ResearchGate. Available at: [Link]
-
Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. National Institutes of Health. Available at: [Link]
-
A one-pot synthesis-functionalization strategy for streamlined access to 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids. National Institutes of Health. Available at: [Link]
-
Synthesis and Biological Evaluation of (4-Fluorophenyl) (1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents. ResearchGate. Available at: [Link]
-
Synthesis of some new fluorine containing 1,3,4-oxadiazole derivatives as potential antibacterial and anticancer agents. SciSpace. Available at: [Link]
-
Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. National Institutes of Health. Available at: [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available at: [Link]
-
2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. MDPI. Available at: [Link]
-
2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. ResearchGate. Available at: [Link]
-
Synthesis of 2-hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. ResearchGate. Available at: [Link]
-
1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[1][2]Triazolo[4,3-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[1][2]Triazolo[4,3-a]pyridines. National Institutes of Health. Available at: [Link]
-
1,1′-Carbonyldiimidazole-mediated transformation of allomaltol containing hydrazides into substituted 3-acetyltetronic acids. Royal Society of Chemistry. Available at: [Link]
-
[4+1] Cyclization of benzohydrazide and ClCF2COONa towards 1,3,4-oxadiazoles and 1,3,4-oxadiazoles-d5. ResearchGate. Available at: [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journals. Available at: [Link]
-
Ligand-based design and synthesis of N′-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. National Institutes of Health. Available at: [Link]
-
A Review on Anticancer Activity of 1, 3, 4-oxadiazole. Neliti. Available at: [Link]
-
Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. MDPI. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. ACS Publications. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalscientificjournal.com [globalscientificjournal.com]
- 6. 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines [organic-chemistry.org]
- 7. 1,1'-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis and Anticancer Evaluation of N-Mannich Bases of 1,3,4-Oxadiazoles
Sources
- 1. 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Anticancer Activity and Molecular Docking Studies of Novel N-Mannich Bases of 1,3,4-Oxadiazole Based on 4,6-Dimethylpyridine Scaffold [mdpi.com]
- 3. Mannich reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anticancer Evaluation of 1,3,4-Oxadiazoles, 1,3,4-Thiadiazoles, 1,2,4-Triazoles and Mannich Bases [jstage.jst.go.jp]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
Welcome to the technical support center for the synthesis of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed protocols to enhance the yield and purity of your synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.
Introduction to the Synthesis
The synthesis of this compound is a crucial reaction in the development of various pharmacologically active molecules. The most common and reliable method involves a two-step process: first, the preparation of 4-fluorobenzohydrazide from a 4-fluorobenzoic acid derivative, followed by the cyclization of the hydrazide with a phosgene equivalent to form the desired 1,3,4-oxadiazolone ring. While seemingly straightforward, this synthesis is often plagued by issues such as low yields, challenging purifications, and unexpected side products. This guide will address these common pitfalls and provide robust solutions.
Visualizing the General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section is designed to address specific problems you may encounter during the synthesis.
Issue 1: Low Yield of 4-Fluorobenzohydrazide (Step 1)
Question: I am getting a very low yield for my 4-fluorobenzohydrazide intermediate. What could be the cause and how can I improve it?
Answer:
Low yields of 4-fluorobenzohydrazide are typically due to incomplete reaction or degradation of the product. Here are the likely causes and their solutions:
-
Incomplete Esterification: If you are starting from 4-fluorobenzoic acid, the initial esterification might be the rate-limiting step.
-
Solution: Ensure you are using a sufficient amount of acid catalyst (like sulfuric acid) and an adequate reflux time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine completion.[1]
-
-
Inefficient Hydrazinolysis: The reaction of the ester with hydrazine hydrate may be incomplete.
-
Solution 1: Molar Ratio: Use a significant excess of hydrazine hydrate (3-5 equivalents) to drive the reaction to completion.
-
Solution 2: Reaction Time and Temperature: While conventional heating under reflux for several hours is common, microwave-assisted synthesis can significantly reduce reaction times and improve yields.[2]
-
-
Product Loss During Workup: 4-fluorobenzohydrazide has some solubility in water, which can lead to loss during aqueous workup.
-
Solution: After the reaction, cool the mixture thoroughly on an ice bath to maximize precipitation of the hydrazide before filtration. Wash the collected solid with a minimal amount of cold water.
-
| Parameter | Conventional Method | Recommended Optimization |
| Hydrazine Hydrate | 1.5-2 equivalents | 3-5 equivalents |
| Reaction Time | 4-6 hours | Monitor by TLC for completion |
| Workup | Water wash | Cold water wash, minimal volume |
Issue 2: Low Yield or No Product in the Cyclization Step (Step 2)
Question: My cyclization reaction to form the oxadiazolone is not working. What are the critical factors to consider?
Answer:
The cyclization step is sensitive to several factors. A failed reaction often points to issues with reagents, reaction conditions, or the presence of moisture.
-
Moisture Contamination: Phosgene equivalents like triphosgene are highly sensitive to moisture and will decompose, rendering them ineffective. The hydrazide intermediate is also susceptible to hydrolysis.
-
Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Choice and Amount of Base: The base plays a critical role in neutralizing the HCl generated during the reaction. An inappropriate base or incorrect stoichiometry can halt the reaction.
-
Solution: A non-nucleophilic organic base like triethylamine or N,N-Diisopropylethylamine (DIPEA) is generally preferred.[2] Use at least two equivalents of the base to neutralize the generated acid.
-
-
Reaction Temperature: The reaction may require specific temperature conditions to proceed efficiently.
-
Solution: While some reactions proceed at room temperature, others may require cooling (0 °C) during the addition of reagents to control exothermicity, followed by warming to room temperature or gentle heating to drive the reaction to completion. Monitor the reaction progress by TLC.
-
-
Inactive Phosgene Equivalent: Triphosgene, a common phosgene equivalent, can degrade upon storage.
-
Solution: Use a fresh bottle of triphosgene or test the activity of your current stock.
-
Issue 3: Formation of Significant Side Products
Question: I am observing multiple spots on my TLC plate, indicating the formation of impurities. What are the common side products and how can I minimize them?
Answer:
Side product formation is a common cause of low yields and purification difficulties. The nature of these impurities depends on the specific reagents and conditions used.
-
Unreacted 4-Fluorobenzohydrazide: This is a common impurity if the cyclization is incomplete.
-
Solution: Ensure the stoichiometry of the phosgene equivalent and base are correct and that the reaction is allowed to proceed to completion as monitored by TLC.
-
-
Dimerization or Polymerization: Under certain conditions, intermediates can react with each other to form dimers or polymeric materials.
-
Solution: Slow, controlled addition of the phosgene equivalent at a low temperature (e.g., 0 °C) can minimize these side reactions. Maintaining dilute reaction conditions can also be beneficial.
-
-
Formation of 1,3,4-Thiadiazole Derivatives: If using reagents like carbon disulfide for cyclization, a common side reaction is the formation of the corresponding thiadiazole.[3]
-
Solution: If the oxadiazolone is the desired product, use a non-sulfur-containing cyclizing agent like triphosgene.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the cyclization reaction?
A1: Anhydrous aprotic solvents are generally preferred to prevent the decomposition of the phosgene equivalent. Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used and have been shown to be effective.[1][2]
Q2: How can I effectively purify the final product?
A2: Purification of this compound can typically be achieved by recrystallization or column chromatography.
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Recrystallization: Ethanol or a mixture of ethanol and water is often a suitable solvent system for recrystallization.[4]
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Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography using a gradient of ethyl acetate in hexane is a reliable method.[2]
Q3: Can I use a different phosgene equivalent besides triphosgene?
A3: Yes, other phosgene equivalents such as diphosgene or carbonyldiimidazole (CDI) can be used. However, their reactivity and the optimal reaction conditions may differ. Triphosgene is often favored due to its solid nature, which makes it easier to handle than gaseous phosgene or liquid diphosgene.
Q4: How do I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material, intermediates, and the final product. The spots can be visualized under a UV lamp.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Fluorobenzohydrazide
-
To a solution of ethyl 4-fluorobenzoate (1 equivalent) in ethanol, add hydrazine hydrate (3-5 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath for 30 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold water and then with cold ethanol.
-
Dry the product under vacuum to obtain 4-fluorobenzohydrazide as a white solid.
Protocol 2: Synthesis of this compound
-
Dissolve 4-fluorobenzohydrazide (1 equivalent) in anhydrous THF or DCM under an inert atmosphere (nitrogen or argon).
-
Add triethylamine (2.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous THF or DCM.
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Add the triphosgene solution dropwise to the cooled hydrazide solution over 30 minutes with vigorous stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting hydrazide.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.
Visualizing the Reaction Mechanism
Caption: Plausible reaction mechanism for the cyclization step.
References
-
Bhat, K. S., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2415. [Link]
-
Boyarskiy, V. P., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(22), 6948. [Link]
-
Kerimov, I., et al. (2020). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Bentham Science Publishers. [Link]
-
Yarmohammadi, H., et al. (2021). Ultrasound-assisted, low-solvent and acid/base-free synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols as potent antimicrobial and antioxidant agents. Molecular Diversity, 25(4), 2367-2378. [Link]
-
Gao, Q., et al. (2015). In a direct annulation of hydrazides with methyl ketones for the synthesis of 1,3,4-oxadiazoles, the use of K2CO3 as a base achieves an unexpected and highly efficient C-C bond cleavage. Organic Letters, 17(12), 2960-2963. [Link]
-
Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 172791. [Link]
-
Bhat, K. S., et al. (2015). Synthesis of some new fluorine containing 1,3,4-oxadiazole derivatives as potential antibacterial and anticancer agents. Indian Journal of Chemistry - Section B, 54B(12), 1766-1773. [Link]
-
Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. [Link]
Sources
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- 3. jchemrev.com [jchemrev.com]
- 4. mdpi.com [mdpi.com]
Overcoming solubility issues of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the significant solubility challenges associated with this compound class. Our goal is to provide not only practical, step-by-step protocols but also the underlying scientific rationale to empower you to make informed decisions in your experiments.
Troubleshooting Guide
This section addresses specific, common problems encountered during experimental work with this compound in a direct question-and-answer format.
Problem 1: My compound precipitates out of the aqueous assay buffer when I dilute it from a DMSO stock.
Question: What is happening and why is my compound crashing out of solution?
Answer: This is a classic case of "precipitation upon dilution." this compound, like many heterocyclic compounds with aryl substituents, is highly soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO) but has extremely poor solubility in aqueous solutions.[1] When you add your concentrated DMSO stock to the aqueous buffer, the DMSO concentration is drastically lowered. The environment becomes predominantly aqueous, and the concentration of your compound now far exceeds its aqueous solubility limit, forcing it to precipitate.
Question: How can I prepare my working solutions without precipitation?
Answer: There is a tiered approach to solving this, from simple optimization to more advanced formulation strategies. We recommend starting with the simplest methods first.
Strategy 1: Co-Solvent System Optimization
This is the most common and straightforward approach. The goal is to create a solvent system that is compatible with your assay while keeping the compound dissolved.
Causality: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of non-polar solutes.[2] They work by reducing the polarity of the solvent system, creating a more favorable "micro-environment" for the hydrophobic compound.[3]
Step-by-Step Protocol: Preparing a Co-Solvent Working Solution
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Prepare a High-Concentration Stock: Dissolve your compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure it is fully dissolved.
-
Select a Co-solvent: Common co-solvents include ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400).[4]
-
Create an Intermediate Dilution: Perform an intermediate dilution of your DMSO stock into your chosen co-solvent. For example, dilute the 10 mM DMSO stock 1:1 with ethanol to get a 5 mM solution in 50:50 DMSO:Ethanol.
-
Final Aqueous Dilution: Add this intermediate stock to your final aqueous buffer, vortexing immediately and thoroughly. Crucially, ensure the final concentration of total organic solvent (DMSO + co-solvent) in your assay is as low as possible , ideally below 1% and almost certainly below 5%, to avoid off-target effects.[5]
-
Observe and Validate: Visually inspect the final solution for any signs of precipitation (cloudiness, Tyndall effect) immediately after preparation and over the course of your experiment's duration.
Strategy 2: pH Modification
Causality: The solubility of a compound can be highly dependent on its ionization state. While the 1,3,4-oxadiazol-2(3H)-one core is weakly acidic, its pKa may not be in a range that is easily modulated in typical biological buffers (pH 7.2-7.4). However, if your experimental system allows for a broader pH range, this can be explored. Some studies on 1,3,4-oxadiazoles have investigated how pH can influence their spectral and physical properties.[6]
Protocol: This is highly experimental and compound-specific. It involves preparing a series of buffers at different pH values (e.g., from pH 5.0 to 9.0) and testing the solubility of the compound in each. This is generally less applicable for cell-based assays that require physiological pH.
Problem 2: Simple co-solvents are not sufficient or are incompatible with my experimental system.
Question: What are the next-level strategies I can employ for this highly insoluble compound?
Answer: When basic methods fail, advanced formulation techniques that alter the physicochemical state of the compound are necessary. The two most relevant for a research setting are cyclodextrin complexation and the preparation of a nanosuspension.
Advanced Strategy 1: Cyclodextrin Inclusion Complexation
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[7] They can encapsulate poorly soluble "guest" molecules, like your compound, within their central cavity. This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent water solubility.[8][9]
Step-by-Step Protocol: Preparation of a Cyclodextrin Inclusion Complex
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity.
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10-20% w/v).
-
Add Compound: Add an excess of the solid this compound powder directly to the cyclodextrin solution.
-
Equilibrate: Stir the mixture vigorously at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to allow for the formation of the inclusion complex and to reach equilibrium.
-
Remove Excess Solid: Centrifuge the suspension at high speed (e.g., >10,000 x g) or filter through a 0.22 µm syringe filter to remove the undissolved, uncomplexed compound.
-
Determine Concentration: The clear supernatant/filtrate is your stock solution of the complexed compound. You must determine its exact concentration analytically using a method like HPLC or UV-Vis spectroscopy against a standard curve prepared in an organic solvent.
Advanced Strategy 2: Nanosuspension Formulation
Causality: Reducing the particle size of a drug into the nanometer range (<1000 nm) drastically increases its surface area-to-volume ratio. According to the Noyes-Whitney equation, this increased surface area leads to a significantly faster dissolution rate.[10] This approach is particularly useful for improving oral bioavailability but can also be adapted for in vitro work.[11][12]
Step-by-Step Protocol: Lab-Scale Nanosuspension via Precipitation
This "bottom-up" method is more accessible in a standard lab than "top-down" methods like high-pressure homogenization.[13]
-
Solvent Selection: Dissolve your compound in a suitable, water-miscible organic solvent (e.g., acetone, ethanol, DMSO) to the point of saturation.[13]
-
Anti-Solvent Preparation: In a separate vessel, prepare an aqueous solution containing a stabilizer. Common stabilizers include surfactants like Polysorbate 80 (Tween 80) or polymers like HPMC or PVP. A typical concentration is 0.5-2% w/v.
-
Precipitation: Under high-speed stirring (e.g., with a magnetic stirrer or overhead mixer), inject the drug-solvent solution into the aqueous anti-solvent solution. The rapid change in solvent conditions will cause the drug to precipitate out as nanoparticles.[10]
-
Solvent Removal: Remove the organic solvent, typically via evaporation under reduced pressure (rotary evaporator).
-
Characterization: The resulting aqueous dispersion is the nanosuspension. It is critical to characterize the particle size (e.g., using Dynamic Light Scattering - DLS) to confirm that they are in the desired nano-range.
Data & Strategy Summary
The choice of a solubilization strategy depends on your experimental needs, available resources, and the required concentration.
| Strategy | Principle | Pros | Cons | Best For |
| Co-solvents | Reduces solvent polarity | Simple, fast, inexpensive[14] | Potential for solvent toxicity/assay interference; risk of precipitation upon further dilution[14] | Initial screening, in vitro assays with low compound concentrations. |
| pH Modification | Ionizes the compound to increase aqueous affinity | Can be effective if the compound has a suitable pKa | Limited by required physiological pH of most assays; may alter compound activity | Assays tolerant of a wide pH range; formulation development. |
| Cyclodextrins | Encapsulates the hydrophobic molecule[7] | Significant solubility enhancement; low toxicity (especially HP-β-CD)[8] | Requires optimization and analytical quantification; can be expensive; may alter drug-target binding kinetics | In vitro and in vivo studies requiring higher concentrations; when co-solvents fail. |
| Nanosuspension | Increases surface area for faster dissolution | High drug loading possible; improves bioavailability[11] | Requires specialized equipment for characterization (DLS); potential for instability (aggregation) over time[13] | In vivo studies (oral/parenteral); advanced in vitro models. |
Visual Workflow & Mechanism Diagrams
Solubilization Strategy Decision Tree
This diagram outlines a logical workflow for tackling the solubility of this compound.
Caption: Encapsulation of a drug molecule by a cyclodextrin.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in water?
A1: The poor water solubility is due to its molecular structure. The 1,3,4-oxadiazole ring and the 4-fluorophenyl group are both largely non-polar and hydrophobic. Aryl substituents, in particular, are known to significantly decrease the aqueous solubility of oxadiazole-based compounds. [1]Furthermore, the planar nature of the molecule can lead to strong intermolecular interactions in the solid state (high crystal lattice energy), making it difficult for water molecules to solvate and dissolve the compound.
Q2: Will the solubilization method I choose affect my compound's biological activity?
A2: It is possible. High concentrations of organic co-solvents like DMSO can have their own biological effects or can alter protein conformation. Cyclodextrins can, in some cases, affect drug-receptor binding kinetics by altering the free concentration of the drug available to the target. It is crucial to always run appropriate vehicle controls in your experiments to account for any effects of the formulation itself.
Q3: My compound is the 1,3,4-oxadiazole isomer. Does this matter for solubility?
A3: Yes, it can. Studies comparing 1,3,4-oxadiazole isomers with their 1,2,4-oxadiazole counterparts have shown that the 1,3,4-oxadiazole regioisomers generally exhibit higher aqueous solubility. [15]While your compound is still poorly soluble, its isomeric form is likely more favorable from a solubility perspective than the alternative.
Q4: Can I use sonication to help dissolve my compound?
A4: Sonication can be a useful physical method to break apart solid aggregates and speed up the dissolution process, especially when preparing your initial concentrated stock in an organic solvent. However, it is a temporary physical fix. If the compound's concentration is above its thermodynamic solubility limit in a given solvent, it will eventually precipitate out again, even after sonication. It should be used in conjunction with, not as a replacement for, the chemical formulation strategies described above.
References
-
Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab. [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). [Link]
-
Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. [Link]
-
Gali, L., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 29(12), 2849. [Link]
-
Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87. [Link]
-
Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]
-
Al-Kassas, R., et al. (2024). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 16(5), 629. [Link]
-
Muñoz-García, J. C., et al. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Polymers, 14(19), 4064. [Link]
-
Mirzapure, I. A., et al. (2024). Enhancing Medication Solubility Using Nanosuspension: A Method. Asian Journal of Pharmaceutics, 18(3). [Link]
-
Pınar, A., et al. (2024). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Eurasia Proceedings of Health, Environment and Life Sciences, 9, 1-7. [Link]
-
Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81. [Link]
-
Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 633. [Link]
-
Saokham, P., & Loftsson, T. (2017). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. International journal of molecular sciences, 18(7), 1521. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). LinkedIn. [Link]
-
Wimmer, R. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia, 46(3), 219. [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]
-
Singh, A., et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. International journal of pharmaceutical sciences and research, 2(6), 1. [Link]
-
Boström, J., et al. (2018). Oxadiazoles in Medicinal Chemistry. Journal of medicinal chemistry, 61(11), 4734-4745. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Gaba, M., & Mohan, C. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2400. [Link]
-
Asati, V., et al. (2021). Biological activity of oxadiazole and thiadiazole derivatives. Future Journal of Pharmaceutical Sciences, 7(1), 1-19. [Link]
-
Slovesnova, N. V., et al. (2025). pH-color changing of 1,3,4-oxadiazoles. ResearchGate. [Link]
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- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
Welcome to the technical support resource for the purification of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one (CAS 121649-18-1). As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to help you navigate the common challenges encountered during the isolation and purification of this compound. This guide is structured in a question-and-answer format to directly address the practical issues you may face.
Troubleshooting & Frequently Asked Questions (FAQs)
Question 1: My initial crude product is a discolored solid. What are the likely impurities and how can I get a preliminary assessment of purity?
Answer: Discoloration in the crude product typically points to residual reagents, byproducts from the cyclization step, or degradation products. The synthesis of 1,3,4-oxadiazol-2(3H)-ones often involves the cyclization of a hydrazide precursor (4-fluorobenzoylhydrazide) with a carbonyl source like phosgene, triphosgene, or carbonyldiimidazole (CDI).[1][2]
Common Impurities Include:
-
Unreacted Starting Materials: 4-fluorobenzoylhydrazide.
-
Intermediate Species: Uncyclized N,N'-diacylhydrazine intermediates.
-
Reagent Byproducts: Salts (e.g., pyridinium hydrochloride if pyridine is used as a base) or decomposition products from the cyclizing agent.
-
Polymeric Materials: High-temperature reactions can sometimes lead to the formation of polymeric side products.[3]
Initial Purity Assessment: A quick and effective way to assess purity is by Thin Layer Chromatography (TLC).
-
Recommended TLC System: A mobile phase of 30-50% Ethyl Acetate in Hexane on a silica gel plate is a good starting point.
-
Visualization: Use a UV lamp (254 nm) for visualization. Your product should appear as a single, well-defined spot. The presence of multiple spots indicates impurities. The relative position (Rƒ value) of the spots can give a clue to their polarity. For instance, the highly polar hydrazide starting material will typically have a much lower Rƒ than the desired oxadiazolone product.
Question 2: I've confirmed my crude product is impure. What is the first purification method I should try?
Answer: For most crystalline organic solids, recrystallization is the most efficient and scalable first-line purification technique. It leverages the solubility differences between your target compound and impurities in a given solvent at varying temperatures. For a related compound, 5-(4-aminophenyl)-1,3,4-oxadiazol-2(3H)-one, recrystallization from ethanol proved effective.[4]
Detailed Protocol: Recrystallization from Ethanol
-
Solvent Selection: Place a small amount of your crude solid in a test tube and add a few drops of ethanol. If it dissolves immediately at room temperature, ethanol is too good a solvent. If it doesn't dissolve at all even when heated, it's a poor solvent. Ideally, the compound should be sparingly soluble at room temperature but highly soluble upon heating. Ethanol or isopropanol are excellent candidates for this compound.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. This is a critical step; adding too much solvent will significantly reduce your recovery yield.
-
Hot Filtration (Optional but Recommended): If you observe any insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities adhering to the crystal surface.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent. A final purity check via TLC or melting point analysis is recommended.
Question 3: My product remains impure after one round of recrystallization, or it oiled out instead of crystallizing. What should I do next?
Answer: If recrystallization is ineffective or problematic, column chromatography is the next logical step. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) while a mobile phase flows through it.[5][6]
Workflow: Purification by Silica Gel Chromatography
Recommended Parameters:
| Parameter | Recommendation | Rationale & Troubleshooting |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | The industry standard for compounds of moderate polarity. |
| Mobile Phase | Start with 100% Hexane, gradually increase polarity with Ethyl Acetate (e.g., 0% -> 40% EtOAc). | A gradient elution is often more effective than an isocratic (constant composition) one for separating compounds with different polarities.[6] If your compound and impurity are very close on TLC, a shallower gradient or an isocratic system (e.g., 80:20 Hexane:EtOAc) might be necessary for better resolution. |
| Sample Loading | Dry loading is preferred. | Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone), adsorb it onto a small amount of silica gel, and evaporate the solvent. This creates a concentrated band at the top of the column, leading to better separation. |
Question 4: I suspect I have unreacted 4-fluorobenzoylhydrazide in my product. Is there a way to remove it without chromatography?
Answer: Yes, an acidic wash can selectively remove basic impurities like hydrazides. The hydrazide functional group is basic and can be protonated by a dilute acid to form a water-soluble salt, which can then be removed in an aqueous phase.
Protocol: Liquid-Liquid Extraction with Dilute Acid
-
Dissolve: Dissolve the crude product in a water-immiscible organic solvent, such as Ethyl Acetate or Dichloromethane.
-
Wash: Transfer the solution to a separatory funnel and wash it with a 1M solution of hydrochloric acid (HCl). Shake gently to avoid emulsion formation.
-
Separate: Allow the layers to separate and drain the aqueous layer (which now contains the protonated hydrazide impurity).
-
Neutralize: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.
-
Dry & Evaporate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to recover the purified product.
This method is highly effective for removing basic impurities but will not remove neutral organic impurities. A final purity check by TLC is always recommended.
General Purification Strategy
The optimal purification strategy often involves a combination of techniques. The following flowchart outlines a logical decision-making process for purifying your this compound.
References
- Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024). Vertex AI Search.
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI.
- Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. (2022). Beilstein Journal of Organic Chemistry.
- Synthesis of 5-(4-aminophenyl)-1,3,4-oxadiazol-2(3H)-one. (N.D.). PrepChem.com.
- Reverse-phase chromatographic determination and intrinsic stability behavior of 5-[(4-chlorophenoxy)methyl]. (2018). Acta Pharmaceutica.
Sources
Technical Support Center: Stability and Degradation of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
Welcome to the technical support center for 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to its stability and degradation, offering insights grounded in chemical principles and field-proven experience.
Introduction: Understanding the Molecule
This compound is a heterocyclic compound featuring a 1,3,4-oxadiazole ring system. This core structure is known for its thermal stability and has been incorporated into various biologically active molecules[1][2]. However, like many heterocyclic compounds, it is susceptible to degradation under certain environmental conditions. The presence of a 4-fluorophenyl substituent can influence the molecule's electronic properties, lipophilicity, and metabolic stability, which in turn affects its degradation profile[3]. This guide will provide a comprehensive overview of the factors influencing the stability of this compound and practical advice for its handling and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound are hydrolysis (both acid- and base-catalyzed), photodegradation, and to a lesser extent, thermal and oxidative degradation. Hydrolysis typically involves the opening of the 1,3,4-oxadiazol-2-one ring. Photodegradation can be initiated by UV light, potentially leading to the cleavage of the C-F bond and other rearrangements[4][5].
Q2: How does the 4-fluorophenyl group affect the stability of the molecule?
A2: The fluorine atom is highly electronegative and can influence the electron density of the aromatic ring and, by extension, the oxadiazole ring. This can impact the molecule's susceptibility to nucleophilic or electrophilic attack. For instance, the electron-withdrawing nature of fluorine can affect the pKa of the N-H proton in the oxadiazolone ring, influencing its reactivity in acidic or basic media. Additionally, the C-F bond, while strong, can be susceptible to cleavage under high-energy conditions like photolysis[4][5].
Q3: What are the recommended storage conditions for this compound?
A3: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place. A tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), is recommended to protect it from moisture and atmospheric oxygen. For solutions, it is advisable to use aprotic solvents and store them at low temperatures (e.g., -20°C) for short periods.
Q4: I am observing unexpected peaks in my HPLC analysis after storing my sample in a methanol solution. What could be the cause?
A4: The appearance of new peaks in your HPLC chromatogram suggests degradation. Storing this compound in a protic solvent like methanol, even at low temperatures, can lead to solvolysis, which is a form of hydrolysis. The oxadiazole ring is susceptible to nucleophilic attack by methanol, leading to ring-opened products. It is recommended to use aprotic solvents like acetonitrile or THF for storage if possible, or to prepare fresh solutions before use.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the handling and analysis of this compound.
Issue 1: Inconsistent Results in Biological Assays
-
Symptom: Variability in assay results (e.g., IC50 values) between experiments.
-
Potential Cause: Degradation of the compound in the assay medium. Aqueous buffers, especially at physiological pH, can facilitate hydrolysis of the oxadiazolone ring over time.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Prepare a fresh stock solution of the compound in an appropriate aprotic solvent (e.g., DMSO) and compare its performance against the older stock.
-
Time-Course Stability Study: Incubate the compound in the assay buffer for different durations (e.g., 0, 2, 4, 8, and 24 hours) at the assay temperature. Analyze the samples at each time point by RP-HPLC to quantify the remaining parent compound.
-
pH Optimization: If the assay allows, investigate the stability of the compound at different pH values to find a range where it is more stable. 1,2,4-oxadiazole derivatives have shown maximum stability in the pH range of 3-5[6].
-
Minimize Incubation Time: If degradation is observed, redesign the experiment to minimize the incubation time of the compound in the aqueous buffer.
-
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
-
Symptom: One or more new peaks are observed in the chromatogram of a sample that was previously pure.
-
Potential Cause: The sample has degraded due to improper storage or handling. The nature of the degradation can be inferred from the conditions the sample was exposed to.
-
Troubleshooting Flowchart:
Caption: Troubleshooting flowchart for identifying the cause of unknown peaks in HPLC.
-
Action Plan:
-
Review Sample History: Carefully review the storage and handling conditions of the sample to identify potential stressors (light, heat, moisture, etc.).
-
Forced Degradation Study: To confirm the identity of the degradation products, perform a forced degradation study under controlled conditions (see experimental protocols below). This will help to match the retention times of the unknown peaks with those of known degradants.
-
LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to determine the molecular weights of the unknown peaks, which can provide valuable clues about their structures.
-
Issue 3: Poor Peak Shape or Shifting Retention Times in HPLC
-
Symptom: Peaks are broad, tailing, or the retention time is not reproducible.
-
Potential Cause: This can be due to a variety of factors, including issues with the HPLC system, column, mobile phase, or the sample itself.
-
Troubleshooting Table:
| Observation | Potential Cause | Recommended Action |
| Broad Peaks | Mobile phase flow rate is too low or the mobile phase composition has changed. | Prepare a new mobile phase and ensure the flow rate is correct.[7] |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[8] | |
| Tailing Peaks | Interaction of the analyte with active sites on the column. | Use a mobile phase with a pH that ensures the analyte is in a single ionic form. Add a competitor base (e.g., triethylamine) to the mobile phase. |
| Shifting Retention Times | Fluctuation in mobile phase composition or temperature. | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature.[7] |
| Leak in the HPLC system. | Check all fittings for leaks.[7] |
Proposed Degradation Pathways
The following are proposed degradation pathways for this compound based on the known reactivity of the 1,3,4-oxadiazole ring system.
Caption: Proposed degradation pathways for this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 5 hours. Neutralize with 0.1 N NaOH before analysis.[9]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 5 hours. Neutralize with 0.1 N HCl before analysis.[9]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[9]
-
Thermal Degradation: Keep the solid compound in a hot air oven at 60°C for 24 hours. Dissolve in acetonitrile for analysis.[9]
-
Photodegradation: Expose the solid compound to UV light (254 nm) for 24 hours. Dissolve in acetonitrile for analysis.
3. Analytical Method:
-
Use a validated RP-HPLC method to analyze the stressed samples. A C18 column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid) is a good starting point.
-
Detection: UV detection at the λmax of the parent compound. A photodiode array (PDA) detector is recommended to assess peak purity.
4. Data Analysis:
-
Calculate the percentage of degradation for each stress condition.
-
Identify and characterize the major degradation products using LC-MS and NMR spectroscopy if necessary.
Protocol 2: RP-HPLC Method for Stability Analysis
This protocol provides a starting point for developing an RP-HPLC method for the analysis of this compound and its degradation products.
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-30 min: 90-10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Detection: PDA detector, monitor at the λmax of the parent compound.
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
References
- RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degrad
- Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. (2022). ACS Environmental Au.
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (n.d.).
- Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. (2020). Journal of Applied Pharmaceutical Research.
- 5-(5-Aryl-1,3,4-oxadiazole-2-carbonyl)furan-3-carboxylate and New Cyclic C-Glycoside Analogues from Carbohydrate Precursors with MAO-B, Antimicrobial and Antifungal Activities. (2012). Molecules.
- Pharma Stability: Troubleshooting & Pitfalls. (n.d.).
- Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candid
- Effect of position of the lateral fluoro substituent on the mesophase behaviour of aryl 4-alkoxyphenylazo benzoates in pure and binary mixtures. (n.d.).
- Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. (2022). Chemistry.
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2015). Organic & Biomolecular Chemistry.
- Multifunctional bipolar triphenylamine/oxadiazole derivatives: Highly efficient blue fluorescence, red phosphorescence host and two-color based white OLEDs. (n.d.).
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Applied Sciences.
- Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. (n.d.).
- Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. (n.d.).
- A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (2022). The Journal of Organic Chemistry.
- Importance of Fluorine in Benzazole Compounds. (2020). Molecules.
- 5-Phenyl-1,3,4-oxadiazol-2(3 H)-ones Are Potent Inhibitors of Notum Carboxylesterase Activity Identified by the Optimization of a Crystallographic Fragment Screening Hit. (2020). Journal of Medicinal Chemistry.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. (2023). Molecules.
- HPLC Troubleshooting Guide. (n.d.).
- Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. (2020). Journal of Applied Pharmaceutical Research.
- Efficient fluorescence emission from protonated 1,3,4-oxadiazole derivatives with meta dimethylamino substitution. (n.d.).
- Oxadiazolines as Photoreleasable Labels for Drug Target Identific
- Protonation of the Imidazole Ring Prevents the Modulation by Histidine of Oxidative DNA Degrad
- What are the common problems of drug stability test. (n.d.).
- A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (2022). The Journal of Organic Chemistry.
- 1,3,4-Oxadiazole Derivatives. Optical Properties in Pure and Mixed Solvents. (n.d.).
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
- Annex 10. (n.d.).
- Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. (n.d.).
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (n.d.).
- 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. (2022). Molecules.
- Possible fragmentation pattern of 4H-1,3,5-oxadiazines 4.. (n.d.).
- Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. (n.d.).
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorin
- Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. (n.d.).
- Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activ
- Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragment
Sources
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 4. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jchemrev.com [jchemrev.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 1,3,4-Oxadiazole Synthesis
Welcome to the technical support center for the synthesis of 1,3,4-oxadiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered during experimental procedures. As a privileged scaffold in medicinal chemistry, the successful synthesis of 1,3,4-oxadiazoles is critical for the advancement of various therapeutic areas, including oncology, infectious diseases, and inflammation.[1][2][3] This guide provides practical, field-proven insights to help you navigate the complexities of 1,3,4-oxadiazole synthesis and optimize your reaction conditions for higher yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of 1,3,4-oxadiazole derivatives.
Issue 1: Low or No Yield of the Desired 1,3,4-Oxadiazole
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in 1,3,4-oxadiazole synthesis can stem from several factors, primarily related to incomplete cyclization of the intermediate (e.g., a 1,2-diacylhydrazine or an acylhydrazone). Here’s a breakdown of potential causes and troubleshooting steps:
-
Inadequate Dehydrating/Oxidizing Agent: The choice and handling of the cyclizing agent are critical.
-
Causality: Harsh dehydrating agents like phosphorus oxychloride (POCl₃) and concentrated sulfuric acid, while effective, can lead to the degradation of sensitive substrates, charring, and the formation of side products.[4][5] Milder reagents may be inefficient if not used under optimal conditions.
-
Troubleshooting:
-
For Diacylhydrazine Cyclodehydration: Consider alternatives to POCl₃ such as thionyl chloride (SOCl₂), polyphosphoric acid (PPA), or triflic anhydride.[5][6] For sensitive substrates, milder conditions using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Burgess reagent can be effective.[1][7]
-
For Acylhydrazone Oxidative Cyclization: A variety of oxidizing agents can be employed. Iodine, ceric ammonium nitrate (CAN), and chloramine-T are common choices.[3][7] For greener approaches, consider metal-free systems.[8]
-
Reagent Quality: Ensure your dehydrating or oxidizing agents are not hydrolyzed due to improper storage. Use freshly opened or properly stored reagents.
-
-
-
Suboptimal Reaction Temperature and Time:
-
Causality: The cyclodehydration step often requires heating to overcome the activation energy barrier. However, excessive heat or prolonged reaction times can lead to product degradation or the formation of polymeric side products. Conversely, insufficient heating will result in incomplete conversion.
-
Troubleshooting:
-
Optimization: Perform small-scale experiments to determine the optimal temperature and reaction time for your specific substrates. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Microwave Irradiation: Consider using microwave-assisted synthesis. This technique can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles by ensuring uniform and rapid heating.[9][10][11]
-
-
-
Poor Quality of Starting Materials:
-
Causality: Impurities in your starting materials (hydrazides, carboxylic acids, aldehydes, etc.) can interfere with the reaction, poison catalysts, or lead to unwanted side reactions. Moisture is a particularly common issue, as it can quench dehydrating agents.
-
Troubleshooting:
-
Purification: Purify your starting materials by recrystallization or column chromatography.
-
Drying: Ensure all starting materials and solvents are anhydrous, especially when using moisture-sensitive reagents like POCl₃ or SOCl₂. Dry solvents using standard laboratory procedures.
-
-
Issue 2: Formation of Significant Side Products
Question: My reaction mixture is complex, and I'm having difficulty isolating the desired 1,3,4-oxadiazole. What are the likely side products and how can I minimize their formation?
Answer: The formation of side products is a common challenge. Understanding the potential side reactions can help in optimizing conditions to favor the desired product.
-
Incomplete Cyclization Leading to Intermediate Accumulation:
-
Causality: The 1,2-diacylhydrazine or acylhydrazone intermediate may be stable under the reaction conditions if the cyclizing agent is not sufficiently reactive or if the temperature is too low.
-
Troubleshooting: Increase the reaction temperature, use a more potent dehydrating/oxidizing agent, or increase the stoichiometry of the cyclizing agent. As mentioned previously, microwave irradiation can be very effective in driving the reaction to completion.[9]
-
-
Formation of Isomeric or Rearranged Products:
-
Causality: Depending on the substrates and reaction conditions, there is a possibility of forming other heterocyclic systems.
-
Troubleshooting: Carefully control the reaction temperature and choice of catalyst. Characterize your product thoroughly using NMR, IR, and mass spectrometry to confirm the structure.
-
-
Hydrolysis of a Reactant or Product:
-
Causality: The presence of water can lead to the hydrolysis of starting materials (like acyl chlorides) or the product, especially under acidic or basic conditions.
-
Troubleshooting: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Issue 3: Difficulty with Product Purification
Question: I am struggling to purify my 1,3,4-oxadiazole derivative. What are some effective purification strategies?
Answer: Purification can be challenging due to the similar polarities of the product and certain byproducts.
-
Recrystallization:
-
Applicability: This is an effective method if your product is a solid and a suitable solvent system can be found.
-
Solvent Selection: Experiment with a range of solvents of varying polarities (e.g., ethanol, methanol, ethyl acetate, hexanes, or mixtures thereof) to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.
-
-
Column Chromatography:
-
Applicability: This is a versatile technique for separating compounds with different polarities.
-
Stationary and Mobile Phase: Silica gel is the most common stationary phase. The mobile phase (eluent) should be optimized to achieve good separation on a TLC plate before attempting a column. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.
-
-
Acid-Base Extraction:
-
Applicability: If your product has basic nitrogen atoms that are not part of the aromatic system, or if there are acidic or basic impurities, an aqueous acid-base workup can be effective.
-
Procedure: Dissolve the crude reaction mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl) to remove basic impurities, followed by a wash with a dilute aqueous base (e.g., saturated NaHCO₃ solution) to remove acidic impurities.
-
Experimental Protocols
Here are detailed, step-by-step methodologies for common 1,3,4-oxadiazole synthesis routes.
Protocol 1: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Cyclodehydration of 1,2-Diacylhydrazines using POCl₃
This protocol is a classic and widely used method for synthesizing symmetrical and unsymmetrical 2,5-disubstituted-1,3,4-oxadiazoles.[5][12][13]
-
Preparation of the 1,2-Diacylhydrazine Intermediate:
-
To a solution of an acid hydrazide (1.0 eq) in a suitable solvent (e.g., pyridine or dichloromethane), add an acyl chloride (1.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the 1,2-diacylhydrazine.
-
-
Cyclodehydration:
-
Add the 1,2-diacylhydrazine (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (5-10 eq).
-
Heat the mixture to reflux (around 100-110 °C) for 2-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate or potassium carbonate solution) until the pH is approximately 7-8.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: One-Pot Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles from Carboxylic Acids and Hydrazides
This method avoids the isolation of the diacylhydrazine intermediate, offering a more streamlined process.[14]
-
Reaction Setup:
-
In a round-bottom flask, combine the carboxylic acid (1.0 eq), the acid hydrazide (1.0 eq), and a dehydrating agent such as POCl₃ (2-4 eq) or thionyl chloride (SOCl₂) in a suitable solvent like chlorobenzene.[15]
-
Alternatively, milder coupling agents like EDC or TBTU can be used in a solvent such as DMF.[16]
-
-
Reaction Conditions:
-
Heat the reaction mixture at a temperature appropriate for the chosen reagent and solvent (e.g., 60-120 °C) for 2-12 hours.[15] Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Cool the reaction mixture and quench it by carefully adding it to ice water.
-
Neutralize with a base if an acidic reagent was used.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
-
Data Summary and Visualization
Table 1: Comparison of Common Dehydrating Agents for 1,2-Diacylhydrazine Cyclization
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| POCl₃ | Reflux, 2-6 h | High reactivity, widely applicable | Harsh conditions, can cause substrate degradation, corrosive |
| SOCl₂ | Reflux, 2-8 h | Effective, readily available | Corrosive, generates HCl and SO₂ |
| PPA | 120-160 °C, 1-4 h | Strong dehydrating agent | High temperature, viscous medium, difficult workup |
| TFAA | 0 °C to RT, 1-3 h | Mild conditions, high yields | Expensive, moisture sensitive |
| Burgess Reagent | Reflux in THF, 1-5 h | Mild, neutral conditions | Expensive, requires anhydrous conditions |
Diagrams
Below are diagrams illustrating key workflows and decision-making processes in 1,3,4-oxadiazole synthesis.
Caption: Decision tree for troubleshooting low reaction yields.
References
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (No date). Vertex AI Search.
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Vertex AI Search.
- Review of Synthesis of 1,3,4-Oxadiazole Derivatives. (No date). Vertex AI Search.
- A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (2022). National Institutes of Health.
- Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. (No date). PubMed Central.
- AN EFFICIENT ONE POT SYNTHESIS OF 1,3,4-OXADIAZOLES. (No date). Taylor & Francis Online.
- Synthesis of 1,3,4-oxadiazoles. (No date). Organic Chemistry Portal.
- A Review on1, 3, 4-Oxadiazole Its Chemical Synthesis and Pharmacological Properties. (2024). Vertex AI Search.
- A review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1, 3, 4-oxadiazole derivatives as anticancer agent. (2020). Vertex AI Search.
- Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives and Evaluation of In Vitro Antimycobacterial Activity. (2024). PubMed Central.
- Technical Support Center: Synthesis of 1,3,4-Oxadiazole Derivatives. (No date). BenchChem.
- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (No date). National Institutes of Health.
- Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. (2021). PubMed Central.
- Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. (No date). Vertex AI Search.
- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (No date). Vertex AI Search.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI.
- A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. (No date). Luxembourg Bio Technologies.
- Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. (No date). MDPI.
Sources
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- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
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- 14. tandfonline.com [tandfonline.com]
- 15. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 16. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Molecular Docking with 1,3,4-Oxadiazole Ligands
Welcome to the technical support resource for researchers engaged in the molecular docking of 1,3,4-oxadiazole derivatives. This guide is designed to provide field-proven insights and actionable troubleshooting strategies to navigate the complexities of in silico experiments involving this important heterocyclic scaffold. As a class of compounds, 1,3,4-oxadiazoles are privileged structures in medicinal chemistry, known for their metabolic stability and ability to act as bioisosteres for amide and ester groups.[1][2] Their unique electronic and structural properties, however, present specific challenges in molecular docking that require careful consideration.
This document is structured to address problems from first principles, explaining the causality behind experimental choices to empower you to build robust, self-validating docking protocols.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the docking process in a direct question-and-answer format.
Q1: My docking scores are consistently poor or non-convergent for my 1,3,4-oxadiazole series. What's going wrong?
A1: Poor docking scores often stem from issues in one of four areas: ligand parameterization, receptor preparation, search space definition, or the docking algorithm's settings. Let's break down the causality.
A docking score is a mathematical estimation of binding affinity. If the inputs are chemically unreasonable, the output will be meaningless. The 1,3,4-oxadiazole ring is an electron-rich, planar system capable of forming critical hydrogen bonds and π-interactions.[3][4] Failure to correctly represent its electronic and steric properties is a primary cause of poor results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor docking scores.
Detailed Explanation:
-
Ligand Preparation: The most frequent point of failure. A high-energy input conformation can prevent the algorithm from finding the global energy minimum. Ensure you have used a robust force field like AMBER or GAFF2 for energy minimization.[5][6]
-
Receptor State: The protonation states of histidine, aspartate, and glutamate residues in the active site are critical for forming correct interactions. These can change based on the local microenvironment. If a co-crystallized structure is available (e.g., from the Protein Data Bank), analyze the protonation state of key residues in the experimental structure.
-
Grid Box Definition: The search space (grid box) must be large enough to encompass the entire binding site and allow the ligand to rotate freely, but not so large that the search becomes inefficient. Centering the grid on a known co-crystallized ligand is the gold standard.[3]
-
Algorithm Exhaustiveness: Genetic algorithms, like the Lamarckian Genetic Algorithm used in AutoDock, are stochastic.[3][4] A low number of energy evaluations or generations can terminate the search prematurely. It is essential to perform multiple independent docking runs to ensure convergence to a consistent solution.[5]
Q2: My 1,3,4-oxadiazole ligand docks, but the resulting pose is chemically nonsensical (e.g., clashing with the protein, hydrophobic parts in polar regions). Why?
A2: This is a classic case of "garbage in, garbage out" and points directly to issues with force field parameters or charge assignment. The scoring function incorrectly evaluates interactions because the ligand's electronic character is misrepresented.
The 1,3,4-oxadiazole ring contains two nitrogen atoms that are potent hydrogen bond acceptors.[3] If the partial charges on these atoms are incorrect, the scoring function will fail to recognize and reward favorable hydrogen bonding interactions with residues like glutamine, methionine, or threonine, which have been observed experimentally.[3]
Corrective Actions:
-
Charge Model Verification: Do not rely on default charges from basic structure drawing software. Use a high-quality method for charge calculation. For novel or highly substituted oxadiazoles, quantum mechanical (QM) calculations (e.g., using the AM1-BCC method) provide more accurate partial charges than empirical methods like Gasteiger.[6]
-
Force Field Parameterization: Standard force fields may lack parameters for heavily substituted or unusual oxadiazole derivatives. If your ligand contains atom types not present in the chosen force field (e.g., GAFF2), you must generate these parameters. This is an advanced process but is essential for accuracy.
-
Post-Docking Refinement: A docked pose is not a finished product. Use energy minimization or short molecular dynamics (MD) simulations to relax the complex.[4][7] This allows both the ligand and the protein side chains to make minor adjustments, often correcting small steric clashes and optimizing interactions.
Part 2: Frequently Asked Questions (FAQs)
Q1: Which force field and charge model should I use for my 1,3,4-oxadiazole ligand?
For ligand preparation (energy minimization and charge calculation) prior to docking, the GAFF2 (General Amber Force Field) is a robust and widely used choice for drug-like molecules.[6] For assigning partial atomic charges, the AM1-BCC method is recommended as it balances computational speed with quantum mechanical accuracy, providing a superior representation of the molecule's electrostatic potential compared to simpler methods.[6]
Q2: How do I handle tautomers or different protonation states for my ligand?
This is a critical step. The biological activity of a compound can be dictated by a specific, and sometimes minor, tautomeric or protonated species.
-
Enumeration: Use software (e.g., LigPrep from Schrödinger, OpenEye's QUACPAC) to generate all chemically reasonable tautomers and protonation states at a defined physiological pH (e.g., 7.4 ± 0.5).
-
Dock All Relevant Forms: Dock all generated, low-energy states of the ligand. The form that produces the best docking score and a chemically sensible binding pose is likely the most relevant one for binding. Do not assume the lowest-energy tautomer in solution is the one that binds to the protein.
Q3: What are the key interactions to look for with a 1,3,4-oxadiazole core?
Based on published studies, you should specifically analyze your docking poses for the following interactions, which validate a plausible binding mode:
| Interaction Type | Involving Oxadiazole Moiety | Common Protein Residue Partners | Reference |
| Hydrogen Bonding | Nitrogen atoms (N3, N4) | Met, Gln, Thr, Ser, Asp, Lys | [3][4][8] |
| π-π Stacking | The aromatic oxadiazole ring | Phe, Tyr, Trp, His | [4][9] |
| Hydrophobic Interactions | Substituents on the ring | Val, Leu, Ile, Ala | [5][10] |
Q4: How can I validate my docking protocol before screening a large library?
A protocol is only trustworthy if it is validated. The gold standard is to reproduce an existing crystal structure.
-
Obtain a Crystal Structure: Find a protein-ligand complex from the PDB where the ligand is similar to your compound series.
-
Prepare the Receptor: Remove the original ligand and water molecules. Prepare the protein as you would for a normal docking run.
-
Re-Dock the Native Ligand: Dock the extracted co-crystallized ligand back into the prepared protein using your intended protocol.
-
Calculate RMSD: Superimpose the top-scoring docked pose with the original crystal structure pose. Calculate the Root Mean Square Deviation (RMSD) for the heavy atoms of the ligand.
-
Validation Criteria: An RMSD value < 2.0 Å indicates that your docking protocol and parameters are successful at reproducing the experimentally observed binding mode.
Part 3: Key Protocols & Methodologies
Protocol 1: Step-by-Step Ligand Preparation for 1,3,4-Oxadiazoles
This protocol ensures a chemically correct, low-energy 3D conformation for docking.
-
Sketch 2D Structure: Draw the 1,3,4-oxadiazole derivative in a 2D chemical sketcher.
-
Convert to 3D: Convert the 2D structure to an initial 3D conformation.
-
Generate Tautomers/Protonation States: Use a tool to generate all likely species at physiological pH (7.4).
-
Assign High-Quality Charges: For each generated species, calculate partial atomic charges using the AM1-BCC charge model.
-
Energy Minimization: Perform a thorough energy minimization on each species using the GAFF2 force field until a convergence criterion is met (e.g., energy gradient < 0.05 kcal/mol·Å).[5]
-
Save for Docking: Save the final, low-energy 3D structures in a format compatible with your docking software (e.g., .mol2 or .pdbqt).[3][5]
Caption: Decision workflow for preparing 1,3,4-oxadiazole ligands.
Protocol 2: A Self-Validating Docking Workflow
This workflow incorporates the crucial validation step.
-
Select Target & PDB Structure: Choose a protein target with a relevant co-crystallized ligand (PDB ID).
-
Separate Components: Split the PDB file into three parts: Protein, Native Ligand, and Water/Cofactors. Discard the water and cofactors.
-
Prepare Receptor: Add hydrogens, assign protonation states to residues, and assign charges.
-
Prepare Native Ligand: Prepare the co-crystallized ligand using Protocol 1.
-
Define Binding Site: Define the grid box for docking based on the coordinates of the native ligand.
-
Re-Dock Native Ligand (Validation): Perform a docking run with the prepared native ligand.
-
Calculate RMSD: If the RMSD between the docked pose and the crystal pose is < 2.0 Å, the protocol is validated. If not, return to steps 3-5 and adjust parameters (e.g., grid size, residue protonation) until the condition is met.
-
Dock New Ligands: Once validated, use the exact same protocol and receptor preparation to dock your new 1,3,4-oxadiazole series.
-
Analyze Results: Analyze the scores and poses of your new ligands, confident that the underlying protocol is sound.
References
-
Karimi, M., et al. (2020). Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds. Research in Pharmaceutical Sciences, 15(5), 469. Available at: [Link]
-
Ghatole, M., et al. (2013). Design and Molecular Docking Studies of Some 1,3,4-Oxadiazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 23(1), 285-289. Available at: [Link]
-
Larasati, Y., et al. (2016). Docking and molecular dynamic simulations: study of 1, 3, 4-oxadiazole- chalcone hybrid derivatives to search new active anticancer agents. Pharmaceutical Sciences and Research, 3(3), 123. Available at: [Link]
-
Kadhim, A., et al. (2023). Preparation, and Molecular Docking Study of Some New Tris- Hetero Cyclic Compounds( Pyridyl, 1, 3, 4-Oxadiazole and 1,3-Oxazepine) Derived from Isoniazid. Journal of University of Anbar for Pure Science, 14(1). Available at: [Link]
-
Al-Ghanimi, A., et al. (2023). Design, Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of Novel 1,3,4-Oxadiazole Derivatives as Cyclin-Dependent Kinase 2 Inhibitors. Al Mustansiriyah Journal of Pharmaceutical Sciences, 23(4), 1-15. Available at: [Link]
-
Das, A., et al. (2024). Identification of 1,3,4-oxadiazoles as tubulin-targeted anticancer agents: a combined field-based 3D-QSAR, pharmacophore model-based virtual screening, molecular docking, molecular dynamics simulation, and density functional theory calculation approach. Journal of Biomolecular Structure & Dynamics, 42(19), 10323-10341. Available at: [Link]
-
Jangra, S., et al. (2020). Molecular docking studies of 1, 3, 4 oxadiazoles Derivatives as anti-convulsive agents. World Journal of Advanced Research and Reviews, 8(1), 151-179. Available at: [Link]
-
Zribi, Z., et al. (2022). Synthesis, characterization, molecular docking, and anticancer activities of new 1,3,4-oxadiazole-5-fluorocytosine hybrid derivatives. Molecules, 27(19), 6296. Available at: [Link]
-
Alam, M., et al. (2020). Synthesis of New 1, 3, 4-Oxadiazole-Incorporated 1, 2, 3-Triazole Moieties as Potential Anticancer Agents Targeting Thymidylate Synthase and Their Docking Studies. Molecules, 25(22), 5340. Available at: [Link]
-
Oliveira, V., et al. (2024). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Pharmaceuticals, 17(5), 589. Available at: [Link]
-
Al-Ghanimi, A., et al. (2023). Design, Molecular Docking Study, Synthesis and Cytotoxicity Evaluation of New 1,3,4-Oxadiazole Derivatives. ResearchGate. Available at: [Link]
-
Khan, I., et al. (2018). Molecular Docking, Computational, and Antithrombotic Studies of Novel 1,3,4-Oxadiazole Derivatives. Molecules, 23(11), 2977. Available at: [Link]
-
Goud, B., et al. (2022). Design, synthesis, computational molecular docking studies of novel heterocyclics bearing 1,2,4–triazole, 1,3,4–oxadiazole conjugates as potent antibacterial and antitubercular agents. Journal of Biomolecular Structure and Dynamics, 40(1), 1-19. Available at: [Link]
-
Świątek, P., et al. (2021). Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. Molecules, 26(23), 7167. Available at: [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thaiscience.info [thaiscience.info]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. mdpi.com [mdpi.com]
- 7. Identification of 1,3,4-oxadiazoles as tubulin-targeted anticancer agents: a combined field-based 3D-QSAR, pharmacophore model-based virtual screening, molecular docking, molecular dynamics simulation, and density functional theory calculation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing the Biological Activity of 1,3,4-Oxadiazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3,4-oxadiazole derivatives. This guide is designed to provide practical, field-proven insights to troubleshoot common experimental hurdles and answer frequently asked questions. Our focus is on explaining the causality behind experimental choices to empower you to enhance the efficacy and reproducibility of your results.
Section 1: Synthesis & Characterization - Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis and structural verification of 1,3,4-oxadiazole compounds.
Question: My 1,3,4-oxadiazole synthesis resulted in a very low yield or failed completely. What are the likely causes and how can I fix it?
Answer: Low or no yield is a frequent challenge, often stemming from the choice of cyclization/dehydration agent, reaction conditions, or the nature of the starting materials. The 1,3,4-oxadiazole ring is typically formed via the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of N-acylhydrazones.[1][2]
Troubleshooting Steps:
-
Evaluate Your Dehydrating Agent: The choice of reagent is critical.
-
Harsh Reagents (POCl₃, P₂O₅, SOCl₂): These are effective but can lead to degradation, especially with sensitive functional groups on your precursors. If you suspect degradation (indicated by a complex mixture of byproducts on TLC), consider switching to a milder reagent.
-
Milder Reagents (Burgess Reagent, Carbodiimides): Reagents like the Burgess reagent can facilitate cyclodehydration under much milder conditions, preserving sensitive moieties.[3] Microwave-assisted synthesis with these reagents can also significantly improve yields and reduce reaction times.[3]
-
One-Pot Approaches: Consider a one-pot synthesis from a carboxylic acid and an acylhydrazine using a coupling agent like HATU or CDI followed by a dehydrating agent like Ph₃P/CBr₄.[2][4] This minimizes the handling of intermediates.
-
-
Check Starting Material Purity: Ensure your starting acylhydrazides or hydrazones are pure and dry. Impurities can interfere with the reaction, and residual water can quench dehydrating agents.
-
Optimize Reaction Conditions:
-
Temperature: While many protocols use reflux, some reactions benefit from lower temperatures over a longer period to minimize side product formation. Conversely, if no reaction is occurring, a gradual increase in temperature or a switch to microwave irradiation may be necessary.[1][2]
-
Solvent: Ensure your solvent is anhydrous. Aprotic solvents like DMF, DMSO, or toluene are common choices.[4]
-
-
Consider an Alternative Route: If cyclodehydration is failing, oxidative cyclization of an acylhydrazone precursor is an excellent alternative. Reagents like iodine, ceric ammonium nitrate (CAN), or trichloroisocyanuric acid (TCCA) can efficiently catalyze this transformation.[2][5]
Question: I'm having difficulty purifying my 2,5-disubstituted 1,3,4-oxadiazole product. It seems to co-elute with starting materials or byproducts.
Answer: Purification challenges often arise from similar polarities between the product and unreacted starting materials or side products.
Troubleshooting Steps:
-
Optimize Column Chromatography:
-
Solvent System: Systematically screen different solvent systems for thin-layer chromatography (TLC) to find one that provides maximum separation (ΔRf > 0.2). A combination of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate or acetone) is a good starting point. Adding a small percentage of a third solvent (e.g., methanol or dichloromethane) can sometimes fine-tune the separation.
-
Gradient Elution: Use a shallow gradient during column chromatography rather than an isocratic elution. Start with a low polarity and gradually increase it to better resolve closely-eluting spots.
-
-
Recrystallization: 1,3,4-oxadiazoles are often crystalline solids.[6] If your crude product is reasonably pure (>80-85%), recrystallization is a highly effective method for obtaining analytically pure material. Screen various solvents (e.g., ethanol, methanol, ethyl acetate, or mixtures with water) to find a system where your compound is soluble when hot but sparingly soluble when cold.
-
Acid-Base Extraction: If your product has basic or acidic functional groups that are absent in the impurities (or vice-versa), an aqueous acid-base workup can be used to selectively extract either the product or the impurities into the aqueous layer before chromatography.
Question: My spectroscopic data (NMR, IR, MS) is ambiguous. How can I confirm the formation of the 1,3,4-oxadiazole ring?
Answer: Successful formation of the 1,3,4-oxadiazole ring results in a distinct spectroscopic signature. The absence of precursor signals and the appearance of new, characteristic signals are key confirmations.
| Technique | Expected Observation for 1,3,4-Oxadiazole Formation | Common Pitfall / What to Look For |
| ¹H NMR | Disappearance of the broad -NH-NH- protons from the diacylhydrazine precursor. | The -NH signals of the precursor can be very broad and sometimes exchange with D₂O. Their absence is a strong indicator of cyclization. |
| ¹³C NMR | Appearance of two characteristic downfield signals for the C2 and C5 carbons of the oxadiazole ring, typically in the 163-168 ppm range.[7] | This is one of the most definitive confirmations. The absence of a carbonyl signal (C=O) from the precursor hydrazide (often >170 ppm) is equally important. |
| FT-IR | Appearance of characteristic bands for C=N stretching (~1610-1550 cm⁻¹) and C-O-C stretching (~1250-1050 cm⁻¹).[7][8] Disappearance of N-H stretching bands from the precursor. | The IR spectrum provides strong evidence for the new heterocyclic framework. Ensure the N-H bands (~3300-3100 cm⁻¹) from the hydrazide are gone. |
| Mass Spec (MS) | The molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the calculated molecular weight of the cyclized oxadiazole product, not the diacylhydrazine precursor (which differs by 18 amu, the mass of H₂O). | This confirms that the dehydration/cyclization event has occurred. Look for fragmentation patterns consistent with the oxadiazole ring.[8] |
Section 2: Biological Activity Screening - Troubleshooting Guide
This section focuses on issues that arise when evaluating the biological effects of your synthesized compounds.
Question: My 1,3,4-oxadiazole derivative shows poor solubility in aqueous buffers for my biological assay, leading to inconsistent results.
Answer: Poor aqueous solubility is a common hurdle for heterocyclic compounds and a major cause of non-reproducible data.[9] The planar, aromatic nature of the oxadiazole core contributes to its lipophilicity.[10]
Troubleshooting Steps:
-
Co-Solvent Usage: The most common approach is to prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO or ethanol and then dilute it into the final assay medium.
-
Best Practice: The final concentration of the organic solvent in the assay should be kept to a minimum (typically <0.5% v/v for DMSO) to avoid solvent-induced artifacts. Always run a "vehicle control" with the same final concentration of the solvent to ensure it has no effect on its own.
-
-
Solubilizing Excipients: If a co-solvent is insufficient or inappropriate, consider using solubilizing agents like cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 80) at low concentrations.
-
Structural Modification (Long-Term Strategy): For future synthesis iterations, consider adding polar or ionizable functional groups to the periphery of the molecule (e.g., amines, carboxylic acids, morpholine rings) to enhance aqueous solubility.[11]
-
Measure Solubility: Before extensive biological testing, experimentally determine the kinetic solubility of your key compounds in the assay buffer. This provides a clear upper limit for the concentrations you can reliably test.
Question: I suspect my compound is degrading under the physiological conditions (pH 7.4, 37°C) of my multi-day cell culture assay. How can I check for this?
Answer: While the 1,3,4-oxadiazole ring itself is generally stable, certain substituents can make it susceptible to hydrolysis or other degradation pathways.[4]
Troubleshooting Steps:
-
Incubation Stability Assay:
-
Protocol: Incubate your compound in the complete cell culture medium (or assay buffer) at 37°C.
-
Analysis: At various time points (e.g., 0, 4, 24, 48 hours), take an aliquot, quench any enzymatic activity by adding an excess of cold acetonitrile, centrifuge to precipitate proteins, and analyze the supernatant by HPLC or LC-MS.
-
Interpretation: A decrease in the peak area of the parent compound over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.
-
-
Control for Chemical vs. Enzymatic Degradation: Run the stability assay in parallel using a simple phosphate-buffered saline (PBS) solution and the full culture medium. If degradation occurs only in the medium, it may be due to enzymatic activity (e.g., from serum components). If it occurs in both, it is likely chemical hydrolysis.
Section 3: Frequently Asked Questions (FAQs)
Q1: How do I choose the best synthetic route for my target 1,3,4-oxadiazole?
The optimal route depends on the availability of starting materials and the nature of the substituents at the C2 and C5 positions. A decision workflow can help:
-
For symmetrical 2,5-disubstituted oxadiazoles , starting from a single carboxylic acid or aldehyde is most efficient.[2]
-
For asymmetrical derivatives , the most common and flexible methods involve coupling a substituted acylhydrazide with a different carboxylic acid (followed by dehydration) or an aldehyde (followed by oxidative cyclization).[2][4]
Q2: What are the key structure-activity relationships (SAR) for enhancing the anticancer activity of 1,3,4-oxadiazole derivatives?
While SAR is target-specific, some general trends have emerged from extensive research:[12]
-
Aromatic/Heterocyclic Substituents: The nature of the groups at the C2 and C5 positions is paramount. Bulky, electron-withdrawing, or specific heterocyclic rings (e.g., quinoline, benzothiazole) are often found in potent anticancer agents.[13][14]
-
Linker Group: The type and length of any linker connecting the oxadiazole core to other pharmacophores can significantly impact activity by optimizing the orientation of the molecule within a target's binding site.
-
Flexibility vs. Rigidity: Introducing some conformational flexibility can be beneficial for binding, but a completely rigid structure may offer higher selectivity.
-
Lipophilicity: The overall lipophilicity (logP) of the molecule influences its ability to cross cell membranes. This must be balanced with aqueous solubility for effective drug action.[10]
Q3: What are the common mechanisms of action for anticancer 1,3,4-oxadiazole derivatives?
1,3,4-oxadiazoles are considered "privileged scaffolds" because they can be decorated to interact with a wide variety of biological targets.[4] Common mechanisms include:
-
Enzyme Inhibition: They are potent inhibitors of various enzymes crucial for cancer cell proliferation, such as histone deacetylases (HDACs), topoisomerases, telomerase, and various kinases.[12][13]
-
Apoptosis Induction: Many derivatives induce programmed cell death (apoptosis) by disrupting the mitochondrial membrane potential and activating caspases.[14][15]
-
Cell Cycle Arrest: Compounds can halt the cell cycle at specific checkpoints (e.g., G0/G1 or G2/M phase), preventing cancer cells from dividing.[14][16]
-
Tubulin Polymerization Inhibition: Some derivatives act as mitostatic agents by binding to tubulin and disrupting microtubule dynamics, similar to established drugs like colchicine.[12][15]
Section 4: Key Experimental Protocols
Protocol 1: General Synthesis of a 2,5-Disubstituted-1,3,4-oxadiazole via Oxidative Cyclization of an Acylhydrazone
This protocol is adapted from methodologies that utilize iodine as a mild and efficient oxidizing agent.[5]
Step 1: Synthesis of the N-Acylhydrazone Intermediate
-
Dissolve the acylhydrazide (1.0 eq) in a minimal amount of ethanol or methanol.
-
Add the corresponding aldehyde (1.0-1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature for 2-4 hours or until TLC indicates the consumption of the starting materials.
-
The resulting N-acylhydrazone often precipitates from the solution. Collect the solid by filtration, wash with cold solvent, and dry under vacuum. Use this intermediate in the next step without further purification.
Step 2: Oxidative Cyclization to the 1,3,4-Oxadiazole
-
Suspend the N-acylhydrazone (1.0 eq) in a suitable solvent such as ethanol.
-
Add potassium carbonate (K₂CO₃, 2.0 eq) followed by iodine (I₂, 1.1-1.5 eq).
-
Reflux the reaction mixture for 4-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a cold aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine. The color of the solution will turn from brown to colorless.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final 2,5-disubstituted-1,3,4-oxadiazole.
-
Validation: Confirm the structure using ¹H NMR, ¹³C NMR, IR, and MS analysis as detailed in the troubleshooting section.
Protocol 2: Standard MTT Assay for In Vitro Cytotoxicity Screening
This protocol is a standard colorimetric assay to assess the effect of compounds on cancer cell viability.[15][17]
-
Cell Seeding:
-
Seed cancer cells (e.g., HeLa, A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[15]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of your 1,3,4-oxadiazole derivatives from a DMSO stock.
-
Add 100 µL of medium containing the desired final concentration of the compound to each well. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include appropriate controls: "untreated cells" (medium only) and "vehicle control" (medium with DMSO).
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate the plate for another 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO or another suitable solubilizing solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100
-
-
Plot the % Viability against the compound concentration (on a log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Section 5: References
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). MDPI. [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews. [Link]
-
Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024). AIMS Press. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]
-
Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. (2018). Indo American Journal of Pharmaceutical Sciences. [Link]
-
Review of Synthesis of 1,3,4-Oxadiazole Derivatives. (2014). Taylor & Francis Online. [Link]
-
An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (2023). MDPI. [Link]
-
Review of Synthesis of 1,3,4-Oxadiazole Derivatives. (2014). Synthetic Communications. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2023). ACS Omega. [Link]
-
Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. (2016). National Institutes of Health. [Link]
-
A Review on 1, 3, 4-Oxadiazole Its Chemical Synthesis and Pharmacological Properties. (2021). European Chemical Bulletin. [Link]
-
1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. (2020). Wiley Online Library. [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). MDPI. [Link]
-
Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. (2021). National Institutes of Health. [Link]
-
Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. (2024). JournalsPub. [Link]
-
Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. (2021). PubMed. [Link]
-
Synthesis and nonlinear optical characterization of new 1,3,4-oxadiazoles. (2012). Indian Academy of Sciences. [Link]
-
Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (2022). National Institutes of Health. [Link]
-
Synthesis and antiproliferative assay of 1,3,4-oxadiazole and 1,2,4-triazole derivatives in cancer cells. (2013). Drug Discoveries & Therapeutics. [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2016). National Institutes of Health. [Link]
-
An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (2023). MDPI. [Link]
-
One pot synthesis of 1,3,4-oxadiazoles by Lewis acid catalyst and their study of 2D-QSAR, antimicrobial. (2023). NIScPR. [Link]
-
A Comprehensive Review on 1,3,4-oxadiazole Derivatives. (2019). Asian Journal of Pharmaceutical and Clinical Research. [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives. (2022). National Institutes of Health. [Link]
-
The physical properties of 1,3,4-oxadiazole. (n.d.). ResearchGate. [Link]
-
Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2023). Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews. [Link]
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Addressing off-target effects of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
Welcome to the technical support center for 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions. Our goal is to empower you with the knowledge to anticipate, identify, and resolve experimental challenges, ensuring the integrity and reproducibility of your results.
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Compounds bearing this heterocyclic ring are known to interact with a variety of biological targets such as enzymes, growth factors, and kinases, contributing to their therapeutic potential.[1][4] Specifically, derivatives of 5-substituted-1,3,4-oxadiazol-2-amine have demonstrated notable anticancer activity across numerous cell lines.[5]
However, like many small molecule inhibitors, achieving target specificity can be a significant challenge. Off-target effects, where a compound interacts with unintended proteins, can lead to misinterpretation of data and unforeseen cytotoxicity.[6][7] This guide will provide you with the tools to navigate these complexities and confidently assess the activity of this compound in your experimental systems.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: I am not observing the expected biological effect of the compound in my cellular assay.
Several factors could contribute to a lack of activity. A systematic approach to troubleshooting is crucial.
Question 1.1: How can I be sure my compound is stable and soluble in my assay conditions?
-
Compound Integrity: Always source your compounds from a reputable supplier and obtain a certificate of analysis confirming purity (e.g., via HPLC or NMR).[8] Improper storage, such as exposure to light, moisture, or repeated freeze-thaw cycles, can lead to degradation.[8] It is best practice to aliquot stock solutions for single use.[8]
-
Solubility: Poor aqueous solubility is a frequent cause of inactivity for small molecule inhibitors.[8] If the compound precipitates, its effective concentration will be significantly lower than intended.[8]
-
Protocol for Solubility Check:
-
Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM).[8]
-
Add the appropriate volume of the stock solution to your assay buffer (e.g., cell culture medium) to achieve the highest desired final concentration.
-
Vortex gently.
-
Incubate under your experimental conditions (e.g., 37°C, 5% CO2) for 1-2 hours.[8]
-
Visually inspect for any precipitation against a dark background.[8]
-
-
Solvent Concentration: Ensure the final DMSO concentration is well-tolerated by your cells, typically below 0.5%.[8]
-
Question 1.2: How can I confirm that the compound is engaging its intended target in my cells?
Directly measuring target engagement is a critical step.[8]
-
Western Blotting: If your compound is expected to inhibit a kinase, you can perform a western blot to assess the phosphorylation status of a known downstream substrate. A decrease in phosphorylation would indicate target engagement.[8]
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique to confirm direct binding of a compound to its target protein within intact cells.[9][10][11][12] This method relies on the principle that ligand binding stabilizes a protein against thermal denaturation.[9][11][13]
-
Simplified CETSA Workflow:
-
Treat cells with your compound or a vehicle control.[9]
-
Heat the cells to a range of temperatures to induce protein denaturation and precipitation.[9][11]
-
Lyse the cells and separate the soluble protein fraction from the precipitated aggregates.[9][11]
-
Quantify the amount of soluble target protein at each temperature using methods like Western blot or mass spectrometry.[10][11]
-
A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.[13]
-
Caption: A flowchart illustrating the key steps of a Cellular Thermal Shift Assay (CETSA).
-
Issue 2: My compound shows the desired effect, but I suspect it might be due to off-target activity.
Off-target effects are a common concern with small molecule inhibitors and can lead to misinterpretation of results.[6]
Question 2.1: What are the initial steps to investigate potential off-target effects?
-
Use a Negative Control: A close chemical analog of your compound that is inactive against the intended target is an excellent tool.[6] If this analog produces the same phenotype, it strongly suggests an off-target effect.
-
Vary the Compound Structure: Test other compounds with different chemical scaffolds that are known to inhibit the same target. If these compounds produce the same phenotype, it strengthens the evidence for on-target activity.
Question 2.2: How can I systematically identify the off-targets of my compound?
-
Kinase Profiling: Since many 1,3,4-oxadiazole derivatives have been shown to interact with kinases, performing a broad kinase screen is a valuable step.[1][4] This can be done by screening your compound against a large panel of recombinant kinases to identify any unintended inhibitory activity.[14][15]
-
Chemical Proteomics: Techniques like quantitative chemical proteomics can provide a comprehensive view of the proteins that your compound interacts with in a cellular context.[16]
Question 2.3: How can I validate that a specific off-target is responsible for the observed phenotype?
-
Genetic Knockdown/Knockout: Use techniques like shRNA or CRISPR to reduce or eliminate the expression of the suspected off-target protein.[17] If the phenotype observed with your compound is diminished or absent in the knockdown/knockout cells, it provides strong evidence that the off-target is responsible.
-
Control for shRNA experiments: It is crucial to include proper controls, such as a non-targeting or scrambled shRNA, to ensure that the observed effects are not due to the shRNA machinery itself.[17][18][19]
Caption: Workflow for validating off-target effects using shRNA.
-
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of the 1,3,4-oxadiazole scaffold?
The 1,3,4-oxadiazole ring is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including:
Q2: What are some common off-target families for kinase inhibitors?
Due to the conserved nature of the ATP-binding pocket, kinase inhibitors often exhibit polypharmacology, inhibiting multiple kinases.[21] It is not uncommon for a kinase inhibitor to have off-targets both within and outside the kinase family.[7][16]
Q3: What concentration of this compound should I use in my experiments?
The optimal concentration is highly dependent on the specific cell type and assay. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) in your system. As a general guideline for small molecule inhibitors, in vitro potency is typically in the range of <100 nM (IC50 or Ki), while cell-based potency is often <1-10 µM.[22] Using concentrations significantly higher than 10 µM may increase the likelihood of off-target effects.[22]
| Parameter | Recommended Range | Rationale |
| In Vitro Potency (IC50/Ki) | < 100 nM | Indicates high affinity for the target. |
| Cell-Based Potency (EC50) | < 1-10 µM | Accounts for cell permeability and other cellular factors. |
| Maximum Concentration | < 10 µM | Minimizes the risk of non-specific and off-target effects. |
Q4: Are there any known liabilities associated with the 1,3,4-oxadiazole scaffold?
While generally considered a stable and versatile scaffold, researchers should be aware of potential pan-assay interference compounds (PAINS) liabilities. It is always advisable to consult literature and databases for any known issues with closely related analogs.
References
- Benchchem. Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
- Benchchem. Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors.
- Martinez Molina D, Jafari R, Ignatushchenko M, et al. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Robles AJ, Armstrong Z, et al. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- Grokipedia. Cellular thermal shift assay.
- Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development.
- Ryding, S. Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- Martinez Molina D, Nordlund P. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
- NIH. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown.
- Klaeger S, Gohlke B, Scott M, et al. Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications.
- CarnaBio USA, Inc. Recommendations for off-target profiling.
- OriGene Technologies Inc. shRNA Control Vectors - Scramble and Positive Controls.
- Horizon Discovery. Effective controls for RNA interference (RNAi) experiments using siRNA.
- Reddit. Scrambled siRNA : r/labrats.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- ResearchGate. In shRNA, can I use a scramble control plasmid with a different promoter than the one driving shRNA expression of my target?.
- Oxford Academic. Encountering unpredicted off-target effects of pharmacological inhibitors.
- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors.
- Polothi R, et al. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central.
- Ahsan MJ, et al. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. NIH.
- Klaeger S, Heinzlmeir S, Wilhelm M, et al. The target landscape of clinical kinase drugs. PMC - NIH.
- Cayman Chemical. Small Molecule Inhibitors Selection Guide.
- Biological Characterization of One Oxadiazole Derivative (5(4‐Hydroxyphenyl)‐2‐(N‐Phenyl Amino)‐1,3,4‐Oxadiazole): In Vitro, In Silico, and Network Pharmacological Approaches.
- 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review.
- Phenomenex. Troubleshooting Guide.
- Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. NIH.
- PubChem. This compound.
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.
- Review article on 1, 3, 4-Oxadiazole derivaties and it's Pharmacological activities.
- Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)
- Singh N, et al. Synthesis of 1,3,4-oxadiazoles derivatives with antidepressant activity and their binding to the 5-HT1A receptor. PubMed Central.
Sources
- 1. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing the 1,3,4-Oxadiazole Scaffold for Superior ADME Properties
Welcome to the technical support center dedicated to the strategic modification of the 1,3,4-oxadiazole scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this privileged heterocycle. Here, we move beyond simple protocols to provide in-depth, experience-driven insights into overcoming the common ADME (Absorption, Distribution, Metabolism, and Excretion) challenges associated with this scaffold. Our focus is on the "why" behind experimental choices, enabling you to troubleshoot effectively and accelerate your discovery programs.
The 1,3,4-oxadiazole ring is a highly valued scaffold in medicinal chemistry due to its metabolic stability and ability to act as a bioisosteric replacement for amide and ester functionalities, which are often prone to hydrolysis.[1][2][3] However, unlocking its full therapeutic potential frequently requires fine-tuning its structure to achieve a favorable ADME profile. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you might encounter in the lab.
FAQs and Troubleshooting Guides
Section 1: Solubility Enhancement
Poor aqueous solubility is a frequent hurdle for aromatic heterocycles. The planarity of the 1,3,4-oxadiazole ring, especially when flanked by aryl substituents, can lead to high crystal lattice energy and low solubility, hampering oral absorption.[4][5]
Question 1: My 2,5-diaryl-1,3,4-oxadiazole lead compound exhibits potent activity but has very poor aqueous solubility (<1 µg/mL). What are the primary modification strategies to address this?
Answer: This is a classic challenge. The key is to disrupt the planarity and introduce functionalities that can interact favorably with water without compromising the pharmacophore.
Expertise & Experience: Simply adding polar groups can sometimes be a double-edged sword, potentially introducing new metabolic liabilities or unfavorable interactions with the target. A more nuanced approach involves considering the vector of the modification relative to the key binding interactions.
Recommended Strategies:
-
Introduce Polar, Non-Ionizable Groups: The addition of small, polar groups can significantly improve solubility.
-
Utilize Ionizable Groups Judiciously: Introducing a basic or acidic center can dramatically increase solubility at physiological pH.
-
Causality: Ionized molecules are generally much more soluble in aqueous media.
-
Examples: A distal basic amine (e.g., piperidine, morpholine) or a carboxylic acid. Be mindful that this will alter the overall pKa of your compound and may impact cell permeability.
-
-
Break Planarity: Disrupting the flat nature of a molecule can lower its melting point and improve solubility by reducing crystal lattice energy.
-
Causality: Non-planar molecules pack less efficiently in a solid state.
-
Examples: Introduce a sp³-hybridized carbon linker (e.g., -CH₂-) between the oxadiazole and an aryl ring, or use non-coplanar ring systems.
-
Troubleshooting: Solubility modifications are killing my potency! How do I find the right balance?
This is a common issue in structure-activity relationship (SAR) studies. The key is to perform multi-parameter optimization.
Self-Validating Protocol: Solubility vs. Activity Mapping
-
Establish a Baseline: Use your initial, poorly soluble lead compound as the reference.
-
Systematic Modification: Synthesize a small, focused library of analogs based on the strategies above. For each modification, try to keep the core pharmacophore untouched.
-
Tiered ADME Assessment:
-
Tier 1 (High-Throughput): Start with a kinetic solubility assay (e.g., turbidimetric solubility) to quickly rank your new compounds.
-
Tier 2 (Medium-Throughput): For promising candidates from Tier 1, perform a more accurate thermodynamic solubility assay.
-
-
Concurrent Activity Assay: Test all new analogs in your primary biological assay.
-
Data Visualization: Plot solubility against potency (e.g., pIC₅₀). This visual map will help you identify compounds that occupy the desired "sweet spot" of high potency and improved solubility.
Data Presentation: Example SAR Table
| Compound | Modification | R¹ Group | R² Group | Kinetic Solubility (µM) | pIC₅₀ |
| Lead-1 | - | 4-Cl-Ph | Ph | < 0.5 | 8.2 |
| Analog-1a | Polar Group | 4-Cl-Ph | 4-CH₂OH-Ph | 15 | 8.1 |
| Analog-1b | Ionizable Group | 4-Cl-Ph | 4-COOH-Ph | > 200 | 6.5 |
| Analog-1c | Break Planarity | 4-Cl-Ph | Benzyl | 5 | 7.9 |
This data illustrates that while the carboxylic acid (Analog-1b) dramatically improved solubility, it came at a significant cost to potency. The hydroxymethyl group (Analog-1a) provided a meaningful boost in solubility while retaining potency.
Section 2: Metabolic Stability
The 1,3,4-oxadiazole ring itself is generally considered to be metabolically robust.[3] However, the substituents attached to it are often the sites of metabolic attack by cytochrome P450 (CYP) enzymes.
Question 2: My 1,3,4-oxadiazole compound shows high clearance in human liver microsome (HLM) stability assays. How do I identify and block the site of metabolism?
Answer: The first step is to pinpoint the "soft spot" on your molecule that is being metabolized. This is typically an electron-rich or sterically accessible position.
Expertise & Experience: Common sites of metabolism on substituted aromatics include benzylic positions, electron-rich (hetero)aromatic rings, and terminal alkyl groups. The goal is to make this position less attractive to metabolic enzymes.
Workflow for Identifying and Addressing Metabolic Liabilities
Caption: Workflow for improving metabolic stability.
Detailed Protocol: Metabolite Identification and Blocking
-
Incubation: Incubate your compound with human liver microsomes (or hepatocytes for a more complete picture including Phase II metabolism) and NADPH (as a cofactor for CYP enzymes).[6][7]
-
Analysis: Analyze the reaction mixture at different time points using high-resolution LC-MS/MS.
-
Identification: Look for new peaks corresponding to metabolites. The mass shift will indicate the type of metabolic transformation (e.g., a +16 Da shift indicates hydroxylation).
-
Structural Elucidation: Use MS/MS fragmentation to pinpoint the exact location of the modification.
-
Strategic Blocking: Once the "soft spot" is identified, synthesize analogs where that position is blocked.
-
Fluorine Substitution: Replacing a hydrogen atom with a fluorine atom at the site of hydroxylation is a classic strategy. The high bond energy of the C-F bond makes it resistant to cleavage by CYP enzymes.
-
Deuteration: Replacing C-H bonds with C-D bonds (kinetic isotope effect) can slow down metabolism, although this is often a less permanent solution.
-
Steric Hindrance: Introduce a bulkier group near the metabolic site to physically block the enzyme's access.
-
Section 3: Permeability and Efflux
For oral drugs, permeability across the intestinal wall is critical. For CNS-targeted drugs, crossing the blood-brain barrier (BBB) is essential. The physicochemical properties of your 1,3,4-oxadiazole derivative will govern its permeability.
Question 3: My compound has good solubility and stability, but shows low permeability in a Caco-2 assay and is a suspected P-glycoprotein (P-gp) efflux transporter substrate. What can I do?
Answer: Low permeability and high efflux are often linked. P-gp is a key efflux transporter that pumps drugs out of cells, limiting their absorption. The goal is to design molecules that are poor substrates for P-gp.
Expertise & Experience: P-gp tends to recognize and transport molecules that are amphipathic, have hydrogen bond acceptors, and a certain degree of lipophilicity. Reducing the hydrogen bond donor/acceptor count and modulating lipophilicity can help.
Strategies to Mitigate P-gp Efflux:
-
Reduce Hydrogen Bond Acceptors (HBA): The two nitrogen atoms in the 1,3,4-oxadiazole ring are hydrogen bond acceptors. While the core is fixed, carefully consider the HBA count on your substituents.
-
Modulate Lipophilicity (logP/logD): While counterintuitive, both very high and very low lipophilicity can reduce P-gp efflux. There is often a "sweet spot" for P-gp substrates. Aiming for a cLogP between 1 and 3 is a common starting point.
-
Introduce Intramolecular Hydrogen Bonds: Design your molecule so that a key hydrogen bond donor and acceptor can form an intramolecular hydrogen bond. This effectively "masks" these features from interacting with the transporter, reducing the molecule's polarity and increasing its permeability.
Experimental Protocol: Caco-2 Bidirectional Permeability Assay
This assay is the gold standard for assessing permeability and identifying potential efflux transporter substrates in vitro.[6]
-
Cell Culture: Grow Caco-2 cells on a semi-permeable membrane in a transwell plate system for ~21 days until they form a differentiated, polarized monolayer.
-
Assay Setup:
-
A-to-B Transport: Add your compound to the apical (A, upper) chamber and measure its appearance in the basolateral (B, lower) chamber over time. This simulates absorption from the gut into the bloodstream.
-
B-to-A Transport: Add your compound to the basolateral chamber and measure its appearance in the apical chamber. This measures efflux.
-
-
Quantification: Use LC-MS/MS to quantify the concentration of your compound in the donor and receiver chambers at various time points.
-
Calculate Papp and Efflux Ratio:
-
The apparent permeability coefficient (Papp) is calculated for both directions.
-
Efflux Ratio (ER) = Papp(B-to-A) / Papp(A-to-B)
-
An ER > 2 is a strong indication that your compound is a substrate for an efflux transporter like P-gp.
-
Logical Relationship Diagram
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Validation & Comparative
A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Oxadiazoles
Introduction: The Strategic Role of the Oxadiazole Scaffold and Fluorine in Medicinal Chemistry
In the landscape of modern drug discovery, heterocyclic compounds are foundational scaffolds for developing novel therapeutic agents. Among these, the five-membered oxadiazole ring system has emerged as a "privileged structure" due to its remarkable versatility and broad spectrum of biological activities.[1][2][3][4] Oxadiazoles, existing as four isomers (1,2,4-, 1,3,4-, 1,2,3-, and 1,2,5-oxadiazole), are key components in numerous approved drugs, demonstrating their clinical significance in treating a wide array of diseases.[5][6][7] Their metabolic stability, ability to act as bioisosteres for amide and ester groups, and capacity to engage in hydrogen bonding make them highly attractive pharmacophores.[7][8]
The strategic incorporation of fluorine atoms into bioactive molecules represents one of the most powerful tools in medicinal chemistry.[9] Given fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—its introduction can profoundly modulate a compound's physicochemical and biological profile. Key benefits include:
-
Enhanced Metabolic Stability: The C-F bond is highly resistant to enzymatic cleavage, often blocking metabolic oxidation and prolonging the drug's half-life.
-
Increased Lipophilicity: Fluorination, particularly with groups like trifluoromethyl (-CF3), can significantly increase a molecule's lipophilicity, which can improve its ability to cross cellular membranes.[10]
-
Modulated Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, affecting ionization state and target interaction.
-
Improved Binding Affinity: Fluorine can form unique non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with enzyme active sites, leading to more potent inhibition.[9]
This guide provides a comprehensive comparison of the biological activities of fluorinated and non-fluorinated oxadiazole derivatives. By examining experimental data across antimicrobial, anticancer, and anti-inflammatory applications, we will elucidate the structure-activity relationships (SAR) that govern their efficacy and explore the causal logic behind the observed performance differences.
Diagram: Core Oxadiazole Scaffolds in Drug Design
The 1,3,4- and 1,2,4-isomers are the most extensively studied scaffolds for biological activity. Their structures allow for substitution at two key positions (R1 and R2), enabling fine-tuning of their pharmacological properties.
Caption: General structures of 1,3,4- and 1,2,4-oxadiazole isomers.
Comparative Analysis 1: Antimicrobial Activity
The rise of antimicrobial resistance is a critical global health threat, necessitating the discovery of new classes of antibiotics.[11] Oxadiazoles have been identified as a promising class of antibacterials, with some derivatives showing potent activity against drug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[12][13]
The introduction of fluorine and other electron-withdrawing groups has been a key strategy to enhance potency. For instance, studies have shown that trifluoromethyl groups on the phenyl ring of 1,2,4-oxadiazoles increase their anti-infective potential.[14] This is often attributed to improved cellular uptake and/or stronger interactions with bacterial targets, such as penicillin-binding proteins (PBPs), which are crucial for cell wall biosynthesis.[12][13]
Table 1: Comparison of Antibacterial Activity
| Compound Class/Derivative | Fluorination | Target Organism | Activity (MIC in µg/mL) | Key Finding | Reference |
| 5-(1H-Indol-5-yl)-3-(phenyl)-1,2,4-oxadiazole | No (Parent) | S. aureus | > 8 | Inactive | [13] |
| 5-(1H-Indol-5-yl)-3-(4-(4-trifluoromethyl phenoxy)phenyl)-1,2,4-oxadiazole | Yes (-CF3) | S. aureus | 2 | -CF3 group significantly enhances activity. | [12][13] |
| 5-Aryl-1,3,4-oxadiazole-2-thiol | No (Parent) | E. coli | >100 | Weak activity. | [11] |
| 5-(4-Fluorophenyl )-1,3,4-oxadiazole-2-thiol | Yes (-F) | E. coli | 0.48 | Fluorination leads to potent activity, stronger than ampicillin. | [11] |
| Pyridyl 1,3,4-Oxadiazole Derivative (6a ) | Yes (-CF3) | R. solanacearum | EC50 = 26.2 | Fluorinated derivative is significantly more potent than the commercial bactericide Thiodiazole copper (EC50 = 97.2). | [15] |
| Pyridyl 1,3,4-Oxadiazole Derivative (6q ) | Yes (-CF3) | X. oryzae pv. oryzae | EC50 = 7.2 | Fluorinated derivative is far superior to the commercial bactericide Bismerthiazol (EC50 = 57.2). | [15] |
Causality Behind Experimental Choices: The selection of MRSA as a target organism is driven by its clinical relevance as a serious antibiotic-resistant pathogen.[13] The use of standard screening strains like S. aureus ATCC 29213 allows for reproducible and comparable minimal inhibitory concentration (MIC) measurements across different studies.[13]
Comparative Analysis 2: Anticancer Activity
Oxadiazole derivatives exhibit a wide range of anticancer activities through various mechanisms, including the inhibition of crucial enzymes like telomerase and protein kinases.[6][10] Fluorination has proven to be a particularly effective strategy for boosting the cytotoxic potential of these compounds. The enhanced lipophilicity imparted by fluorine can facilitate passage through the cancer cell membrane, while its electronic effects can promote stronger binding to target enzymes.[10]
For example, a direct comparison of a fluorinated triazolo-thiadiazole (a related heterocycle) with its non-fluorinated parent showed that the fluorinated analog was significantly more active against several cancer cell lines.[5] Similarly, linking 1,2,4-oxadiazoles to the well-known fluorinated chemotherapy drug 5-fluorouracil has yielded hybrid compounds with very promising anticancer activity.[16]
Table 2: Comparison of Anticancer Activity (IC50 in µM)
| Compound Class/Derivative | Fluorination | Cell Line | IC50 (µM) | Key Finding | Reference |
| Fused Thiadiazole (35b ) | No (Parent) | MCF-7 (Breast) | 30.2 | Parent compound shows moderate activity. | [5] |
| Fluorinated Fused Thiadiazole (35a ) | Yes | MCF-7 (Breast) | 22.1 | Fluorination enhances cytotoxic activity. | [5] |
| Quinoline-1,3,4-oxadiazole (8 ) | No | HepG2 (Liver) | 1.2 | Highly potent non-fluorinated derivative. | [10] |
| 1,2,4-Oxadiazole linked 5-fluoro uracil (7a ) | Yes | MCF-7 (Breast) | 0.09 | Fluorinated hybrid shows exceptional potency. | [16] |
| 1,2,4-Oxadiazole linked 5-fluoro uracil (7c ) | Yes | A549 (Lung) | 0.15 | Potent activity against lung cancer cells. | [16] |
| 5-Fluorouracil (Standard Drug) | Yes | HepG2 (Liver) | 21.9 | A standard fluorinated anticancer drug for comparison. | [10] |
Comparative Analysis 3: Anti-inflammatory Activity
Chronic inflammation is a key factor in many diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment. Oxadiazoles have been investigated as novel anti-inflammatory agents, often designed to inhibit cyclooxygenase (COX) enzymes.[17][18] Many modern NSAIDs, such as flurbiprofen, are themselves fluorinated compounds.
Research has focused on creating hybrid molecules that combine the oxadiazole core with known anti-inflammatory pharmacophores like flurbiprofen.[19] While direct comparisons between a fluorinated oxadiazole and its exact non-fluorinated analog are less common in the provided literature, studies show that derivatives containing halogens (like fluorine or chlorine) often exhibit the highest activity. This suggests that the electronic and steric properties of halogens are crucial for effective interaction with inflammatory targets like COX-2.[17]
Table 3: Comparison of Anti-inflammatory Activity
| Compound Class/Derivative | Halogenation | Assay | Activity (% Inhibition) | Key Finding | Reference |
| Ibuprofen (Standard Drug) | No | Albumin Denaturation | 84.31% | Non-halogenated standard. | [17] |
| Flurbiprofen-Oxadiazole (Ox-6f ) | Yes (-F, -Cl) | Albumin Denaturation | 74.16% | Halogenated derivative shows high activity. | [17] |
| Flurbiprofen-Oxadiazole (Ox-6f ) | Yes (-F, -Cl) | Carrageenan Paw Edema | 79.83% | High in vivo activity, attributed to both fluoro and chloro groups. | [17] |
| Flurbiprofen-Oxadiazole (10 ) | Yes (-F) | Carrageenan Paw Edema | 88.33% | Fluorinated derivative shows activity comparable to the parent drug, flurbiprofen (90.01%). | [19] |
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for the key assays discussed.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the broth microdilution method, a standard for assessing antibacterial efficacy.
-
Preparation: A bacterial suspension is prepared from an overnight culture and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in Mueller-Hinton Broth (MHB).
-
Serial Dilution: The test compounds (fluorinated and non-fluorinated oxadiazoles) are serially diluted in a 96-well microtiter plate, typically from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. Positive (broth + bacteria) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: MTT Assay for In Vitro Anticancer Cytotoxicity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for 48-72 hours. A vehicle control (e.g., DMSO) is included.
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of ~570 nm.
-
Calculation: Cell viability is calculated as a percentage relative to the control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
Diagram: General Workflow for Bioactivity Screening
The process of evaluating new chemical entities follows a logical progression from initial synthesis to detailed in vivo studies. This self-validating system ensures that only the most promising candidates advance.
Caption: A typical workflow for discovering and validating bioactive compounds.
Conclusion and Future Perspectives
The experimental data clearly demonstrate that the incorporation of fluorine into the oxadiazole scaffold is a highly effective strategy for enhancing biological activity across antimicrobial, anticancer, and anti-inflammatory domains. The electron-withdrawing nature and lipophilic character of fluorine and trifluoromethyl groups frequently lead to a significant increase in potency compared to their non-fluorinated counterparts.[9][11][14]
The consistent outperformance of fluorinated derivatives underscores the importance of this element in modern drug design. However, the optimal level and position of fluorination are highly context-dependent and must be determined empirically for each biological target. Future research should focus on:
-
Systematic SAR Studies: Synthesizing and testing libraries of oxadiazoles with varied fluorination patterns (e.g., mono-, di-, trifluoro; different positions on aromatic rings) to build more predictive models.
-
Mechanism of Action: Elucidating the precise molecular interactions through which fluorinated oxadiazoles exert their effects, using techniques like X-ray crystallography of ligand-enzyme complexes.
-
Pharmacokinetics and Safety: Moving beyond in vitro potency to conduct comprehensive in vivo studies on lead fluorinated compounds to assess their absorption, distribution, metabolism, excretion (ADME), and overall safety profiles.
By continuing to explore the synergy between the privileged oxadiazole scaffold and the unique properties of fluorine, researchers are well-positioned to develop the next generation of potent and selective therapeutics.
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A Comparative Guide for the Modern Researcher: Evaluating Novel Kinase Inhibitors Against Established Therapeutics
A Senior Application Scientist's Perspective on 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one and the Broader Potential of the 1,3,4-Oxadiazole Scaffold
Introduction: The Quest for Kinase Inhibitor Specificity and Novelty
The field of oncology has been revolutionized by the advent of kinase inhibitors, targeted therapies that have transformed treatment paradigms for a multitude of cancers.[1] Kinases, as central nodes in cellular signaling pathways, regulate processes vital for cell growth, proliferation, and survival.[1] Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[1] However, the development of resistance to existing inhibitors and the need for improved selectivity to minimize off-target effects drive the continuous search for novel chemical scaffolds.
This guide provides a comparative framework for evaluating emerging kinase inhibitors, using this compound as a representative of the promising 1,3,4-oxadiazole scaffold. While specific kinase inhibitory data for this particular compound is not extensively available in the public domain, its structural class has shown potential in targeting various kinases.[2][3] We will benchmark the evaluation process against three well-established multi-kinase inhibitors: Sorafenib, Sunitinib, and Gefitinib. This guide is intended for researchers, scientists, and drug development professionals, offering both a high-level strategic comparison and detailed experimental protocols to empower your own investigations.
The Benchmarks: A Trio of Potent Multi-Kinase Inhibitors
To understand the performance of a novel inhibitor, it is crucial to compare it against established drugs with well-characterized profiles. Sorafenib, Sunitinib, and Gefitinib represent a spectrum of multi-kinase inhibitors with distinct target profiles and mechanisms of action.
Sorafenib (Nexavar) is an oral kinase inhibitor approved for the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and radioactive iodine-resistant advanced thyroid carcinoma.[4] Its mechanism of action is twofold: it inhibits tumor cell proliferation by targeting the RAF/MEK/ERK signaling pathway (C-RAF, B-RAF, and mutant B-RAF), and it curtails tumor angiogenesis by inhibiting receptor tyrosine kinases such as VEGFR-1, -2, -3, and PDGFR-β.[5][6]
Sunitinib (Sutent) is another oral multi-kinase inhibitor used in the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor (GIST).[7] It targets a range of receptor tyrosine kinases, including VEGFRs and PDGF-Rs, thereby inhibiting angiogenesis and tumor cell proliferation.[7][8] Sunitinib also inhibits c-KIT, a key driver in the majority of GISTs.[7]
Gefitinib (Iressa) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[9][10] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) patients who have activating mutations in the EGFR gene.[9][11] By competitively blocking the ATP binding site of EGFR, Gefitinib inhibits downstream signaling pathways, leading to decreased cell proliferation and apoptosis.[2][9]
Comparative Overview of Benchmark Kinase Inhibitors
| Inhibitor | Primary Targets | Key Cellular Effects | Primary Indications |
| Sorafenib | RAF kinases (C-RAF, B-RAF), VEGFRs, PDGFR-β, c-KIT, FLT-3, RET[5][6] | Inhibition of proliferation and angiogenesis[5] | Advanced renal cell carcinoma, hepatocellular carcinoma, thyroid carcinoma[4] |
| Sunitinib | VEGFRs, PDGFRs, c-KIT, FLT3, RET[7][8] | Inhibition of angiogenesis and proliferation[7] | Renal cell carcinoma, imatinib-resistant GIST[7] |
| Gefitinib | EGFR (ErbB-1)[9][10] | Inhibition of proliferation and induction of apoptosis in EGFR-mutant cells[9] | Non-small cell lung cancer with EGFR mutations[10] |
The Challenger: The Potential of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a versatile heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its diverse biological activities, including anticancer properties.[2][12] Various derivatives of this scaffold have been reported to inhibit a range of enzymes and growth factors.[2][3] While comprehensive data on this compound as a kinase inhibitor is limited, related compounds from the 1,3,4-oxadiazole class have demonstrated inhibitory activity against kinases such as Focal Adhesion Kinase (FAK) and EGFR.[13][14]
The exploration of this scaffold is driven by the need for novel core structures that may offer improved selectivity, different binding modes, and the potential to overcome existing resistance mechanisms. The hypothetical evaluation of this compound serves as a practical example of the rigorous experimental workflow required to characterize a novel kinase inhibitor.
Experimental Framework for Comparative Analysis
A thorough evaluation of a novel kinase inhibitor requires a multi-faceted approach, encompassing both biochemical and cell-based assays. This section provides detailed protocols for key experiments to determine the potency, selectivity, and cellular effects of a test compound like this compound and compare it to our benchmarks.
Biochemical Assays: Quantifying Kinase Inhibition
Biochemical assays are the first step in characterizing a kinase inhibitor, providing a direct measure of its ability to inhibit the enzymatic activity of a purified kinase.
Caption: A generalized workflow for biochemical kinase inhibitor screening.
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[8]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is proportional to the initial kinase activity.[4]
Step-by-Step Methodology:
-
Kinase Reaction Setup (in a 384-well plate):
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a 2X ATP solution in kinase reaction buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) and benchmark inhibitors in kinase reaction buffer.
-
To the appropriate wells, add 2.5 µL of the inhibitor solution.
-
Add 2.5 µL of the 2X kinase/substrate solution.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution (final reaction volume of 10 µL).
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[5]
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.[5]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved Förster resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase active site.[10]
Principle: The assay uses a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor™ 647-labeled tracer that binds to the ATP-binding site of the kinase. When both are bound, a high TR-FRET signal is generated. An inhibitor that competes with the tracer for binding to the kinase will cause a decrease in the TR-FRET signal.[6]
Step-by-Step Methodology:
-
Assay Setup (in a 384-well plate):
-
Prepare a 4X solution of the test inhibitor and benchmark inhibitors in kinase buffer.
-
Prepare a 2X kinase/Eu-antibody solution in kinase buffer.
-
Prepare a 4X tracer solution in kinase buffer.
-
To the appropriate wells, add 4 µL of the 4X inhibitor solution.[6]
-
Add 8 µL of the 2X kinase/Eu-antibody solution.[6]
-
Add 4 µL of the 4X tracer solution (final volume of 16 µL).[6]
-
-
Incubation and Data Acquisition:
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Calculate the percentage of inhibition based on the decrease in the emission ratio.
-
Determine the IC₅₀ value as described for the ADP-Glo™ assay.
-
Cell-Based Assays: Assessing Cellular Activity and Pathway Modulation
Cell-based assays are critical for understanding how an inhibitor functions in a more physiologically relevant context.[15]
Caption: A general workflow for cell-based evaluation of kinase inhibitors.
The Ba/F3 cell line is a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival and proliferation.[16] When transfected to express a constitutively active oncogenic kinase, these cells become IL-3 independent, and their proliferation is now dependent on the activity of that kinase.[17][18]
Principle: This assay measures the ability of a kinase inhibitor to inhibit the proliferation of Ba/F3 cells that are driven by a specific kinase.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture Ba/F3 cells expressing the kinase of interest in RPMI-1640 medium supplemented with 10% fetal bovine serum (without IL-3).
-
Wash the cells to remove any residual IL-3 and resuspend them in fresh medium.
-
Plate the cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the test inhibitor and benchmark inhibitors.
-
Add the inhibitors to the cells and incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Measuring Cell Viability:
-
Add a cell viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each inhibitor concentration.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) value.
-
Western blotting is used to detect the phosphorylation status of a kinase's downstream substrates, providing direct evidence of target engagement and pathway modulation in cells.[19]
Principle: Following treatment with a kinase inhibitor, cell lysates are prepared, and proteins are separated by size via SDS-PAGE. The proteins are then transferred to a membrane and probed with antibodies specific for the phosphorylated form of the target protein.
Step-by-Step Methodology:
-
Cell Treatment and Lysis:
-
Plate and grow the appropriate cancer cell line to 70-80% confluency.
-
Treat the cells with the test inhibitor or benchmark inhibitors at various concentrations for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[19]
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., phospho-ERK, phospho-AKT) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein like GAPDH.
-
Signaling Pathways and Inhibitor Mechanisms
A deeper understanding of how these inhibitors function requires visualizing their points of intervention in key signaling pathways.
Sorafenib and Sunitinib: Targeting Angiogenesis and Proliferation
Caption: Sorafenib and Sunitinib inhibit key pathways driving angiogenesis and cell proliferation.
Gefitinib: Targeting the EGFR Pathway
Caption: Gefitinib selectively inhibits EGFR, blocking downstream survival and proliferation signals.
Conclusion and Future Directions
The rigorous, multi-step experimental approach outlined in this guide is essential for the thorough characterization of any novel kinase inhibitor. While this compound served as a hypothetical candidate from the promising 1,3,4-oxadiazole scaffold, the principles and protocols described are universally applicable. By systematically evaluating biochemical potency, cellular activity, and pathway modulation against well-defined benchmarks, researchers can build a comprehensive profile of their compound's therapeutic potential. The continuous exploration of novel chemical scaffolds like the 1,3,4-oxadiazoles is paramount to expanding our arsenal of targeted therapies and overcoming the challenges of drug resistance in cancer treatment.
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Validating the Anticancer Target of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one: A Comparative Guide
The pursuit of novel anticancer therapeutics is a cornerstone of modern drug discovery. Within this landscape, the 1,3,4-oxadiazole scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2] This guide focuses on a specific derivative, 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one, providing a framework for the rigorous validation of its anticancer target. We will explore potential molecular targets based on existing literature for analogous compounds and present a comparative analysis of experimental methodologies to elucidate its precise mechanism of action.
The Imperative of Target Validation in Oncology Drug Discovery
Identifying the molecular target of a promising anticancer compound is a critical step in its development trajectory. A validated target provides a mechanistic understanding of the compound's efficacy, enables the development of pharmacodynamic biomarkers, and informs strategies for patient selection and potential combination therapies. For a molecule like this compound, which belongs to a class of compounds with diverse biological activities, pinpointing its specific anticancer target is paramount to its clinical translation.[1][2]
Potential Anticancer Targets for this compound: A Comparative Overview
Based on the broader family of 1,3,4-oxadiazole derivatives, several key classes of anticancer targets can be hypothesized for this compound. This section will compare these potential targets, drawing on existing data for structurally related compounds.
Comparison of Potential Molecular Targets
| Target Class | Specific Examples | Rationale for Consideration | Reported Activity of Analogs |
| Enzymes | Carbonic Anhydrases (CA I, II, IX), Histone Deacetylases (HDACs), Telomerase, Thymidine Phosphorylase | 1,3,4-oxadiazole derivatives have been reported to inhibit various enzymes crucial for cancer cell survival and proliferation.[2][3][4][5][6][7][8][9] | - Novel mercapto-1,3,4-oxadiazole derivatives show inhibition of CA I, II, and IX in the low micromolar range.[4] - 3-phenyl-β-alanine 1,3,4-oxadiazole derivatives exhibit selective inhibition of CA-II with IC50 values ranging from 12.1 to 53.6 µM.[5] - Propanamide-based 1,3,4-oxadiazoles show significant HDAC8 inhibition.[1] - Quinoline-incorporated 1,3,4-oxadiazoles inhibit telomerase.[1] |
| Cytoskeletal Proteins | Tubulin | Several heterocyclic compounds, including oxadiazole derivatives, are known to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][10][11][12] | - A 1,3,4-oxadiazole-linked 1,2,3-triazole derivative, 3-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)-5-phenyl-1,3,4-oxadiazol-2(3H)-one, acts as a tubulin polymerization inhibitor.[1] - Diaryl 5-amino-1,2,4-oxadiazoles have been identified as potent tubulin inhibitors.[13] - Molecular docking studies of N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines suggest efficient binding to the combretastatin A4 binding site on tubulin.[12] |
| Kinases | Epidermal Growth Factor Receptor (EGFR), Focal Adhesion Kinase (FAK), p38 MAPK | Kinases are central regulators of cancer cell signaling, and the 1,3,4-oxadiazole scaffold has been incorporated into numerous kinase inhibitors.[1][2][9][14] | - Indole and quinazoline-based 1,3,4-oxadiazoles show significant EGFR inhibition.[1] - 1,3,4-oxadiazole-2(3H)-thione derivatives containing a piperazine skeleton are potent FAK inhibitors.[9] - Azastilbene derivatives with a 1,2,4-oxadiazole-5-one system show good inhibitory activity towards p38 MAPK.[14] |
A Step-by-Step Guide to Target Validation
A multi-pronged approach is essential for robust target validation. The following experimental workflow outlines a logical progression from broad, unbiased screening to specific, target-focused assays.
Figure 1: A workflow for anticancer target validation.
Phase 1: Unbiased Target Identification
The initial phase aims to generate a list of potential targets without prior bias.
In Silico Target Prediction
-
Causality: Computational methods leverage the chemical structure of this compound to predict its potential binding partners from extensive protein databases. This is a cost-effective and rapid first step to generate hypotheses.
-
Methodology:
-
Input: The 2D or 3D structure of this compound.
-
Prediction Algorithms: Employ a variety of platforms that utilize ligand-based (chemical similarity) and structure-based (molecular docking) approaches.
-
Databases: Screen against databases of known protein structures, such as the Protein Data Bank (PDB).
-
Output: A ranked list of potential protein targets based on predicted binding affinity and other scoring functions.
-
CRISPR-Cas9 Knockout Screen
-
Causality: This powerful genetic screening method identifies genes whose knockout confers resistance to the cytotoxic effects of the compound, thereby implicating these genes as essential for the compound's mechanism of action.
-
Methodology:
-
Library Transduction: Introduce a genome-wide or focused CRISPR-Cas9 knockout library into a cancer cell line sensitive to this compound.
-
Compound Treatment: Treat the cell population with a lethal concentration of the compound.
-
Selection: Surviving cells are enriched for knockouts of genes that are essential for the compound's activity.
-
Sequencing and Analysis: Isolate genomic DNA from the surviving cells and use next-generation sequencing to identify the enriched guide RNAs, thus revealing the genes whose loss confers resistance.
-
Phase 2: Initial Target Engagement
This phase aims to confirm direct binding of the compound to the putative targets identified in Phase 1.
Cellular Thermal Shift Assay (CETSA)
-
Causality: CETSA is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its thermal stability. This allows for the detection of direct target engagement in a cellular context.
-
Methodology:
-
Cell Treatment: Treat intact cancer cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: At higher temperatures, proteins denature and precipitate.
-
Western Blot Analysis: Analyze the soluble fraction of the lysate by Western blotting using antibodies against the putative target proteins. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Phase 3: Specific Target Validation
This final phase involves in-depth biochemical and cell-based assays to confirm the functional inhibition of the prioritized targets.
Biochemical Assays
-
Causality: These in vitro assays directly measure the effect of the compound on the activity of the purified target protein, providing definitive evidence of inhibition.
-
Protocol:
-
Reaction Setup: In a microplate, combine the purified kinase (e.g., EGFR, FAK), a specific substrate, and varying concentrations of this compound.
-
Initiation: Start the reaction by adding ATP.
-
Detection: After a defined incubation period, quantify the kinase activity. This can be done by measuring the amount of phosphorylated substrate or the amount of ADP produced using commercially available kits (e.g., ADP-Glo™).
-
Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value.
-
-
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing the purified carbonic anhydrase isoenzyme (e.g., CA II or CA IX) and a chromogenic substrate (e.g., p-nitrophenyl acetate).
-
Compound Addition: Add varying concentrations of this compound.
-
Measurement: Monitor the hydrolysis of the substrate by measuring the change in absorbance over time using a spectrophotometer.
-
IC50 Determination: Calculate the IC50 value from the dose-response curve.
-
-
Protocol:
-
Tubulin Preparation: Use purified tubulin and a fluorescence-based assay kit.
-
Reaction Initiation: Initiate tubulin polymerization by adding GTP and incubating at 37°C in the presence of varying concentrations of this compound.
-
Fluorescence Monitoring: Measure the increase in fluorescence over time, which is proportional to the extent of tubulin polymerization.
-
Analysis: Compare the polymerization curves in the presence and absence of the compound to determine its inhibitory effect.
-
Cell-Based Assays
-
Causality: These assays assess the functional consequences of target inhibition in a cellular environment, linking the biochemical activity of the compound to its effects on cancer cells.
-
Protocol (for Kinase Targets):
-
Cell Treatment: Treat cancer cells expressing the target kinase with increasing concentrations of this compound.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Phosphorylation Detection: Use Western blotting or ELISA with phospho-specific antibodies to detect the phosphorylation status of the target kinase or its downstream substrates. A decrease in phosphorylation indicates target inhibition.
-
-
Protocol (for Tubulin Inhibitors):
-
Cell Treatment: Treat cancer cells with the compound for a defined period (e.g., 24 hours).
-
Cell Staining: Fix the cells and stain the DNA with a fluorescent dye like propidium iodide.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: An accumulation of cells in the G2/M phase of the cell cycle is indicative of microtubule disruption.
-
Signaling Pathway Analysis
-
Causality: This analysis elucidates the downstream effects of target inhibition, providing a comprehensive understanding of the compound's mechanism of action.
Figure 2: A simplified EGFR signaling pathway as a potential target.
-
Methodology:
-
Cell Treatment and Lysis: Treat cancer cells with this compound and prepare cell lysates.
-
Western Blotting: Perform Western blot analysis using a panel of antibodies against key proteins in suspected signaling pathways (e.g., phospho-EGFR, phospho-Akt, phospho-ERK for the EGFR pathway).
-
Interpretation: A reduction in the phosphorylation of downstream effectors following compound treatment confirms the on-target activity and elucidates the affected signaling cascade.
-
Conclusion
The validation of the anticancer target of this compound is a multifaceted process that requires a systematic and evidence-based approach. By integrating computational predictions, unbiased genetic screens, and a suite of biochemical and cell-based assays, researchers can confidently identify and characterize the molecular mechanism of this promising compound. The comparative framework and detailed protocols provided in this guide offer a robust roadmap for advancing our understanding of this and other novel anticancer agents, ultimately paving the way for their successful clinical development.
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A Comparative Cross-Reactivity Analysis of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
A Senior Application Scientist's Guide to Selectivity Profiling
In the landscape of modern drug discovery, the characterization of a compound's selectivity is as crucial as the determination of its primary activity. Off-target effects can lead to unforeseen toxicities or, in some cases, present opportunities for polypharmacology. This guide provides a comprehensive framework for assessing the cross-reactivity of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one , a compound belonging to the versatile 1,3,4-oxadiazole class of molecules.[1]
The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The 1,3,4-oxadiazol-2(3H)-one moiety, in particular, has been identified as a reactive electrophile capable of forming covalent bonds with serine or cysteine residues within enzyme active sites, making it a potent inhibitor of various hydrolases and proteases.[3]
Based on the prevalence of the 4-fluorophenyl moiety in kinase inhibitors and the activity of structurally related oxadiazole compounds, this guide will consider p38 Mitogen-Activated Protein Kinase (MAPK) as the primary target for this compound.[4][5] This guide will detail the experimental workflow for assessing its inhibitory activity against p38 MAPK and a panel of strategically selected off-targets to construct a comprehensive selectivity profile.
The Rationale for Target and Off-Target Selection
A thorough cross-reactivity study necessitates a carefully chosen panel of off-targets that represent a diverse range of protein families. The selection of off-targets for this guide is based on both structural similarity to the primary target and the known reactivity of the oxadiazolone warhead.
Primary Target:
-
p38 MAPK: A key serine/threonine kinase involved in cellular responses to stress and inflammation. Its role in various diseases has made it a popular target for drug development.[]
Off-Target Kinase Panel:
To assess selectivity within the human kinome, kinases from different branches of the phylogenetic tree have been chosen.[4][7][8]
-
JNK1 (c-Jun N-terminal Kinase 1): A member of the MAPK family, closely related to p38, making it a crucial target to determine selectivity within this kinase group.[9]
-
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): A receptor tyrosine kinase from a different branch of the kinome, essential for angiogenesis.[10]
Off-Target Hydrolase/Protease Panel:
Given the electrophilic nature of the 1,3,4-oxadiazol-2(3H)-one core, it is imperative to evaluate its activity against enzymes with nucleophilic serine or cysteine residues in their active sites.
-
Cathepsin B: A lysosomal cysteine protease belonging to the papain superfamily, involved in protein turnover and implicated in various pathologies.[11][12][13][14]
-
Fatty Acid Amide Hydrolase (FAAH): A serine hydrolase that plays a key role in the endocannabinoid system by degrading fatty acid amides.[15][16][17][18][19]
Experimental Workflow for Cross-Reactivity Profiling
The following diagram outlines the logical flow of the experimental procedures detailed in this guide.
Caption: A logical workflow for the cross-reactivity profiling of this compound.
Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization based on specific laboratory conditions and reagent sources.
Protocol 1: p38 MAPK Activity Assay (Luminescence-based)
This assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Recombinant human p38α MAPK enzyme
-
ATF2 (substrate)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test Compound: this compound
-
Positive Control: SB203580 (a potent p38 MAPK inhibitor)[3]
-
Negative Control: 5-Phenyl-1,3,4-oxadiazol-2(3H)-one (proposed inactive analog)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
Procedure:
-
Prepare serial dilutions of the test compound, positive control, and negative control in kinase buffer.
-
In a 96-well plate, add 5 µL of the compound dilutions.
-
Add 10 µL of a solution containing the p38 MAPK enzyme and the ATF2 substrate in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value.
Protocol 2: Serine/Threonine and Tyrosine Kinase Assays (JNK1 and VEGFR2)
This protocol can be adapted for both JNK1 and VEGFR2 by using the appropriate enzyme, substrate, and positive control.
Materials:
-
Recombinant human JNK1 or VEGFR2 enzyme
-
Specific substrate for each kinase (e.g., c-Jun for JNK1, poly(Glu, Tyr) for VEGFR2)
-
ADP-Glo™ Kinase Assay kit
-
Kinase Buffer
-
ATP
Procedure:
Follow the same procedure as outlined in Protocol 1, substituting the specific kinase, substrate, and positive control.
Protocol 3: Cathepsin B Activity Assay (Fluorometric)
This assay measures the cleavage of a fluorogenic substrate by Cathepsin B.
Materials:
-
Recombinant human Cathepsin B
-
Fluorogenic substrate (e.g., Z-Arg-Arg-AMC)
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 1 mM EDTA and 2 mM DTT)
-
Test Compound
-
Positive Control: CA-074 Me (a selective Cathepsin B inhibitor)[24]
-
Negative Control
Procedure:
-
Prepare serial dilutions of the compounds in assay buffer.
-
In a black 96-well plate, add 50 µL of the compound dilutions.
-
Add 25 µL of the Cathepsin B enzyme solution to each well.
-
Incubate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution.
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at regular intervals for 30 minutes.
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percent inhibition and IC₅₀ value.
Protocol 4: Fatty Acid Amide Hydrolase (FAAH) Activity Assay (Fluorometric)
This assay measures the hydrolysis of a fluorogenic substrate by FAAH.
Materials:
-
Recombinant human FAAH
-
Fluorogenic substrate (e.g., N-(4-pyridinylmethyl)-7-(2-oxo-2H-chromen-7-yloxy)heptanamide)
-
Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
Test Compound
-
Positive Control: URB597 (a selective FAAH inhibitor)[25][26]
-
Negative Control
Procedure:
Follow a similar procedure to Protocol 3, using the appropriate FAAH enzyme, substrate, and assay buffer. The fluorescence is typically measured at an excitation of 355 nm and an emission of 460 nm.
Comparative Data Summary
The following table summarizes the hypothetical inhibitory activities of this compound and the control compounds against the selected panel of enzymes.
| Compound | p38 MAPK IC₅₀ (nM) | JNK1 IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) | Cathepsin B IC₅₀ (µM) | FAAH IC₅₀ (µM) |
| This compound | 150 | >10,000 | >10,000 | 5.2 | 1.8 |
| SB203580 (p38 Control) | 50 | >10,000 | >10,000 | >50 | >50 |
| SP600125 (JNK1 Control) | >10,000 | 40 | >10,000 | >50 | >50 |
| Sunitinib (VEGFR2 Control) | >10,000 | >10,000 | 80 | >50 | >50 |
| CA-074 Me (Cathepsin B Control) | >50,000 | >50,000 | >50,000 | 0.02 | >50 |
| URB597 (FAAH Control) | >50,000 | >50,000 | >50,000 | >50 | 0.05 |
| 5-Phenyl-1,3,4-oxadiazol-2(3H)-one (Negative Control) | >50,000 | >50,000 | >50,000 | >50 | >50 |
Interpretation of Results and Mechanistic Insights
The hypothetical data presented suggests that this compound is a moderately potent inhibitor of p38 MAPK with an IC₅₀ of 150 nM. Importantly, the compound demonstrates high selectivity against other kinases, JNK1 and VEGFR2, with IC₅₀ values greater than 10,000 nM. This indicates a favorable selectivity profile within the kinome.
The compound also exhibits inhibitory activity against the serine hydrolase FAAH and the cysteine protease Cathepsin B, albeit at micromolar concentrations. This is consistent with the known reactivity of the 1,3,4-oxadiazol-2(3H)-one moiety as a covalent modifier of serine and cysteine residues. The proposed mechanism of inhibition for these enzymes likely involves the nucleophilic attack by the active site serine or cysteine on the carbonyl group of the oxadiazolone ring, leading to ring-opening and the formation of a stable covalent adduct.
The following diagram illustrates the proposed signaling pathway of p38 MAPK and the point of inhibition by the test compound.
Caption: The p38 MAPK signaling cascade and the inhibitory action of the test compound.
The negative control, lacking the fluorophenyl substituent, is proposed to be inactive, highlighting the potential importance of this group for binding to the p38 MAPK active site. Structure-activity relationship studies of similar compounds have shown that substitutions on the phenyl ring can significantly impact potency and selectivity.[27]
Conclusion
This guide provides a comprehensive framework for the cross-reactivity profiling of this compound. The presented methodologies and hypothetical data illustrate a compound with promising selectivity for its primary target, p38 MAPK, over other kinases. The observed off-target activity against a serine hydrolase and a cysteine protease underscores the importance of a broad screening panel for compounds containing reactive electrophilic moieties. For drug development professionals, this type of in-depth analysis is critical for building a robust understanding of a compound's biological activity and potential liabilities, ultimately guiding its progression towards a therapeutic candidate or a valuable research tool.
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Cysteine protease. Wikipedia. [Link]
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Visualizing the kinome in R - a 'simple' tree... - R for Biochemists. [Link]
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The expanding diversity of serine hydrolases. National Institutes of Health. [Link]
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The Metabolic Serine Hydrolases and Their Functions in Mammalian Physiology and Disease. National Institutes of Health. [Link]
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p38 MAPK Inhibition Mitigates Hypoxia-Induced AR Signaling in Castration-Resistant Prostate Cancer. National Institutes of Health. [Link]
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Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality. National Institutes of Health. [Link]
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Serine Hydrolases Definition - Organic Chemistry Key Term. Fiveable. [Link]
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VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296. National Institutes of Health. [Link]
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VEGFR2 blockade augments the effects of tyrosine kinase inhibitors by inhibiting angiogenesis and oncogenic signaling in oncogene-driven non-small-cell lung cancers. National Institutes of Health. [Link]
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Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers. National Institutes of Health. [Link]
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Fatty acid amide hydrolase (FAAH) inhibition enhances memory acquisition through activation of PPAR-α nuclear receptors. National Institutes of Health. [Link]
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Mechanisms of Angiogenesis Inhibitors in Metastatic Colorectal Cancer. YouTube. [Link]
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Identification of Novel Cathepsin B Inhibitors with Implications in Alzheimer's Disease: Computational Refining and Biochemical Evaluation. National Institutes of Health. [Link]
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Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. MDPI. [Link]
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Inhibitors of c-Jun N-terminal kinases—JuNK no more?. National Institutes of Health. [Link]
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Discovery of pH-Selective Marine and Plant Natural Product Inhibitors of Cathepsin B Revealed by Screening at Acidic and Neutral pH Conditions. ACS Publications. [Link]
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Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells. National Institutes of Health. [Link]
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The Cathepsin B-Selective Inhibitors CA-074 and CA-074Me Inactivate Cathepsin L Under Reducing Conditions. ResearchGate. [Link]
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Inhibition of p38α MAPK restores neuronal p38γ MAPK and ameliorates synaptic degeneration in a mouse model of DLB/PD. National Institutes of Health. [Link]
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Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. National Institutes of Health. [Link]
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Identification of Diaryl 5-Amino-1,2,4-oxadiazoles as Tubulin Inhibitors: the Special Case of 3-(2-Fluorophenyl)-5-(4-methoxyphenyl)amino-1,2,4-oxadiazole. National Institutes of Health. [Link]
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A Senior Application Scientist's Guide to Comparative Docking of 1,3,4-Oxadiazole Analogues
Authored for Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its metabolic stability and its role as a bioisostere for amide and ester groups.[1] This five-membered heterocycle is a versatile pharmacophore found in a wide array of therapeutic agents, demonstrating activities that span anticancer, antimicrobial, anti-inflammatory, and antidiabetic applications.[2][3][4][5] The efficacy of these analogues is often intrinsically linked to their ability to precisely interact with specific biological targets. Molecular docking, a powerful computational technique, serves as an indispensable tool for elucidating these interactions, predicting binding affinities, and guiding the rational design of more potent and selective drug candidates.
This guide provides a comparative overview of molecular docking studies performed on various 1,3,4-oxadiazole analogues. We will delve into the nuances of target selection, compare binding efficiencies across different therapeutic areas, and present a validated, step-by-step workflow for conducting these in silico experiments, explaining the critical reasoning behind each procedural choice.
Comparative Analysis of Docking Performance
The versatility of the 1,3,4-oxadiazole ring allows for substitutions at the C2 and C5 positions, leading to a vast chemical space of derivatives. These derivatives have been computationally screened against a multitude of protein targets. The following table summarizes key findings from various docking studies, offering a comparative landscape of their therapeutic potential.
| 1,3,4-Oxadiazole Analogue/Scaffold | Protein Target (PDB ID) | Therapeutic Area | Docking Software | Key Findings (Binding Score, Interactions) | Reference |
| Phenylpiperazine derivatives | Focal Adhesion Kinase (FAK) | Anticancer | Not Specified | Exhibited strong cytotoxic effect on HepG2 cells; docking supported remarkable in vitro inhibitory activity (IC₅₀ = 0.78 µM).[6] | [6] |
| Isobenzofuran hybrids | EGFR Tyrosine Kinase (1M17) | Anticancer | Not Specified | Docking results were consistent with in vitro anticancer data against HCT-116 and MCF-7 cell lines.[7] | [7] |
| Nicothionyl-substituted analogues | EGFR Tyrosine Kinase (1M17) | Anticancer | Not Specified | Compound IIe showed the highest dock score (-7.89 kcal/mol) with hydrogen bonds to Gln767, Met769, and Thr766.[8] | [8] |
| Novel designed derivatives | Cyclooxygenase-2 (COX-2) (6BL4) | Anti-inflammatory | Schrodinger | Top compounds showed good docking scores and binding energy, with stable interactions at ARG120 and TYR355.[9] | [9] |
| Benzimidazole-based derivatives | α-Glucosidase | Antidiabetic | Not Specified | Most compounds exhibited good inhibitory activity (IC₅₀ range: 2.6 ± 0.1 to 140 ± 0.30 µM), surpassing the acarbose standard.[10] | [10] |
| Thioalkyl & tert-Amine derivatives | Peroxisome Proliferator-Activated Alpha Receptor (PPARα) | Hyperlipidemia | Not Specified | Compounds exhibited a significant decrease in binding free energy (ΔG) compared to the co-crystallized ligand. | |
| N-Mannich bases | Multiple Receptors | Anticancer | Not Specified | Molecules exhibited binding affinities similar to reference drugs against various cancer-related receptors.[6] | [6] |
| Azaindole conjugates | Bacterial & Mycobacterial enzymes | Antimicrobial | Desmond Maestro | Strong hydrophobic and hydrogen bonding interactions were identified, correlating with potent antibacterial and antitubercular activity.[11] | [11] |
A Validated Workflow for Molecular Docking
Executing a reliable docking study requires more than just running software; it demands a logical, systematic, and self-validating process. The causality behind each step is critical for generating trustworthy and reproducible results.
Diagram: Standard Molecular Docking Workflow
Caption: A validated workflow for in silico molecular docking studies.
Experimental Protocol: Step-by-Step Methodology
This protocol outlines a self-validating system for docking 1,3,4-oxadiazole analogues into the EGFR tyrosine kinase domain (PDB: 1M17), a common target in anticancer research.[8]
1. Target Selection and Preparation
-
Action: Download the crystal structure of the target protein from the Protein Data Bank (e.g., PDB ID: 1M17).
-
Causality: The choice of a high-resolution crystal structure is paramount as it provides an accurate representation of the binding site. Structures with a co-crystallized ligand are ideal for validation.
-
Protocol:
-
Using a molecular modeling suite (e.g., Schrödinger Maestro, Discovery Studio), import the PDB file.
-
Remove all non-essential components: water molecules, co-solvents, and any duplicate protein chains. Water molecules can interfere with the docking algorithm unless they are known to be critical for binding (conserved waters).
-
Add hydrogen atoms and assign correct bond orders and formal charges. This is crucial as hydrogen bonds are a dominant force in ligand-protein interactions.[8]
-
Perform a constrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation phase.
-
2. Ligand Preparation
-
Action: Prepare the 3D structures of the 1,3,4-oxadiazole analogues.
-
Causality: The docking software requires energetically favorable, 3D conformations of the ligands. Starting with accurate 2D structures and converting them properly is essential for realistic results.
-
Protocol:
-
Draw the 2D structures of the oxadiazole derivatives.
-
Convert these to 3D structures.
-
Generate possible ionization states at a physiological pH (e.g., 7.4).
-
Perform an energy minimization of each ligand using a suitable force field (e.g., OPLS, MMFF).
-
3. Protocol Validation (The Trustworthiness Pillar)
-
Action: Re-dock the native co-crystallized ligand back into the prepared protein's active site.
-
Causality: This is the single most important step for ensuring the trustworthiness of your docking protocol. If the software and parameters cannot accurately reproduce the experimentally determined binding pose, any results for novel ligands are unreliable.
-
Protocol:
-
Extract the co-crystallized ligand from the original PDB file and prepare it using the same method as your test ligands.
-
Define the binding site (grid box) centered around the position of the co-crystallized ligand.
-
Perform the docking simulation.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.
-
Self-Validation Check: An RMSD value below 2.0 Å is considered a successful validation, indicating the protocol is accurate.
-
4. Docking Simulation of 1,3,4-Oxadiazole Analogues
-
Action: Dock the prepared library of oxadiazole analogues into the validated protein active site.
-
Causality: With a validated protocol, you can now generate predictive models for your novel compounds.
-
Protocol:
-
Use the same grid box and docking parameters established during the validation step.
-
Run the docking algorithm for each analogue. Most programs will generate multiple possible binding poses for each ligand.
-
5. Pose Analysis and Interpretation
-
Action: Analyze the docking results, focusing on binding scores and intermolecular interactions.
-
Causality: A low binding energy (or high docking score) suggests a favorable interaction, but it is not sufficient on its own. Visual inspection is required to ensure the interactions are chemically sensible and align with known structure-activity relationships (SAR).
-
Protocol:
-
Rank the compounds based on their docking scores (e.g., GlideScore, ΔG).
-
For the top-scoring compounds, visually inspect the binding poses.
-
Identify key interactions: hydrogen bonds, hydrophobic contacts, and π-π stacking. For example, in many kinase inhibitors, hydrogen bonding with the "hinge region" of the kinase is critical.[8]
-
Compare the interactions of your novel compounds with those of known inhibitors to see if they bind in a similar, effective manner. This comparative analysis is key to identifying promising candidates for synthesis and in vitro testing.
-
Conclusion
Molecular docking serves as a powerful and cost-effective first step in the complex process of drug discovery. For 1,3,4-oxadiazole analogues, these in silico studies have consistently proven their value by correctly identifying promising candidates for a range of diseases, from cancer to microbial infections.[7][12][13] The key to success, however, lies not in the blind application of software but in a methodologically sound, validated, and critically analyzed approach. By understanding the causality behind each step and ensuring the self-validation of the protocol, researchers can harness the predictive power of molecular docking to accelerate the development of next-generation therapeutics based on the versatile 1,3,4-oxadiazole scaffold.
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- Compounds with 1,3,4-oxadiazole and azinane appendages to evaluate enzymes inhibition applications supported by docking and BSA binding. (n.d.). Taylor & Francis Online.
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- Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds. (2020).
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In Vivo Efficacy of 1,3,4-Oxadiazole Derivatives: A Comparative Guide for Drug Development Professionals
The 1,3,4-oxadiazole moiety is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to participate in hydrogen bonding, making it a privileged scaffold in drug design.[1][2] This guide provides a comparative analysis of the in vivo efficacy of various 1,3,4-oxadiazole derivatives, drawing from preclinical data in oncology and inflammatory diseases. We will delve into the experimental nuances and mechanistic underpinnings that dictate their therapeutic potential.
Comparative Anticancer Activity of 1,3,4-Oxadiazole Derivatives
1,3,4-oxadiazole derivatives have demonstrated significant potential as anticancer agents through diverse mechanisms of action, including the inhibition of enzymes like histone deacetylases (HDACs) and kinases, as well as targeting tubulin polymerization.[1][3]
A series of 2,5-disubstituted-1,3,4-oxadiazoles were evaluated for their in vivo anticancer activity against Ehrlich Ascites Carcinoma (EAC) bearing mice.[4] The study highlights the therapeutic potential of these derivatives in reducing tumor burden and extending lifespan.
Another study investigated twelve 1,3,4-oxadiazole derivatives (AMK OX-1 to AMK OX-12) for their in vitro cytotoxicity and in vivo antitumor activity.[5] Four compounds, AMK OX-8, 9, 11, and 12, showed promising cytotoxicity against HeLa and A549 cell lines and were further evaluated in vivo.[5] These derivatives are reported to possess antiangiogenic and antiproliferative activities, potentially mediated through the downregulation of VEGF and inhibition of HIF-1α translocation.[5]
Here, we compare the in vivo efficacy of selected derivatives from these studies:
| Derivative | Animal Model | Dose | Efficacy | Reference |
| Compound 1 | HCT-116 xenograft | Not Specified | Showed potent in vivo anticancer activity, comparable to its in vitro HDAC inhibitory activity (IC50 = 0.017 μM) and cell proliferation assay (IC50 = 0.28 μM). | [1] |
| AMK OX-8 | Not Specified | Not Specified | Demonstrated significant in vivo anticancer activity, supported by its in vitro cytotoxicity (IC50 < 50 μM on A549 and HeLa cells). | [5] |
| AMK OX-12 | Not Specified | Not Specified | Showed potent in vivo anticancer activity, aligning with its in vitro cytotoxicity (IC50 < 50 μM on A549 and HeLa cells). | [5] |
| BMS-645737 | L2987 (human lung cancer) xenograft | Not Specified | Exhibited high anticancer activity in preclinical in vivo tests. | [6] |
| Compound 9 (Bhanushali et al.) | L2987 (human lung cancer) xenograft | Not Specified | Confirmed anticancer activity in vivo. | [6] |
Experimental Protocol: In Vivo Anticancer Evaluation in EAC Bearing Mice
This protocol outlines the methodology for assessing the in vivo anticancer activity of 1,3,4-oxadiazole derivatives using the Ehrlich Ascites Carcinoma (EAC) model in mice.
Methodology:
-
Animal Model: Swiss albino mice are used for this study.
-
Tumor Inoculation: EAC cells are aspirated from a donor mouse, and a specific number of viable cells are injected intraperitoneally into the experimental animals.
-
Treatment: The synthesized 1,3,4-oxadiazole derivatives are administered to the test groups of mice at a specified dose, while the control group receives the vehicle. A standard drug, such as 5-fluorouracil, is used as a positive control.
-
Observation: The animals are monitored daily for changes in body weight, tumor growth, and survival time.
-
Data Analysis: The mean survival time and percentage increase in lifespan are calculated to determine the anticancer efficacy of the compounds. Histopathological examination of the liver can also be performed to assess any treatment-related changes.[4]
Caption: Workflow for in vivo anticancer evaluation.
Comparative Anti-inflammatory Activity of 1,3,4-Oxadiazole Derivatives
Several 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anti-inflammatory properties, often showing comparable or superior activity to standard drugs like indomethacin and ibuprofen.[7][8][9] The primary mechanism often involves the inhibition of cyclooxygenase (COX) enzymes.[7]
A study by Tolba et al. synthesized a new compound by combining thienopyrimidine and 1,3,4-oxadiazole and evaluated its anti-inflammatory activity in carrageenan-induced acute foot swelling in rats.[7] Another study synthesized a series of 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives and tested their anti-inflammatory effect in rats.[10]
The following table compares the in vivo anti-inflammatory efficacy of selected derivatives:
| Derivative | Animal Model | Dose | Efficacy (% Paw Edema Inhibition) | Reference |
| Compound 39 (Tolba et al.) | Carrageenan-induced rat paw edema | Not Specified | 52% (at 2h), 60% (at 4h) | [7] |
| Indomethacin (Standard) | Carrageenan-induced rat paw edema | Not Specified | 60% (at 2h), 67% (at 4h) | [7] |
| 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives (21a–n) | Carrageenan-induced rat paw edema | 20 mg/kg | 33% to 62% | [10] |
| Indomethacin (Standard) | Carrageenan-induced rat paw edema | 20 mg/kg | 64.3% | [10] |
| OSD | Carrageenan-induced rat paw edema | 100 mg/kg | 60% | [11] |
| OPD | Carrageenan-induced rat paw edema | 100 mg/kg | 32.5% | [11] |
| Ox-6f | Carrageenan-induced rat paw edema | 10 mg/kg | 79.83% | [9] |
| Ibuprofen (Standard) | Carrageenan-induced rat paw edema | 10 mg/kg | 84.71% | [9] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is a standard and widely used method for screening the acute anti-inflammatory activity of new compounds.
Methodology:
-
Animals: Wistar albino rats are typically used.
-
Grouping: Animals are divided into control, standard, and test groups.
-
Compound Administration: The test compounds (1,3,4-oxadiazole derivatives) and the standard drug (e.g., indomethacin or ibuprofen) are administered orally or intraperitoneally. The control group receives only the vehicle.
-
Induction of Inflammation: After a specific time (usually 30-60 minutes) post-treatment, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of paw edema is calculated for each group in comparison to the control group.
Caption: Mechanism of anti-inflammatory action.
Concluding Remarks for the Researcher
The 1,3,4-oxadiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The in vivo data presented here, while not from direct head-to-head comparative studies, provides valuable insights into the structure-activity relationships that govern the efficacy of these derivatives. For researchers in drug development, these findings underscore the importance of substituent patterns on the oxadiazole ring in modulating anticancer and anti-inflammatory activities. Future work should focus on standardized in vivo protocols to enable more direct comparisons and a deeper understanding of the pharmacokinetic and pharmacodynamic properties of these promising compounds.
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A Technical Guide to Benchmarking 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one Against Standard Therapeutic Agents
In the landscape of modern drug discovery, the 1,3,4-oxadiazole scaffold has emerged as a cornerstone for the development of novel therapeutic agents, demonstrating a remarkable breadth of biological activities.[1] This guide provides a comprehensive framework for benchmarking the performance of a promising derivative, 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one, against established standard drugs across key therapeutic areas: anticonvulsant, anti-inflammatory, and antimicrobial action. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed, evidence-based comparison, underpinned by robust experimental protocols and illustrative data.
The decision to evaluate this specific fluorinated oxadiazolone is predicated on structure-activity relationship studies suggesting that the incorporation of a fluorine atom can enhance metabolic stability and binding affinity. This guide will, therefore, present a hypothetical yet plausible performance profile of our compound of interest, contextualized by direct comparisons with market-leading drugs.
Section 1: Anticonvulsant Activity
Epilepsy is a neurological disorder characterized by recurrent seizures, and its treatment often involves long-term medication with drugs that can have significant side effects. The search for novel anticonvulsants with improved efficacy and tolerability is a critical area of research.
Comparative Mechanism of Action
Standard anticonvulsant drugs operate through various mechanisms to stabilize neuronal membranes and reduce excessive electrical activity in the brain.[2] Carbamazepine and Phenytoin , our selected benchmarks, primarily act by blocking voltage-gated sodium channels.[3][4][5][6][7][8][9] This action reduces the repetitive firing of neurons, a hallmark of seizure activity.[3][5]
-
Carbamazepine : Primarily blocks voltage-dependent sodium channels, which inhibits the generation and propagation of action potentials.[3] This stabilizes hyperexcited neural membranes.[3]
-
Phenytoin : Also targets voltage-gated sodium channels, prolonging their inactive state and thereby reducing the ability of neurons to fire at high frequencies.[4][5][9]
For the purpose of this guide, we hypothesize that This compound exerts its anticonvulsant effect through a multi-target mechanism, involving not only the modulation of sodium channels but also the enhancement of GABAergic inhibition, a key inhibitory pathway in the central nervous system.
Experimental Benchmark: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to assess the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.[10][11][12]
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
-
Animal Preparation : Male Wistar rats (150-180 g) are used.
-
Grouping and Dosing : Animals are grouped (n=6) and treated intraperitoneally 30 minutes before carrageenan injection: Vehicle control, Diclofenac (10 mg/kg), and this compound (at 20, 40, and 60 mg/kg).
-
Inflammation Induction : 0.1 mL of 1% carrageenan suspension is injected into the sub-plantar region of the right hind paw. [13]4. Measurement of Paw Edema : The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection. [13]5. Data Analysis : The percentage inhibition of edema is calculated for each group relative to the vehicle control.
| Treatment Group | Dose (mg/kg) | % Inhibition of Paw Edema at 4 hours |
| Vehicle Control | - | 0 |
| Diclofenac | 10 | 72.5% |
| This compound | 20 | 45.2% |
| This compound | 40 | 68.9% |
| This compound | 60 | 78.3% |
Section 3: Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents. The 1,3,4-oxadiazole nucleus is a promising scaffold in this endeavor.
Comparative Mechanism of Action
-
Ciprofloxacin : A fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death. [2][14][15][16]* Fluconazole : An azole antifungal that inhibits the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. [17][18][19][20][21] Our investigational compound, This compound , is hypothesized to possess broad-spectrum antimicrobial activity by disrupting the cell membrane integrity of both bacteria and fungi.
Experimental Benchmark: Broth Microdilution Method
This method is a standard in vitro technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [22][23][24][25][26]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
-
Preparation : Prepare serial two-fold dilutions of the test compounds (Ciprofloxacin, Fluconazole, and this compound) in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculum Preparation : Prepare a standardized inoculum of each test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.
-
Inoculation : Inoculate each well of the microtiter plate with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation : Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination : The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of the microorganism.
| Microorganism | Ciprofloxacin | Fluconazole | This compound |
| Staphylococcus aureus (ATCC 29213) | 0.5 | >64 | 4 |
| Escherichia coli (ATCC 25922) | 0.03 | >64 | 8 |
| Pseudomonas aeruginosa (ATCC 27853) | 0.25 | >64 | 16 |
| Candida albicans (ATCC 90028) | >64 | 1 | 8 |
Conclusion
This guide presents a structured approach to benchmarking the novel compound this compound against established therapeutic agents. The hypothetical data suggests that this compound possesses significant anticonvulsant and anti-inflammatory properties, comparable to or exceeding the standard drugs at certain concentrations. Its broad-spectrum antimicrobial activity, although less potent than the specialized benchmarks, indicates its potential as a lead compound for further optimization. The multi-target mechanisms hypothesized for this compound warrant further investigation, as they could offer advantages in treating complex disease states. The experimental protocols detailed herein provide a robust framework for the preclinical evaluation of this and other promising 1,3,4-oxadiazole derivatives.
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Quantitative structure-activity relationship (QSAR) of 1,3,4-oxadiazoles
An In-Depth Technical Guide to the Quantitative Structure-Activity Relationship (QSAR) of 1,3,4-Oxadiazoles
Introduction: The Versatility of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[1][2] This scaffold is of significant interest in medicinal chemistry due to its metabolic stability and its role as a key structural component (pharmacophore) in a wide array of biologically active compounds.[1][3] Derivatives of 1,3,4-oxadiazole have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antidiabetic properties.[2][3][4] This versatility makes the 1,3,4-oxadiazole nucleus a "privileged scaffold" for designing new therapeutic agents.
Given the vast chemical space that can be explored by modifying the substituents at the 2- and 5-positions of the oxadiazole ring, computational methods are essential for rational drug design. Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of this effort. QSAR seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular features—such as steric bulk, electronic properties, and hydrophobicity—that govern a compound's potency, QSAR models can predict the activity of novel, unsynthesized molecules, thereby guiding synthetic efforts toward more promising candidates.[5]
This guide provides a comparative analysis of various QSAR studies performed on 1,3,4-oxadiazole derivatives, offering insights into the structural requirements for different biological activities and detailing the methodologies that underpin these powerful predictive models.
The QSAR Workflow: From Molecular Structure to Predictive Insight
A QSAR study is a systematic process that transforms a dataset of chemical structures and their corresponding biological activities into a predictive statistical model. The validity and predictive power of the final model are contingent upon the rigorous execution of each step. The causality behind this workflow is to create a statistically robust hypothesis that links specific, quantifiable molecular properties to a biological outcome.
Caption: A generalized workflow for a QSAR study.
Comparative Analysis of QSAR Models for 1,3,4-Oxadiazoles
The specific molecular properties that drive the biological activity of 1,3,4-oxadiazole derivatives vary significantly depending on the therapeutic target. Below, we compare QSAR models across several key activity classes.
Antimicrobial and Antifungal Activity
The urgent need for new antimicrobial agents has made 1,3,4-oxadiazoles a focus of extensive research. QSAR studies have been instrumental in elucidating the structural features required for potent antibacterial and antifungal effects.
A notable 3D-QSAR study on 5-aryl-2-thio-1,3,4-oxadiazoles with antimycobacterial activity employed the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) method.[6] This technique builds a model by identifying the 'k' most similar molecules in the training set to a query molecule and using their average activity. The study generated 52 models, selecting the one with the best internal and external predictivity.[6] The model revealed that the presence of a sulfur atom is essential for activity, while large, bulky substituents on the sulfur atom are detrimental.[6] Furthermore, the inclusion of halogens and other electronegative groups was found to contribute positively to the antimycobacterial activity.[6]
Other studies have utilized multiple linear regression (MLR) to correlate physicochemical and structural properties with antibacterial activity against various strains.[7][8][9] These models often generate sound predictive capabilities, identifying key descriptors that govern activity.[7][8][9]
| Studied Activity | QSAR Method | No. of Compounds | Key Statistical Parameters | Key Findings & Important Descriptors | Reference |
| Antimycobacterial | kNN-MFA (3D-QSAR) | 41 (33 training, 8 test) | q² = 0.5022, pred_r² = 0.2898 | Presence of sulfur is critical; bulky substituents on sulfur reduce activity; electronegative groups are favorable. | [6] |
| Antibacterial | Multiple Linear Regression | 24 | Good R², R²adj, and Fischer statistic reported. | Activity correlated with physicochemical and structural properties. | [7][8][9] |
| Antifungal | Multiple Regression | 17 | r = 0.912, r² = 0.826 | Thermodynamic descriptors (Molar refractivity) and principal moment of inertia play an important role. | [5] |
| Antibacterial (Gram-positive) | CoMFA, CoMSIA (3D-QSAR) | 102 | CoMFA: r²pred = 0.77; CoMSIA: r²pred = 0.58 | Contour maps identified sterically and electrostatically favorable regions for substitution to improve activity against S. aureus. | [10][11][12] |
Anticancer Activity
1,3,4-oxadiazoles exert anticancer effects through various mechanisms, including the inhibition of crucial enzymes and disruption of microtubule polymerization.[2][13][14] 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been particularly insightful.
In a study on tubulin-targeted 1,3,4-oxadiazoles, a field-based 3D-QSAR model was developed for 62 compounds.[13][14] The resulting model showed a high degree of confidence and generated contour maps that clearly defined favorable and unfavorable regions around the core scaffold.[13] This allows researchers to spatially position desired functional groups to enhance bioactivity. For instance, the maps might indicate that a bulky, sterically favorable group is preferred at the 5-position, while an electropositive group is disfavored near the oxadiazole's oxygen atom.
Similarly, CoMFA and CoMSIA models were constructed for 1,3,4-oxadiazol-2-one derivatives that act as Fatty Acid Amide Hydrolase (FAAH) inhibitors, a target for certain cancers.[15][16] The CoMFA model showed that steric and electrostatic fields contributed almost equally (54.1% and 45.9%, respectively) to the activity.[15] The CoMSIA model provided a more nuanced view, incorporating hydrophobic and hydrogen-bond donor/acceptor descriptors.[15][16] The analysis of contour maps highlighted the importance of the electronegative oxadiazole moiety and identified specific locations where adding hydrogen-bond-donating groups could positively impact binding affinity.[15]
| Studied Activity | QSAR Method | No. of Compounds | Key Statistical Parameters | Key Findings & Important Descriptors | Reference |
| Tubulin Inhibition | Field-Based 3D-QSAR | 62 | Rigorously validated with multiple statistical parameters. | Generated contour maps defining favorable/unfavorable steric and electrostatic regions around the core for better bioactivity. | [13][14][17] |
| FAAH Inhibition | CoMFA, CoMSIA (3D-QSAR) | 31 (24 training, 7 test) | CoMFA: Q²=0.61, R²=0.98; CoMSIA: Q²=0.64, R²=0.93 | Steric, electrostatic, H-bond donor, and H-bond acceptor properties are all significant. Maps guide substitution patterns. | [15][16] |
| General Anticancer | Synthesis & Evaluation | Multiple | IC50 values reported against various cell lines (C6, A549). | Certain derivatives showed higher potency and apoptosis induction than cisplatin. | [18] |
Other Biological Activities
The QSAR approach has also been applied to 1,3,4-oxadiazoles with other therapeutic potential. For instance, Hologram QSAR (HQSAR) and Topomer QSAR studies have been used to analyze derivatives of diclofenac and naproxen for anti-inflammatory and analgesic activity.[19] These studies successfully identified that compounds with mono-substitutions like Cl, OCH3, and NO2 on a phenyl ring exhibited the highest activities.[19] In another study on antioxidant 1,3,4-oxadiazole derivatives, a reliable QSAR model was built using Partial Least Squares (PLS) regression, which identified that atomic mass and central symmetry (descriptors GATS2m and E3s) were positively correlated with antioxidant activity.[20]
Methodological Deep Dive: A Protocol for 3D-QSAR (CoMFA/CoMSIA)
To ensure trustworthiness and reproducibility, a QSAR protocol must be a self-validating system. The inclusion of both internal and external validation steps is non-negotiable for confirming a model's predictive power.
Objective: To develop a predictive 3D-QSAR model correlating the 3D structural features of 1,3,4-oxadiazole derivatives with their biological activity.
Step-by-Step Methodology:
-
Data Set Preparation:
-
Action: Compile a series of 1,3,4-oxadiazole analogues with their experimentally determined biological activities (e.g., IC₅₀, MIC). Convert these values to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to ensure a more linear distribution.
-
Causality: A diverse and sufficiently large dataset with a wide range of activity values is crucial for building a generalizable model. The logarithmic conversion normalizes the data and is standard practice.
-
-
Molecular Modeling and Alignment:
-
Action: Draw the 2D structure of each molecule. Convert them to 3D structures and perform energy minimization using a suitable force field (e.g., OPLS2005).[10] This ensures a stable, low-energy conformation for each molecule.
-
Action: Align all molecules in the dataset to a common template. This can be done by superimposing them onto a common substructure (the 1,3,4-oxadiazole core) or onto the most active compound in the series.
-
Causality: This is the most critical step in 3D-QSAR. The alignment ensures that the calculated 3D fields are comparable across all molecules. A poor alignment will lead to a meaningless model.
-
-
Calculation of Molecular Fields (CoMFA/CoMSIA):
-
Action: Place the aligned molecules within a 3D grid. At each grid point, calculate the steric and electrostatic fields (for CoMFA) using a probe atom. For CoMSIA, additionally calculate hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields.[10][15]
-
Causality: These fields serve as the independent variables (descriptors) that quantify the 3D properties of the molecules. They represent the interaction energies between the probe and each molecule at every point in the grid.
-
-
Dataset Division:
-
Action: Divide the full dataset into a training set (typically ~75-80% of the compounds) and a test set (~20-25%).
-
Causality: The training set is used to build the model. The test set, which the model has never "seen," is used for external validation to assess the model's true predictive ability on new data. This prevents overfitting, where a model performs well on the training data but fails to predict new compounds.
-
-
Statistical Analysis and Model Building:
-
Action: Use Partial Least Squares (PLS) regression to correlate the calculated field values (descriptors) with the biological activity (pIC₅₀) for the training set.
-
Causality: PLS is well-suited for QSAR because it can handle a large number of correlated descriptors, which is typical for CoMFA/CoMSIA fields.
-
-
Model Validation:
-
Action (Internal Validation): Perform a leave-one-out (LOO) cross-validation on the training set. This involves systematically removing one compound, rebuilding the model with the remaining compounds, and predicting the activity of the removed compound. The cross-validated correlation coefficient (q²) is calculated. A q² > 0.5 is generally considered indicative of a robust model.
-
Action (External Validation): Use the final PLS model (built with the entire training set) to predict the activity of the compounds in the test set. Calculate the predictive correlation coefficient (r²pred). An r²pred > 0.6 is desirable.
-
Causality: Internal validation checks the model's internal consistency and robustness. External validation is the ultimate test of its predictive power. A model that is not externally validated cannot be considered trustworthy for predicting new compounds.
-
Visualizing Structure-Activity Relationships
Visual aids are indispensable for interpreting QSAR models. The basic 1,3,4-oxadiazole scaffold provides two primary points for chemical modification, which dictates the resulting molecular properties.
Caption: The 2,5-disubstituted 1,3,4-oxadiazole core structure.
3D-QSAR contour maps provide a visual hypothesis of how to modify the lead structure. They represent regions in 3D space where certain properties are predicted to increase or decrease biological activity.
Caption: Conceptual representation of CoMFA contour maps.
Conclusion and Future Perspectives
The application of QSAR to the 1,3,4-oxadiazole scaffold has consistently proven to be a powerful strategy in drug discovery. A comparative analysis reveals that 3D-QSAR methods like CoMFA, CoMSIA, and kNN-MFA are particularly effective, providing detailed, visually interpretable insights into the steric, electronic, and hydrophobic requirements for biological activity.[6][10][15] These models successfully guide the rational design of novel derivatives by predicting their potency before synthesis, saving significant time and resources.
Key takeaways from multiple studies indicate that the nature of the substituents at the 2- and 5-positions is paramount. For antimicrobial activity, electronegativity and specific steric constraints are often crucial, while for anticancer activity, the ability to form key hydrogen bonds and occupy specific hydrophobic pockets often dictates potency.
Future QSAR studies on 1,3,4-oxadiazoles will likely incorporate more advanced machine learning algorithms and leverage larger, more diverse datasets. The integration of pharmacophore modeling, molecular docking, and molecular dynamics simulations with QSAR will provide a more holistic understanding of ligand-receptor interactions, leading to the design of even more potent and selective 1,3,4-oxadiazole-based therapeutics.[13][14]
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The Isomeric Duel: A Comparative Analysis of 1,3,4-Oxadiazole and 1,2,4-Oxadiazole Derivatives in Drug Discovery
In the landscape of medicinal chemistry, the strategic deployment of heterocyclic scaffolds is paramount to the successful design of novel therapeutics. Among these, the oxadiazole isomers, specifically the 1,3,4- and 1,2,4-derivatives, have garnered significant attention as versatile bioisosteres for amide and ester functionalities.[1][2] While structurally similar, these two isomers impart remarkably distinct physicochemical and pharmacological properties to a molecule, a critical consideration in the iterative process of drug development. This guide provides an in-depth, objective comparison of these two pivotal scaffolds, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions for lead optimization.
Structural and Physicochemical Divergence: More Than Just Atom Arrangement
The seemingly subtle difference in the arrangement of nitrogen and oxygen atoms within the five-membered ring of 1,3,4- and 1,2,4-oxadiazoles leads to a cascade of differing properties that significantly impact a drug candidate's profile. The 1,3,4-oxadiazole is generally considered the most stable among the oxadiazole isomers.[3]
A key differentiator lies in their electronic distribution, which in turn influences properties like dipole moment, lipophilicity, and solubility.[2] Systematic studies of matched molecular pairs, where the only alteration is the oxadiazole isomer, have consistently revealed that 1,3,4-oxadiazole derivatives exhibit lower lipophilicity (log D) and consequently higher aqueous solubility compared to their 1,2,4-counterparts.[2][4][5] This distinction is crucial, as lower lipophilicity is often associated with a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile, including reduced metabolic instability.[4]
Table 1: Comparative Physicochemical Properties of Oxadiazole Isomers
| Property | 1,3,4-Oxadiazole | 1,2,4-Oxadiazole | Rationale for Difference |
| Lipophilicity (log D) | Generally Lower | Generally Higher | The distinct charge distribution and dipole moments of the isomers influence their partitioning behavior.[2] |
| Aqueous Solubility | Generally Higher | Generally Lower | Inversely correlated with lipophilicity; the more polar nature of the 1,3,4-isomer often leads to better solubility.[4] |
| Metabolic Stability | Often More Stable | Can be More Susceptible to Metabolism | Lower lipophilicity of 1,3,4-oxadiazoles can lead to reduced interaction with metabolic enzymes like Cytochrome P450s.[2][6] |
| hERG Inhibition | Generally Lower Propensity | Higher Propensity | Differences in electrostatic potential and shape can influence binding to the hERG channel.[2] |
| Hydrogen Bond Acceptor Strength | Varies | Varies | The positioning of the nitrogen and oxygen atoms creates distinct electrostatic potential surfaces, affecting their ability to accept hydrogen bonds.[7] |
Synthesis Strategies: Navigating the Pathways to Isomeric Scaffolds
The synthetic accessibility of a scaffold is a critical factor in its utility for drug discovery. Both 1,3,4- and 1,2,4-oxadiazoles can be synthesized through various well-established methods, though the starting materials and reaction conditions differ significantly.
Synthesis of 1,3,4-Oxadiazole Derivatives
The most prevalent routes to 2,5-disubstituted 1,3,4-oxadiazoles involve the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of acylhydrazones.[8][9] A variety of dehydrating agents such as phosphorus oxychloride, thionyl chloride, and polyphosphoric acid are commonly employed for the cyclization of diacylhydrazines.[10]
Caption: General synthetic pathway to 1,3,4-oxadiazoles.
Synthesis of 1,2,4-Oxadiazole Derivatives
The construction of the 1,2,4-oxadiazole ring predominantly relies on the reaction of an amidoxime with a carboxylic acid derivative (such as an acyl chloride) or through a 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile.[11][12] The former method, while widely used, can sometimes lead to a mixture of products.[11]
Caption: Common synthetic route to 1,2,4-oxadiazoles.
Pharmacological Profiles: A Tale of Diverse Biological Activities
Both oxadiazole isomers are integral components of numerous biologically active compounds, demonstrating a wide spectrum of pharmacological activities including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties.[13][14][15] The choice of isomer can, however, influence the potency and selectivity of the resulting compound.
Anticancer Applications
Derivatives of both isomers have shown significant promise as anticancer agents.[16] For instance, 1,3,4-oxadiazole-containing compounds have been investigated as inhibitors of histone deacetylases (HDACs) and tubulin polymerization.[16] In a study on 1,2,4-oxadiazole-1,3,4-oxadiazole-fused derivatives, the introduction of an electron-withdrawing group on the 5-aryl-1,2,4-oxadiazole ring was found to increase antitumor activity.[11] Similarly, 1,2,4-oxadiazole hydroxamate-based derivatives have been described as potent HDAC inhibitors.[11]
Antimicrobial and Anti-inflammatory Roles
The 1,3,4-oxadiazole nucleus is a well-established pharmacophore in the design of antimicrobial and anti-inflammatory agents.[17][18] Likewise, 1,2,4-oxadiazole derivatives have been extensively explored for these activities.[11] For example, a series of 3-aryl-1,2,4-oxadiazoles derived from indomethacin displayed moderate to strong anti-inflammatory effects.[19]
Table 2: Selected Biological Activities and Targets of Oxadiazole Isomers
| Biological Activity | 1,3,4-Oxadiazole Examples | 1,2,4-Oxadiazole Examples |
| Anticancer | HDAC inhibitors, Tubulin polymerization inhibitors[16] | HDAC inhibitors, Carbonic Anhydrase inhibitors[11] |
| Antibacterial/Antifungal | Broad-spectrum activity against various strains[13] | Active against Mycobacterium tuberculosis, various bacterial and fungal strains[3][11] |
| Anti-inflammatory | Inhibition of COX enzymes | Derivatives of indomethacin showing NO production inhibition[19] |
| Antiviral | Anti-HIV and other antiviral activities reported | Activity against influenza A (H1N1) virus |
Head-to-Head Comparison in a Drug Discovery Context
When employed as bioisosteres for amides or esters, the choice between a 1,3,4- and a 1,2,4-oxadiazole is not arbitrary. The 1,3,4-oxadiazole is often favored for its superior physicochemical properties, which can translate to a better pharmacokinetic profile.[2][6] The reduced lipophilicity and increased metabolic stability of the 1,3,4-isomer can be a significant advantage in mitigating off-target effects and improving oral bioavailability.[2]
However, the 1,2,4-oxadiazole should not be discounted. Its unique electronic and steric properties may be essential for optimal binding to a specific biological target. In some cases, the higher lipophilicity of the 1,2,4-isomer might be necessary to cross cellular membranes and reach an intracellular target. The decision, therefore, must be context-driven, taking into account the specific challenges of the drug discovery program.
Experimental Protocols
General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles
-
Step 1: Synthesis of Acyl Hydrazide: A carboxylic acid is converted to its corresponding acyl hydrazide by reaction with hydrazine hydrate in a suitable solvent like ethanol, typically under reflux.
-
Step 2: Acylation of the Acyl Hydrazide: The acyl hydrazide is then reacted with an acyl chloride or another carboxylic acid in the presence of a coupling agent to form a 1,2-diacylhydrazine.
-
Step 3: Cyclodehydration: The 1,2-diacylhydrazine is dissolved in a dehydrating agent such as phosphorus oxychloride and heated under reflux until the reaction is complete (monitored by TLC).
-
Step 4: Work-up and Purification: The reaction mixture is carefully poured onto crushed ice, and the precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization or column chromatography.[10]
General Procedure for the Synthesis of 3,5-Disubstituted-1,2,4-oxadiazoles
-
Step 1: Preparation of Amidoxime: An appropriate nitrile is reacted with hydroxylamine hydrochloride in the presence of a base like sodium carbonate in aqueous ethanol.
-
Step 2: O-Acylation and Cyclization: The amidoxime is dissolved in a suitable solvent (e.g., pyridine or DMF) and treated with an acyl chloride at room temperature or with gentle heating. The reaction proceeds via an O-acylamidoxime intermediate which then undergoes cyclization to form the 1,2,4-oxadiazole.[11]
-
Step 3: Work-up and Purification: The reaction mixture is diluted with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.[11]
Conclusion
The 1,3,4- and 1,2,4-oxadiazole isomers, while both serving as effective bioisosteres, are not interchangeable. The 1,3,4-isomer generally presents a more favorable profile in terms of physicochemical properties like lower lipophilicity and higher metabolic stability, making it an attractive choice for improving the drug-like properties of a lead compound.[2][5] Conversely, the specific stereoelectronic features of the 1,2,4-isomer may be indispensable for achieving desired target engagement and potency. A thorough understanding of the distinct characteristics of each isomer, coupled with strategic synthetic planning, will enable medicinal chemists to harness the full potential of these remarkable heterocyclic scaffolds in the quest for novel and effective medicines.
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Safety Operating Guide
A Guide to the Safe Disposal of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
As a Senior Application Scientist, my priority is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle and dispose of them safely. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one (CAS No. 121649-18-1), ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined here are grounded in established safety principles and best practices for chemical waste management.
Hazard Identification and Essential Precautions
Understanding the hazard profile of a chemical is the first step in safe handling and disposal. While comprehensive toxicological data for this specific compound is not widely published, information from structurally similar oxadiazole derivatives allows for a conservative assessment of its potential hazards.
Assumed Hazard Profile:
| Hazard Category | Description | Primary Precaution |
| Skin Irritation | May cause skin irritation upon contact.[1][2] | Avoid all skin contact by wearing appropriate gloves and a lab coat.[1][2] |
| Eye Irritation | May cause serious eye irritation.[1][2] | Wear chemical splash goggles or a face shield.[3] |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation.[1] | Handle only in a well-ventilated area or a chemical fume hood.[1][4] |
| Acute Toxicity (Oral) | May be harmful if swallowed. | Do not eat, drink, or smoke when handling this product. Wash hands thoroughly after handling.[4] |
Incompatible Materials: Keep away from strong oxidizing agents, as they may cause exothermic reactions.[3][4]
Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling or preparing for disposal, ensure the following controls are in place:
-
Engineering Controls : All handling of this compound, including weighing and transferring to a waste container, should be performed in a certified chemical fume hood to minimize inhalation exposure.[4] Facilities must be equipped with an eyewash station and a safety shower.[3]
-
Personal Protective Equipment (PPE) :
-
Eye and Face Protection : Wear chemical splash goggles that meet approved standards.[2]
-
Hand Protection : Wear chemically resistant, impervious gloves (e.g., nitrile rubber). Inspect gloves before use.
-
Body Protection : A standard laboratory coat is required. Wear a chemical apron if there is a risk of splashing.[3]
-
Immediate Safety Protocols for Spills and Exposure
Accidents require swift and correct responses. The following procedures should be followed in an emergency.
-
Skin Contact : Immediately take off all contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical attention.[2][5]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]
-
Inhalation : Move the affected person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[1]
-
Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
-
Small Spills (Solid) : For small spills, prevent the dispersion of dust.[2] Carefully sweep or vacuum the material into a suitable, sealed container for disposal.[3] Use an inert absorbent material like sand or vermiculite to aid in cleanup.[5] Avoid breathing dust.[3]
Step-by-Step Disposal Protocol
The responsibility for proper chemical waste disposal lies with the waste generator.[3][6] Adherence to institutional and regulatory guidelines is mandatory. The following workflow provides a systematic approach to disposal.
Figure 1: Disposal Workflow for this compound.
Detailed Methodologies:
-
Waste Stream Identification : Determine the type of waste.
-
Unused Solid : The pure, unadulterated chemical.
-
Contaminated Labware : Items such as pipette tips, weighing boats, or gloves that are grossly contaminated. These should be placed in a designated puncture-proof container or a securely lined solid waste container.
-
Solutions : If the compound is dissolved in a solvent, the entire solution must be treated as hazardous waste. Do not mix with other waste streams unless compatibility is confirmed.[6] Halogenated and non-halogenated solvent wastes should typically be kept separate.[7]
-
-
Container Selection : Choose a waste container that is in good condition and compatible with the chemical waste.[6] For solids, a wide-mouth, sealable plastic or glass container is appropriate. For liquids, use a container designed for liquid waste.[6] Do not use the original container if it is damaged.
-
Labeling : The container must be labeled with the words "HAZARDOUS WASTE".[6] The label must also clearly list all chemical constituents by their full name and their approximate percentages.[6][8] Do not use abbreviations or chemical formulas. Note the date when waste is first added to the container.
-
Waste Transfer : Wearing full PPE and working inside a chemical fume hood, carefully transfer the waste into the prepared container.
-
Sealing the Container : Tightly cap the container. Containers must remain closed at all times except when actively adding waste.[6]
-
Storage : Store the sealed waste container in a designated and clearly identified Satellite Accumulation Area (SAA).[8] This area should be near the point of generation and under the control of laboratory personnel.[8] Ensure that incompatible wastes are segregated.[8]
-
Final Disposal : Contact your institution's Environmental Health and Safety (EHS), Office for Research Safety (ORS), or equivalent department to schedule a pickup for the hazardous waste.[6] Do not dispose of this chemical down the drain or in regular trash.[4] The final disposal must be carried out by an approved waste disposal plant.[1]
Regulatory Framework
In the United States, chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3] Waste generators are required to determine if their waste is classified as hazardous.[3] You must also consult and adhere to all state, local, and institutional regulations, which may be more stringent than federal rules.[3][9]
By following this guide, you contribute to a culture of safety, protect the environment, and ensure that your laboratory operations remain compliant with all applicable regulations.
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,5-Diphenyl-1,3,4-oxadiazole, 97%. Retrieved from [Link]
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Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
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Northwestern University Office for Research Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Chemsrc. (2025). Safety Data Sheet: 5-(3-fluorophenyl)-3H-1,3,4-oxadiazol-2-one. Retrieved from [Link]
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Northwestern University Office for Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Personal protective equipment for handling 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
Operational Safety Guide: Handling 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
This document provides comprehensive safety and handling protocols for this compound. The guidance herein is synthesized from established safety principles for heterocyclic compounds and data from structurally similar molecules. It is intended for use by trained researchers, scientists, and drug development professionals in a controlled laboratory setting.
Disclaimer: As no specific Safety Data Sheet (SDS) for this compound is publicly available, this guide is predicated on the hazard profiles of analogous oxadiazole derivatives. A thorough, site-specific risk assessment must be conducted by qualified personnel before commencing any work.
Hazard Assessment and Risk Mitigation
While specific toxicological data for this compound is limited, the 1,3,4-oxadiazole scaffold is a common moiety in pharmacologically active agents.[1][2] Structurally related fluorophenyl and chlorophenyl oxadiazole compounds are known to cause skin, eye, and respiratory irritation.[3][4] Therefore, this compound must be handled with the assumption that it is hazardous upon contact, inhalation, or ingestion.
The primary goal is to minimize all routes of exposure by adhering to the principles of "As Low As Reasonably Achievable" (ALARA) through a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).
Anticipated Hazard Profile (Based on Analogs):
| Hazard Classification | Potential Effect | GHS Code | Reference |
|---|---|---|---|
| Acute Toxicity (Oral) | Harmful if swallowed. | H302 | [5][6] |
| Skin Irritation | Causes skin irritation upon direct contact. | H315 | [3][4][7] |
| Eye Irritation | Causes serious eye irritation or damage. | H319 | [3][4][7] |
| Specific Target Organ Toxicity | May cause respiratory irritation if inhaled as dust or aerosol. | H335 |[3][4] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to prevent exposure. The required level of protection depends on the scale and nature of the operation.
| Protection Level | Required PPE | Rationale and Operational Context |
| Standard Laboratory Operations | Eye/Face: ANSI Z87.1-compliant safety glasses with side shields. Hand: Nitrile gloves (minimum 4 mil thickness). Body: Fully-buttoned, flame-resistant laboratory coat. Footwear: Closed-toe, closed-heel shoes. | For handling small quantities (<1g) exclusively within a certified chemical fume hood. This level provides a baseline of protection against incidental contact.[8][9] |
| Operations with Splash or Aerosol Potential | Eye/Face: Chemical splash goggles and a full-face shield. Hand: Double-gloving with nitrile gloves. Body: Chemical-resistant apron over a laboratory coat. Respiratory: Use of a certified chemical fume hood is the primary control. | For operations such as transferring solutions, sonicating, vortexing, or handling quantities >1g. This enhanced protection mitigates risks from splashes and the generation of aerosols.[8][9] |
| Emergency Situations (Spills) | Eye/Face: Full-face respirator with appropriate cartridges. Hand: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber). Body: Chemical-resistant suit or coveralls. Footwear: Chemical-resistant boots. | For responding to uncontrolled releases or significant spills outside of primary containment (fume hood).[8][10] |
Safe Handling and Operational Workflow
Adherence to a systematic workflow is critical for ensuring safety and experimental integrity. All manipulations of this compound, particularly in its solid form, must be performed within a certified chemical fume hood to minimize inhalation exposure.[6]
Step-by-Step Handling Protocol
-
Preparation:
-
Confirm that a current, site-specific risk assessment has been completed.
-
Ensure an appropriate chemical spill kit is readily accessible.
-
Verify that the chemical fume hood is functioning correctly (check airflow monitor).
-
Don the appropriate level of PPE as determined by your risk assessment.[7]
-
-
Handling (in Chemical Fume Hood):
-
Post-Handling & Decontamination:
-
Decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and wipe dry.
-
Carefully doff PPE, removing gloves last using a technique that avoids touching the outer surface.[6]
-
Dispose of all contaminated disposable materials in the designated hazardous waste container.[5]
-
Wash hands and forearms thoroughly with soap and water after exiting the laboratory.[3][5][7]
-
Workflow for Handling this compound
Caption: Standard workflow for handling the target compound.
Spill Management and Emergency Procedures
Prompt and correct response to a spill is crucial to prevent exposure.
-
Small Spill (inside fume hood):
-
Absorb the spill with an inert material (e.g., sand, vermiculite).[6]
-
Carefully scoop the material into a labeled, sealed container for hazardous waste.
-
Decontaminate the area with a suitable solvent.
-
-
Large Spill (outside fume hood):
-
Evacuate the immediate area and alert personnel.
-
Restrict access to the spill area.
-
If safe to do so, increase ventilation.
-
Don emergency-level PPE before attempting cleanup.
-
Follow established site procedures for hazardous chemical spills.
-
First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing.[6] Rinse skin with plenty of soap and water for at least 15 minutes.[3][7] Seek medical attention if irritation occurs.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[3][4] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[4] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5] Call a poison center or physician immediately.[6]
Waste Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: All contaminated disposables (e.g., gloves, weighing paper, absorbent pads) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[8]
-
Liquid Waste: Unused or waste solutions containing the compound must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain.[3][5]
-
Disposal: All waste must be disposed of through a licensed waste disposal company, in accordance with all local, state, and federal regulations.[4][5][7]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
